molecular formula C8H8FN B1456819 5-Cyclopropyl-2-fluoropyridine CAS No. 1034467-80-5

5-Cyclopropyl-2-fluoropyridine

Cat. No.: B1456819
CAS No.: 1034467-80-5
M. Wt: 137.15 g/mol
InChI Key: HDIKFKIIABQSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-2-fluoropyridine is a useful research compound. Its molecular formula is C8H8FN and its molecular weight is 137.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKFKIIABQSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727547
Record name 5-Cyclopropyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034467-80-5
Record name 5-Cyclopropyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-2-fluoropyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, applications, and safety protocols. The strategic incorporation of both a cyclopropyl group and a fluorine atom onto the pyridine scaffold imparts unique electronic and conformational properties, making it a valuable synthon in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a key resource for researchers and developers, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Cyclopropylpyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its functionalization is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of a fluorine atom, in particular, can have profound effects, including enhanced metabolic stability, increased binding affinity, and altered basicity (pKa).[1][2] Concurrently, the cyclopropyl moiety is a well-established bioisostere for various functional groups, often introduced to improve metabolic stability, reduce off-target effects, and enhance potency by inducing a favorable conformation for target binding.[3][4]

This compound combines these two valuable functionalities. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the cyclopropyl group at the 5-position offers a handle for further structural elaboration and can impart desirable pharmacological properties. This unique combination makes this compound a highly sought-after intermediate in the synthesis of complex molecules for targeted therapies and advanced materials.[5]

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers
  • Chemical Name: this compound

  • CAS Number: 1034467-80-5[6][7]

  • Molecular Formula: C₈H₈FN[6][7]

  • Molecular Weight: 137.15 g/mol [6]

  • InChI Key: HDIKFKIIABQSPW-UHFFFAOYSA-N[7]

  • Canonical SMILES: C1CC1C2=CN=C(C=C2)F[6]

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid at room temperature.[5][7] While experimental data for some physical properties are not widely published, the following table summarizes available and computed data.

PropertyValue/DescriptionSource(s)
Appearance Colorless to light yellow liquid[5][7]
Boiling Point Data not consistently available (expected to be higher than room temp)[5]
Melting Point Data not consistently available[5]
Density Data not consistently available[5]
Solubility Good solubility in organic solvents (e.g., ethanol, ether, dichloromethane); limited solubility in water.[5]
XLogP3-AA 2.2[6]
Topological Polar Surface Area 12.9 Ų[6]

Note on Data: The lack of consistent, experimentally determined physical constants such as boiling and melting points in publicly available literature suggests that these may vary with purity. Researchers should refer to the certificate of analysis from their specific supplier for the most accurate information.

Synthesis and Manufacturing

The most prevalent and industrially scalable method for the synthesis of this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The core of this synthesis involves the coupling of a 5-halo-2-fluoropyridine (typically 5-bromo-2-fluoropyridine) with a cyclopropylboronic acid derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Fluoro-5-bromopyridine 2-Fluoro-5-bromopyridine Coupling Reaction Suzuki-Miyaura Coupling 2-Fluoro-5-bromopyridine->Coupling Reaction Aryl Halide Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Coupling Reaction Boronic Acid Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Reaction Base Base Base->Coupling Reaction Solvent Solvent Solvent->Coupling Reaction This compound This compound Coupling Reaction->this compound Product

Caption: Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[8] Researchers should optimize conditions based on their specific reagents and equipment.

Materials:

  • 2-Bromo-5-fluoropyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Toluene and water (degassed)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), potassium phosphate (2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., 2-5 mol% Pd(OAc)₂ and 4-10 mol% PCy₃).

  • Solvent Addition: Add degassed toluene and water (typically in a 10:1 to 4:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure liquid.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for this compound is limited, an FTIR spectrum is noted as available.[9][10] The following sections describe the expected spectral features based on the analysis of its structural components.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropyl protons.

  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) is expected to be the most downfield. The protons at C3 and C4 will show characteristic doublet of doublets splitting patterns due to coupling with each other and with the fluorine atom.

  • Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-2.0 ppm). The methine proton (CH) will be a multiplet, and the two pairs of diastereotopic methylene protons (CH₂) will also appear as complex multiplets. The upfield shift is a characteristic feature of cyclopropyl protons due to ring current effects.[11]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the five pyridine carbons and the three cyclopropyl carbons.

  • Pyridine Carbons: Five signals in the aromatic region (δ 110-170 ppm). The carbon attached to the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 230-250 Hz). The other pyridine carbons will also show smaller C-F couplings.

  • Cyclopropyl Carbons: Signals in the aliphatic region (typically δ 0-15 ppm). One methine (CH) and two methylene (CH₂) carbons are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the pyridine ring and the C-F bond.

  • C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclopropyl group just below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 137.

Applications in Research and Development

This compound is a valuable building block primarily utilized in the discovery and development of new pharmaceuticals.[5]

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The 2-fluoro substituent provides a reactive site for introducing various nucleophiles, while the 5-cyclopropyl group is often incorporated to enhance the pharmacological profile of the final compound. Derivatives have been explored in the development of inhibitors for various therapeutic targets, including kinases and other enzymes.[1]

G cluster_reactions Synthetic Transformations cluster_applications Therapeutic Areas Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Start->SNAr Metalation Directed Ortho Metalation (DoM) or Halogen-Metal Exchange Start->Metalation Diverse C2-Substituted\nAnalogs Diverse C2-Substituted Analogs SNAr->Diverse C2-Substituted\nAnalogs { Amines | Alcohols | Thiols | ...} Functionalized Pyridines\n(e.g., at C3, C4, C6) Functionalized Pyridines (e.g., at C3, C4, C6) Metalation->Functionalized Pyridines\n(e.g., at C3, C4, C6) { Carboxylic Acids | Boronic Esters | Halides | ...} CrossCoupling Further Cross-Coupling (e.g., at C3 or C4 after functionalization) Complex Scaffolds Complex Scaffolds CrossCoupling->Complex Scaffolds Oncology Oncology Diverse C2-Substituted\nAnalogs->Oncology Functionalized Pyridines\n(e.g., at C3, C4, C6)->CrossCoupling Infectious Diseases Infectious Diseases Complex Scaffolds->Infectious Diseases CNS Disorders CNS Disorders Complex Scaffolds->CNS Disorders

Caption: Synthetic utility and applications of this compound.

Materials Science

The electronic properties imparted by the fluorine atom and the pyridine ring make this compound and its derivatives of interest in the development of functional organic materials.[5] These can include applications in organic light-emitting diodes (OLEDs) and other electronic devices where tuning of the electronic energy levels is crucial.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a well-ventilated laboratory setting.

Hazard Identification

Based on available data for the compound and related structures, the following hazards are identified:[6]

  • Acute Toxicity (Oral): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its unique structural features provide a powerful platform for the development of new molecules with tailored properties for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and handling, intended to facilitate its effective use in research and development.

References

1H and 13C NMR spectral data of 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Cyclopropyl-2-fluoropyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in modern drug discovery and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple presentation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral features. We will explore the underlying principles of chemical shifts, spin-spin coupling, and the diagnostic influence of the fluorine, nitrogen, and cyclopropyl moieties. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound belongs to a class of substituted pyridine derivatives that are of high interest in medicinal chemistry. The pyridine core is a common scaffold in pharmaceuticals, while the fluorine atom can enhance metabolic stability and binding affinity.[2] The cyclopropyl group, a three-membered carbocycle, is a "bioisostere" for larger groups and introduces unique conformational rigidity and electronic properties that can significantly impact a molecule's pharmacological profile.[3]

Given this structural complexity, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its characterization.[4] It provides detailed information about the molecular framework, electronic environment of each nucleus, and through-bond connectivity, allowing for confident structural verification.[4][5] This guide will detail the experimental methodology and provide a thorough interpretation of the ¹H and ¹³C NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a self-validating system for acquiring high-resolution NMR spectra, ensuring both accuracy and reproducibility.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic compounds.[6][7]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion, which is crucial for resolving complex spectra.[8]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Utilize a standard 90° pulse angle.

    • Set a relaxation delay of 1-2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-180 ppm.

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets (or doublets, in the case of C-F coupling).

    • Acquire a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]

¹H NMR Spectral Data and In-depth Analysis

The ¹H NMR spectrum of this compound is a composite of signals from the aromatic pyridine ring and the aliphatic cyclopropyl group. Each signal's chemical shift, multiplicity, and coupling constant provides a wealth of structural information.

Data Summary

The following table presents the expected ¹H NMR spectral data, synthesized from established principles for fluoropyridines and cyclopropyl arenes.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-6~8.05dd³JH6-F ≈ 7.5, ⁴JH6-H4 ≈ 2.51H
H-4~7.45ddd³JH4-H3 ≈ 8.5, ⁴JH4-F ≈ 4.5, ⁴JH4-H6 ≈ 2.51H
H-3~6.80dd³JH3-H4 ≈ 8.5, ³JH3-F ≈ 9.01H
H-1' (Cyclopropyl CH)~1.85m (tt)³JH1'-H2'a ≈ 8.0, ³JH1'-H2'b ≈ 5.01H
H-2'a (Cyclopropyl CH₂)~0.95m-2H
H-2'b (Cyclopropyl CH₂)~0.65m-2H

Note: This data is an illustrative representation based on established principles. Actual values may vary depending on solvent and experimental conditions.

Visualizing the Structure and Couplings

Caption: Numbering scheme for this compound.

Interpretation and Causality
  • Pyridine Ring Protons (H-3, H-4, H-6):

    • The protons on the pyridine ring resonate in the characteristic downfield aromatic region (δ > 6.5 ppm).[4] The electron-withdrawing nitrogen atom deshields the α-protons (C2, C6) most significantly.[4]

    • H-6 (~8.05 ppm): This proton is ortho to the nitrogen, resulting in a significant downfield shift. Its multiplicity is a doublet of doublets (dd) due to coupling with the fluorine atom (³JH-F) and the H-4 proton (⁴JH-H, meta-coupling).

    • H-4 (~7.45 ppm): This proton appears at an intermediate chemical shift. It is split into a doublet of doublet of doublets (ddd) from coupling to H-3 (³JH-H, ortho-coupling), H-6 (⁴JH-H, meta-coupling), and the fluorine atom (⁴JH-F).

    • H-3 (~6.80 ppm): This proton is ortho to the fluorine atom and experiences a strong through-bond coupling (³JH-F). It is also coupled to H-4 (³JH-H), resulting in a doublet of doublets.

  • Cyclopropyl Protons (H-1', H-2'):

    • A hallmark of the cyclopropyl group in an NMR spectrum is the pronounced upfield shift of its protons, typically appearing between 0 and 1 ppm.[3]

    • This upfield shift is a direct consequence of the magnetic anisotropy of the cyclopropane ring. The C-C bonds of the strained ring generate a shielding cone that reduces the effective magnetic field experienced by the protons, causing them to resonate at a lower frequency.[3][9]

    • H-1' (~1.85 ppm): The methine proton, being directly attached to the aromatic ring, is deshielded relative to the methylene protons and appears further downfield. It typically presents as a complex multiplet due to coupling with the four adjacent methylene protons.

    • H-2' (~0.65-0.95 ppm): The four methylene protons are diastereotopic and appear as two distinct sets of complex multiplets in the highly shielded aliphatic region.

¹³C NMR Spectral Data and In-depth Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton and is particularly informative for fluorinated compounds due to the large and predictable C-F coupling constants.

Data Summary
Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (from C-F coupling) Coupling Constant (JCF, Hz)
C-2~163.5d¹JCF ≈ 240
C-6~148.0d²JCF ≈ 15
C-4~139.5d³JCF ≈ 5
C-5~133.0d⁴JCF ≈ 3.5
C-3~109.0d²JCF ≈ 38
C-1' (Cyclopropyl CH)~15.0s-
C-2' (Cyclopropyl CH₂)~9.0s-

Note: This data is an illustrative representation. Actual values may vary.

Interpretation and Causality

The key to interpreting the ¹³C NMR spectrum lies in understanding the influence of the fluorine substituent on the chemical shifts and, most importantly, the C-F spin-spin coupling constants.

Caption: Key ¹³C NMR assignments and C-F couplings.

  • C-2 (~163.5 ppm): This carbon is directly bonded to the highly electronegative fluorine atom. This results in two dramatic effects: a significant downfield chemical shift and a very large one-bond coupling constant (¹JCF ), typically in the range of 240-260 Hz.[10] This large doublet is the most diagnostic signal in the spectrum for identifying the C-F bond.

  • C-3 and C-6 (~109.0 and ~148.0 ppm): These carbons are two bonds away from the fluorine atom and exhibit ²JCF coupling. The magnitude of this coupling is significant, often between 15-40 Hz.[10] C-6 is also adjacent to the nitrogen, shifting it further downfield.

  • C-4 and C-5 (~139.5 and ~133.0 ppm): These carbons show smaller three-bond (³JCF) and four-bond (⁴JCF) couplings to fluorine, respectively. These smaller couplings may not always be resolved but can aid in assignment.

  • Cyclopropyl Carbons (C-1', C-2'): These aliphatic carbons resonate in the characteristic upfield region (< 20 ppm). The methine carbon (C-1') is typically more deshielded than the methylene carbons (C-2').

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for unambiguous structural confirmation. The key diagnostic features are:

  • In ¹H NMR: The characteristic upfield signals of the cyclopropyl protons (δ < 1.0 ppm) due to ring anisotropy and the distinct splitting patterns of the three aromatic protons caused by H-H and H-F couplings.

  • In ¹³C NMR: The large one-bond C-F coupling constant (¹JCF ≈ 240 Hz) for C-2, which serves as an unmistakable marker for the fluorinated carbon, and the smaller but significant two-bond couplings for C-3 and C-6.

By understanding the causality behind these spectral features, researchers can confidently identify this important molecular scaffold and distinguish it from other isomers or related structures. This guide provides the foundational knowledge and interpretive framework necessary for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Cyclopropyl-Fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacological profile of drug candidates. The 5-Cyclopropyl-2-fluoropyridine scaffold has emerged as a privileged structure, skillfully merging the unique properties of both the cyclopropyl ring and the fluorine atom onto a biologically relevant pyridine core.

The cyclopropyl group, a small, strained carbocycle, is far from being a simple saturated linker. Its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to act as a "bioisostere" for phenyl rings or double bonds, while its conformational rigidity can lock a molecule into a bioactive conformation, enhancing potency and reducing off-target effects.[1] This rigidity can also contribute to increased metabolic stability by shielding adjacent positions from enzymatic attack.[1]

Simultaneously, the introduction of a fluorine atom at the 2-position of the pyridine ring leverages the distinctive properties of fluorine—the most electronegative element. The strong carbon-fluorine bond enhances metabolic stability, and fluorine's ability to modulate pKa and participate in favorable drug-receptor interactions can significantly improve binding affinity and pharmacokinetic properties.[2][3] The combination of these two moieties makes this compound a critical intermediate in the synthesis of novel therapeutics, particularly in the development of small molecule inhibitors for oncology and other disease areas.[4]

This guide provides a comprehensive overview of the predominant synthetic methodologies for this compound, detailed characterization protocols, and the scientific rationale underpinning these processes, tailored for researchers and drug development professionals.

Part 1: Synthesis—A Tale of Catalytic Bond Formation

The most robust and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning methodology offers a powerful and versatile tool for forming carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[5][6]

The core strategy involves the palladium-catalyzed reaction between a halogenated 2-fluoropyridine and a cyclopropylboron reagent.

Key Components of the Suzuki-Miyaura Coupling:

  • Electrophile: A halo-pyridine, typically 5-bromo-2-fluoropyridine or 2-fluoro-5-iodopyridine. The C-I bond is more reactive towards oxidative addition than the C-Br bond, but the bromo-variant is often more commercially accessible.

  • Nucleophile: Cyclopropylboronic acid or its corresponding esters (e.g., pinacol ester). These reagents are relatively stable, have low toxicity, and are readily available.[4][7]

  • Catalyst: A Palladium(0) source is the workhorse of this reaction. While various catalysts can be used, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice.[5] Other highly active systems may involve a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine ligand.[6][8]

  • Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[5][9]

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common choices include 1,4-dioxane/water, toluene/water, or tetrahydrofuran (THF)/water.[5][9]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-fluoropyridine, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic borate complex, transfers the cyclopropyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties (the pyridine and cyclopropyl groups) on the palladium center couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X Intermediate Pd0->PdII_Aryl Regeneration Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Aryl-Pd(II)-R Intermediate PdII_Aryl->PdII_Both [Cyclopropyl]⁻ Transmetal->PdII_Both PdII_Both->Pd0 Product Formation RedElim Reductive Elimination RedElim->Pd0 Product This compound RedElim->Product ArylX 5-Halo-2-fluoropyridine ArylX->OxAdd Boronic Cyclopropyl-B(OR)₂ + Base Boronic->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Alternative Synthetic Strategies

While Suzuki coupling is predominant, other methods can be considered. One such approach is intramolecular cyclization, where a precursor containing both the pyridine and a latent cyclopropyl moiety is designed to cyclize, forming the final structure.[4] However, these routes are often more complex and less convergent than cross-coupling strategies.

Part 2: Detailed Experimental Protocol

The following protocol provides a representative, field-proven methodology for the synthesis of this compound via Suzuki-Miyaura coupling.

Workflow Overview

workflow start Reaction Setup (Inert Atmosphere) reagents Combine Reactants: - 5-Bromo-2-fluoropyridine - Cyclopropylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O start->reagents reaction Heat to 85-95 °C Monitor by TLC/GC-MS reagents->reaction workup Aqueous Work-up (Quench & Extract with Ethyl Acetate) reaction->workup purify Purification (Silica Gel Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for synthesis and purification.

Step-by-Step Methodology

Materials:

  • 5-Bromo-2-fluoropyridine (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 5-bromo-2-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane and water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the 5-bromo-2-fluoropyridine starting material.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The purpose of the extraction is to move the organic product from the aqueous/inorganic phase to a readily evaporated organic solvent.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure compound.

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. The following data are representative of pure this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈FN[10][11]
Molecular Weight 137.15 g/mol [10][11]
Appearance Colorless to light yellow liquid[4][10]
CAS Number 1034467-80-5[7][10][11]
Boiling Point ~207 °C (Predicted)[7]
Density ~1.19 g/cm³ (Predicted)[7]
Spectroscopic Data

The combination of NMR, MS, and IR spectroscopy provides an unambiguous structural confirmation.

TechniqueExpected Observations
¹H NMR Pyridine Ring Protons: Three distinct signals in the aromatic region (~7.0-8.2 ppm). The proton at C6 (adjacent to N) will be the most downfield. The protons at C3 and C4 will show characteristic doublet and doublet of doublets splitting patterns, respectively, with coupling to each other and to the fluorine atom. Cyclopropyl Protons: A multiplet for the methine proton (~1.8-2.0 ppm) and two multiplets for the diastereotopic methylene protons (~0.6-1.1 ppm).
¹³C NMR Pyridine Ring Carbons: Five signals, with the carbon attached to fluorine (C2) showing a large one-bond C-F coupling constant and appearing significantly downfield. Other carbons will show smaller two- and three-bond C-F couplings. Cyclopropyl Carbons: One methine and one methylene carbon signal in the aliphatic region.
¹⁹F NMR A single resonance, characteristic of a fluorine atom on a pyridine ring.
Mass Spec. (GC-MS) Molecular Ion (M⁺): A clear peak at m/z = 137, corresponding to the molecular weight.
IR Spectroscopy C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹. C=N/C=C Stretch (Pyridine): Characteristic absorptions in the 1400-1600 cm⁻¹ region.[12]

References

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the retrosynthetic analysis and synthetic strategies for 5-cyclopropyl-2-fluoropyridine, a valuable building block in medicinal chemistry and materials science.[1][2] The unique combination of a cyclopropyl group and a fluorinated pyridine ring imparts desirable physicochemical properties to molecules, making this scaffold of significant interest to researchers in drug development and related fields. This document delves into the logic of synthetic planning, proven experimental protocols, and the critical considerations for achieving an efficient and scalable synthesis.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, while the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[3] The cyclopropyl group, a small, strained ring, is often used as a "bioisostere" for larger groups, improving potency and metabolic stability while maintaining or improving the desired biological activity. The convergence of these three structural features in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents and functional materials.

Part 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary and highly effective disconnection strategies, both centered around the formation of the C-C bond between the pyridine ring and the cyclopropyl moiety. These approaches leverage the power and versatility of modern palladium-catalyzed cross-coupling reactions.

Disconnection Approach 1: Palladium-Catalyzed Cross-Coupling

The most direct and widely employed retrosynthetic disconnection involves breaking the bond between the C5 position of the pyridine ring and the cyclopropyl group. This leads to a halopyridine synthon and a cyclopropyl-organometallic or organoboron reagent.

G This compound This compound C-C Disconnection C-C Disconnection This compound->C-C Disconnection 2-Fluoro-5-halopyridine 2-Fluoro-5-halopyridine C-C Disconnection->2-Fluoro-5-halopyridine Cyclopropyl Organometallic Cyclopropyl Organometallic C-C Disconnection->Cyclopropyl Organometallic Cyclopropylboronic Acid / Ester Cyclopropylboronic Acid / Ester Cyclopropyl Organometallic->Cyclopropylboronic Acid / Ester Suzuki Coupling Cyclopropylzinc Halide Cyclopropylzinc Halide Cyclopropyl Organometallic->Cyclopropylzinc Halide Negishi Coupling

Caption: Retrosynthetic analysis of this compound via C-C bond disconnection.

This disconnection points towards two powerful synthetic methodologies:

  • Suzuki Coupling: Employing a cyclopropylboronic acid or its ester derivative with a 2-fluoro-5-halopyridine (typically bromo- or iodo-).

  • Negishi Coupling: Utilizing a cyclopropylzinc halide with a 2-fluoro-5-halopyridine.[4]

Both methods are known for their high functional group tolerance, generally good yields, and the commercial availability of the necessary reagents and catalysts.[4][5]

Part 2: Forward Synthesis Strategies

Based on the retrosynthetic analysis, we will now explore the forward synthesis of this compound, including the preparation of key intermediates.

Strategy A: Negishi Cross-Coupling

The Negishi coupling is a highly effective method for the formation of C(sp²)-C(sp³) bonds and is particularly well-suited for this transformation.[4][6]

G cluster_0 Synthesis of Cyclopropylzinc Bromide cluster_1 Negishi Coupling Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropylzinc Bromide Cyclopropylzinc Bromide Cyclopropyl Bromide->Cyclopropylzinc Bromide  Zn, I2 (cat.), THF   This compound This compound Cyclopropylzinc Bromide->this compound  Pd(OAc)2, SPhos, 65°C   2-Fluoro-5-bromopyridine 2-Fluoro-5-bromopyridine 2-Fluoro-5-bromopyridine->this compound

Caption: Synthetic scheme for this compound via Negishi coupling.

Step 1: Preparation of Cyclopropylzinc Bromide [4]

  • Apparatus Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and rubber septum is assembled under an inert atmosphere (argon or nitrogen).

  • Zinc Activation: Activated zinc dust (1.2 equivalents) and a crystal of iodine are added to the flask. The flask is gently heated with a heat gun under vacuum until the iodine sublimes, and the purple color disappears. The flask is then cooled to room temperature and backfilled with inert gas.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the activated zinc. In a separate dry flask, a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF is prepared.

  • Formation of Organozinc Reagent: The cyclopropyl bromide solution is slowly added to the zinc suspension via syringe. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

  • Reaction Completion: The mixture is stirred at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and the formation of a slightly cloudy solution. This solution is used directly in the next step.

Step 2: Palladium-Catalyzed Cross-Coupling [4]

  • Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents) are added.

  • Reaction Mixture: 2-Fluoro-5-bromopyridine (1.0 equivalent) is added to the flask, followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equivalents) via cannula or syringe.

  • Reaction Conditions: The reaction mixture is heated to 65 °C and stirred for 12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Reactant/ReagentMolar RatioNotes
2-Fluoro-5-bromopyridine1.0Limiting reagent
Cyclopropylzinc Bromide1.5Freshly prepared and used in excess
Pd(OAc)₂0.02Palladium(II) acetate, catalyst precursor
SPhos0.04Buchwald ligand
THF-Anhydrous solvent
Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is another robust method for this transformation, often favored for its operational simplicity and the stability of the boronic acid reagents.[3]

G cluster_0 Suzuki-Miyaura Coupling 2-Fluoro-5-bromopyridine 2-Fluoro-5-bromopyridine This compound This compound 2-Fluoro-5-bromopyridine->this compound Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->this compound  Pd(PPh3)4, K2CO3, Dioxane/H2O, 120°C (Microwave)  

Caption: Synthetic scheme for this compound via Suzuki-Miyaura coupling.

  • Reagent Preparation: In a 10 mL microwave vial containing a stir bar, combine 2-fluoro-5-bromopyridine (1.0 equivalent), cyclopropylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reactant/ReagentMolar RatioNotes
2-Fluoro-5-bromopyridine1.0Limiting reagent
Cyclopropylboronic Acid1.2Commercially available
Pd(PPh₃)₄0.05Tetrakis(triphenylphosphine)palladium(0)
K₂CO₃2.0Base
1,4-Dioxane/Water (4:1)-Solvent system

Part 3: Synthesis of Key Precursors

An efficient total synthesis requires reliable access to the starting materials. Below are established protocols for the synthesis of the key precursors.

Synthesis of 2-Fluoro-5-bromopyridine

This important intermediate can be synthesized from the readily available 2-amino-5-bromopyridine via a Sandmeyer-type reaction.

G 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Fluoro-5-bromopyridine 2-Fluoro-5-bromopyridine 2-Amino-5-bromopyridine->2-Fluoro-5-bromopyridine  1. NaNO2, HBF4    2. Heat  

Caption: Synthesis of 2-Fluoro-5-bromopyridine from 2-Amino-5-bromopyridine.

A common method for this transformation is the Balz-Schiemann reaction.

  • Diazotization: 2-Amino-5-bromopyridine is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (typically 0-5 °C). A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates and can be collected by filtration.

  • Thermal Decomposition: The isolated diazonium salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, to yield 2-fluoro-5-bromopyridine. The crude product is then purified by distillation or chromatography.

Synthesis of Cyclopropylboronic Acid

While commercially available, cyclopropylboronic acid can also be prepared from cyclopropylmagnesium bromide.[7]

G Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylmagnesium Bromide->Cyclopropylboronic Acid  1. B(OMe)3, THF, -78°C to rt    2. H3O+ workup  

Caption: Synthesis of Cyclopropylboronic Acid.

  • Reaction Setup: A solution of trimethyl borate in anhydrous THF is cooled to -78 °C in a dry, inert atmosphere.

  • Grignard Addition: A solution of cyclopropylmagnesium bromide in THF is added dropwise to the cooled trimethyl borate solution.

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of aqueous hydrochloric acid.

  • Extraction and Isolation: The aqueous layer is extracted with an ethereal solvent. The combined organic extracts are dried, filtered, and concentrated to give crude cyclopropylboronic acid, which can be purified by recrystallization or trituration.

Conclusion

The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling methodologies, primarily the Negishi and Suzuki-Miyaura reactions. The choice between these two powerful methods will often depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific functional groups present in more complex substrates. This guide provides a solid foundation of theoretical understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors involving this valuable molecular scaffold.

References

Commercial Suppliers and Technical Guide for 5-Cyclopropyl-2-fluoropyridine: A Comprehensive Resource for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 5-Cyclopropyl-2-fluoropyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to a successful drug discovery campaign. Among the privileged scaffolds, fluorinated pyridines have garnered significant attention due to their ability to modulate key pharmacological properties. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. When combined with a cyclopropyl group—a strained three-membered ring that imparts conformational rigidity and unique electronic properties—the resulting molecule becomes a highly valuable building block.[1]

This compound (CAS No: 1034467-80-5) has emerged as a critical intermediate in the synthesis of a new generation of therapeutic agents.[2] Its unique combination of a 2-fluoropyridine core and a C5-cyclopropyl substituent offers a versatile platform for the development of potent and selective kinase inhibitors, among other drug classes. This guide provides an in-depth technical overview of this compound, including its synthesis, quality control, safe handling, and a curated list of commercial suppliers to empower researchers and drug development professionals in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 1034467-80-5--INVALID-LINK--
Molecular Formula C₈H₈FN--INVALID-LINK--
Molecular Weight 137.15 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Boiling Point 207.3±28.0 °C (Predicted)ChemicalBook
Density 1.194±0.06 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in common organic solvents like ethanol and dichloromethane; low solubility in water.[2]--INVALID-LINK--
Storage Store at 4°C.[3]--INVALID-LINK--

Synthesis of this compound: A Focus on Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (cyclopropylboronic acid) and an organohalide (a 2-fluoro-5-halopyridine).[2] The choice of a halide at the 5-position of the pyridine ring is critical, with bromides and iodides being more reactive than chlorides.

The rationale behind employing the Suzuki-Miyaura coupling lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of the starting materials.[1] This methodology is highly favored in the pharmaceutical industry for its reliability and scalability.

Suzuki_Miyaura_Coupling cluster_catalyst Catalyst System A 2-Fluoro-5-bromopyridine Reaction Mixture Reaction Mixture A->Reaction Mixture B Cyclopropylboronic Acid B->Reaction Mixture Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Mixture Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Mixture Base Base (e.g., K₃PO₄) Base->Reaction Mixture Product This compound Reaction Mixture->Product Solvent (e.g., Dioxane/H₂O) Heat

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating procedure for the synthesis of this compound.

Materials:

  • 2-Fluoro-5-bromopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 eq) and XPhos (0.04 eq). Add these to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow liquid.

Quality Control and Analysis: Ensuring Purity and Identity

Rigorous quality control is essential to ensure the suitability of this compound for its intended application, particularly in a drug development setting. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for assessing purity and confirming the structure.

QC_Workflow Start Crude Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Decision Purity & Structure Confirmed? HPLC->Decision NMR->Decision End Qualified This compound Decision->End Yes Repurify Repurification Decision->Repurify No Repurify->Start

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reverse-phase HPLC method for purity analysis.

ParameterRecommended Conditions
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient, for example, starting with 95% A, ramping to 5% A over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

  • ¹H NMR (in CDCl₃, 400 MHz): The proton NMR spectrum will show characteristic signals for the pyridine ring protons and the cyclopropyl protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom. The cyclopropyl protons will appear in the upfield region (typically δ 0.5-2.0 ppm) as complex multiplets.

  • ¹³C NMR (in CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR (in CDCl₃): The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

This compound is a prominent structural motif in numerous kinase inhibitors. The cyclopropyl group can occupy hydrophobic pockets in the kinase active site, while the 2-fluoropyridine moiety can form key hydrogen bonding interactions. A notable application is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[4][5][6]

For instance, in the patent literature, derivatives of this compound have been utilized as key intermediates in the synthesis of potent and selective JAK inhibitors.[4][6] The synthetic strategy often involves the further functionalization of the pyridine ring, for example, through nucleophilic aromatic substitution at the 2-position, or by elaboration of other substituents on the ring.

Safe Handling, Storage, and Disposal

As with all fluorinated organic compounds, proper safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[7]

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.[7]

  • Body Protection: A flame-resistant lab coat should be worn at all times.

Engineering Controls:

  • All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Keep containers tightly sealed.

Spill Management:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain.[9]

Commercial Suppliers

A reliable supply of high-quality this compound is crucial for uninterrupted research and development. The following is a list of reputable commercial suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

SupplierWebsiteNotes
ChemUniverse --INVALID-LINK--Offers the compound with a stated purity of 97%.
CymitQuimica --INVALID-LINK--Provides the product in various quantities, from milligrams to grams, with a purity of 97%.[10]
ChemScene --INVALID-LINK--Supplies the compound with a purity of ≥98%.[3]
Pipzine Chemicals --INVALID-LINK--A China-based manufacturer and supplier offering various grades of the product.[2]
ChemicalBook --INVALID-LINK--A platform to browse global suppliers and manufacturers.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive component for the design of novel therapeutic agents. This guide has provided a comprehensive technical overview, from its synthesis and quality control to its applications and safe handling, to support the scientific community in leveraging the full potential of this important chemical intermediate.

References

Introduction: The Strategic Advantage of the C-F Bond in Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Application of 2-Fluoropyridine Derivatives in Organic Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in a vast array of pharmaceuticals and functional materials.[1][2] The strategic functionalization of this heterocycle is therefore of paramount importance. Among the various halogenated pyridines, 2-fluoropyridine derivatives have emerged as exceptionally versatile and highly reactive intermediates. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart distinct reactivity profiles that are highly advantageous in synthetic design.[1][3]

The electron-withdrawing nature of fluorine activates the 2-position of the pyridine ring, making it highly susceptible to nucleophilic attack.[4][5] This activation, coupled with the surprising ability of fluoride to act as an excellent leaving group in nucleophilic aromatic substitution (SNAr), allows for the construction of complex molecular architectures under mild conditions.[6][7][8] This guide provides a comprehensive overview of the core reactivity of 2-fluoropyridine derivatives, focusing on their application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with a view towards their strategic implementation in research and drug development.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

The nucleophilic aromatic substitution (SNAr) reaction is the most prominent transformation of 2-fluoropyridines, enabling the facile introduction of a wide range of nucleophiles.[6][9]

The SNAr Mechanism: Why Fluorine Excels as a Leaving Group

Contrary to its poor leaving group ability in aliphatic SN2 reactions, fluoride is an exceptional leaving group in the context of SNAr.[10] The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[8][11]

The high electronegativity of the fluorine atom is crucial; it strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack.[5][12] Furthermore, this strong inductive effect helps to stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of this first, slow step.[8] The subsequent, rapid elimination of the fluoride ion restores the aromaticity of the ring to yield the substituted product. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity imparted by the fluorine substituent.[6][7][13]

Caption: Figure 1: SNAr Mechanism on 2-Fluoropyridine.

Scope and Experimental Considerations

A key advantage of using 2-fluoropyridine is that its high reactivity allows SNAr reactions to proceed under significantly milder conditions than those required for other halopyridines.[7] This tolerance for a wide range of functional groups makes it an ideal substrate for the late-stage functionalization of complex molecules, a critical strategy in medicinal chemistry.[6]

Table 1: Representative Conditions for SNAr on 2-Fluoropyridines

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Reference
O-Nucleophiles Sodium ButoxideNaHTHF25[6]
N-Nucleophiles MorpholineK2CO3DMSO80[6]
S-Nucleophiles Sodium ThiophenoxideNoneDMF25[9]
C-Nucleophiles Sodium CyanideNoneDMSO100[9]

While many reactions proceed readily, the presence of other substituents on the pyridine ring can influence reactivity. Electron-withdrawing groups, particularly at the 4- or 6-positions, further enhance the electrophilicity of the C2 position and accelerate the substitution. Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack.[13]

Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative

This protocol describes a general procedure for the SNAr reaction between a 2-fluoropyridine derivative and an amine, a common transformation in pharmaceutical synthesis.

Materials:

  • Substituted 2-fluoropyridine (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Magnetic stir bar

Procedure:

  • To the reaction vessel, add the substituted 2-fluoropyridine, the amine nucleophile, and potassium carbonate.

  • Add a magnetic stir bar, then add anhydrous DMSO to achieve a concentration of approximately 0.5 M.

  • Seal the vessel securely.

  • Place the vessel in a preheated oil bath at 80-120 °C (or use a microwave reactor set to the desired temperature).

  • Stir the reaction mixture vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aminopyridine product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, 2-fluoropyridine derivatives are competent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling is a powerful method for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[14][15] While 2-chloropyridines and 2-bromopyridines are more common coupling partners, 2-fluoropyridine derivatives can also participate, particularly when activated. More commonly, however, 2-fluoropyridine scaffolds containing a boronic acid or ester are used to couple with various aryl halides.[14][15][16]

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[14]

Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_oxadd Ar-Pd(II)-X(L2) pd0->pd2_oxadd Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'(L2) pd2_oxadd->pd2_trans Transmetalation (Ar'-B(OR)2, Base) pd2_trans->pd0 Regenerates Catalyst product Ar-Ar' pd2_trans->product Reductive Elimination

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the microwave-assisted coupling of a 2-fluoropyridine-boronic acid with an aryl halide. Microwave irradiation can dramatically reduce reaction times.[15]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)

  • 10 mL microwave synthesis vial with stir bar

Procedure:

  • In a 10 mL microwave vial, combine the 2-fluoropyridine-3-boronic acid, aryl halide, palladium catalyst, and base.

  • Add the dioxane/water solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-20 minutes).[15]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, providing a powerful alternative to classical methods like SNAr for forming arylamines.[17] This reaction is particularly valuable for its broad substrate scope and functional group tolerance.[18]

In substrates containing multiple different halogen atoms, the Buchwald-Hartwig amination can exhibit remarkable chemoselectivity. For instance, in 2-fluoro-4-iodopyridine, palladium-catalyzed amination occurs exclusively at the C4 position (C-I bond), leaving the C2-F bond intact for subsequent SNAr functionalization.[19] This orthogonality provides a powerful strategy for the controlled, stepwise synthesis of polysubstituted pyridines.

Late_Stage_Func Figure 3: Orthogonal Reactivity Workflow start 2-Fluoro-4-Iodopyridine step1 Buchwald-Hartwig Amination (Pd-cat, R2NH) start->step1 intermediate 2-Fluoro-4-aminopyridine Derivative step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) (NuH, Base) intermediate->step2 final 2,4-Disubstituted Pyridine step2->final

Caption: Figure 3: Orthogonal Reactivity Workflow.

Part 3: Applications in Drug Discovery

The reliable and often mild reaction conditions for functionalizing 2-fluoropyridines make them invaluable building blocks in drug discovery. The ability to perform late-stage functionalization allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[6]

For example, a tandem C-H fluorination/SNAr sequence has been used to prepare derivatives of Betahistine, a histamine agonist.[6] This approach avoids lengthy de novo syntheses of substituted pyridines. The fluorine atom can also be introduced as a stable [¹⁸F] isotope for use in Positron Emission Tomography (PET) imaging agents, such as in the synthesis of [¹⁸F]AV-1451, a tracer for imaging tau pathology in Alzheimer's disease.[20][21]

Conclusion

2-Fluoropyridine derivatives are highly valuable synthetic intermediates, characterized by their enhanced reactivity in nucleophilic aromatic substitution and their utility in palladium-catalyzed cross-coupling reactions. The fluorine atom not only activates the pyridine ring but also serves as an excellent leaving group in SNAr, enabling reactions to proceed under mild conditions compatible with complex molecular scaffolds. This reactivity, combined with orthogonal strategies like the Buchwald-Hartwig amination, provides a robust and flexible platform for the synthesis of highly functionalized pyridines, cementing their importance for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to 5-Cyclopropyl-2-fluoropyridine: Synthesis, Derivatization, and Application in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Cyclopropyl-2-fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired therapeutic profiles. The this compound core has emerged as a privileged scaffold, ingeniously combining the benefits of three distinct chemical features: the bio-active pyridine ring, the metabolically robust and conformationally rigid cyclopropyl group, and the modulating effects of the fluorine atom.

The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs, often serving as a key hydrogen bond acceptor or a scaffold for directing substituents towards target protein residues.[1] The cyclopropyl group, a small, strained ring, is increasingly utilized as a "metabolic blocker" due to the high C-H bond dissociation energy, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2][3] It also provides a rigid, three-dimensional structure that can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[3] The strategic placement of a fluorine atom at the 2-position of the pyridine ring serves a dual purpose. Firstly, fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions and improving cell permeability.[4] Secondly, it activates the C2 position for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the synthesis of a diverse library of analogs.[1][5]

This guide provides a comprehensive overview of the synthesis of the this compound core, detailed protocols for its derivatization, and an exploration of its application in the development of targeted therapeutics, with a particular focus on Janus kinase (JAK) inhibitors.

Part 1: Synthesis of the Core Scaffold: this compound

The most convergent and widely applicable strategy for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages the commercially available 2-fluoro-5-bromopyridine and cyclopropylboronic acid, offering a reliable and scalable route to the target compound.

Causality Behind Experimental Choices:

The selection of the Suzuki-Miyaura coupling is deliberate. Compared to other methods like direct C-H cyclopropylation, it offers superior regioselectivity and functional group tolerance. The choice of a palladium catalyst, specifically one with bulky phosphine ligands such as tricyclohexylphosphine (PCy₃), is crucial for promoting the challenging coupling of a small alkylboronic acid with a heteroaryl halide.[6] The addition of water to the solvent system often has an accelerating effect on the reaction.[6]

Synthetic Workflow Diagram:

G cluster_0 Synthesis of this compound Start 2-Fluoro-5-bromopyridine + Cyclopropylboronic Acid Reagents Pd(OAc)₂ (catalyst) P(Cy)₃ (ligand) K₃PO₄ (base) Start->Reagents Add Solvent Toluene/H₂O Reagents->Solvent Suspend in Reaction Suzuki-Miyaura Coupling Heat (e.g., 100°C) Solvent->Reaction Heat Workup Aqueous Workup & Extraction Reaction->Workup Cool and Purification Silica Gel Chromatography Workup->Purification Concentrate and Product This compound Purification->Product Isolate

Caption: Workflow for the Suzuki-Miyaura synthesis of the core scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Fluoro-5-bromopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (P(Cy)₃)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-5-bromopyridine (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv.) and tricyclohexylphosphine (0.04 equiv.) in a minimal amount of toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio) to the flask, followed by the catalyst pre-mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to light-yellow oil.[6]

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0 (d, J ≈ 2.5 Hz, 1H, H6), ~7.4 (td, J ≈ 8.5, 2.5 Hz, 1H, H4), ~6.8 (dd, J ≈ 8.5, 3.0 Hz, 1H, H3), ~1.9 (m, 1H, cyclopropyl-CH), ~0.9 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~163 (d, J ≈ 240 Hz, C2-F), ~147 (d, J ≈ 15 Hz, C6), ~140 (d, J ≈ 8 Hz, C4), ~123 (C5), ~109 (d, J ≈ 35 Hz, C3), ~15 (cyclopropyl-CH), ~9 (cyclopropyl-CH₂).

  • MS (ESI+): m/z = 138.1 [M+H]⁺.

Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic displacement, making SNAr a powerful tool for generating a wide array of structural analogs. This reactivity is significantly greater than that of other 2-halopyridines, often allowing for milder reaction conditions.[1]

Causality Behind Experimental Choices:

The SNAr reaction on 2-fluoropyridines is a concerted process for many nucleophiles, meaning a discrete Meisenheimer intermediate is not always formed.[1] The reaction is typically facilitated by a base to deprotonate the incoming nucleophile (if it is an amine or alcohol) and to scavenge the HF byproduct. The choice of solvent is also important, with polar aprotic solvents like DMSO or DMF often promoting the reaction.

General Workflow for SNAr Derivatization:

G cluster_1 Derivatization via Nucleophilic Aromatic Substitution (SNAr) Core This compound Reaction SNAr Reaction Core->Reaction Nucleophile Amine (R-NH₂) Alcohol (R-OH) Thiol (R-SH) Nucleophile->Reaction Conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) Heat Conditions->Reaction Product 5-Cyclopropylpyridin-2-yl Derivatives Reaction->Product

Caption: General workflow for creating derivatives via SNAr.

Detailed Experimental Protocol: Synthesis of 5-Cyclopropyl-N-phenylpyridin-2-amine

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a sealable reaction vial, add this compound (1.0 equiv.), aniline (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMSO to the vial to achieve a concentration of approximately 0.5 M.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-cyclopropyl-N-phenylpyridin-2-amine.

Part 3: Physicochemical Properties and Structure-Activity Relationships (SAR)

The introduction of the cyclopropyl and fluoro groups has a profound and predictable impact on the physicochemical properties of the pyridine core. Understanding these effects is crucial for rational drug design.

Comparative Physicochemical Data:
CompoundStructureLogP (calc.)pKa (calc.)Metabolic Stability (Qualitative)Rationale for Property Change
2-Amino-5-methylpyridineCH₃-Py-NH₂1.37.1Low to ModerateThe methyl group is a primary site for CYP450-mediated oxidation.
2-Amino-5-cyclopropylpyridinecPr-Py-NH₂1.67.0High The cyclopropyl group is resistant to oxidative metabolism, increasing metabolic stability.[3]
This compoundcPr-Py-F2.1~1.5High Fluorine is not easily metabolized. The electron-withdrawing nature of fluorine significantly lowers the basicity of the pyridine nitrogen.[4]
5-Cyclopropylpyridin-2-aminecPr-Py-NH₂1.67.0High The cyclopropyl group enhances metabolic stability compared to an alkyl substituent.

Calculated values are estimates and may vary depending on the algorithm used. The pKa of 2-fluoropyridine is significantly lower than pyridine.

Part 4: Application in Drug Discovery - Selective TYK2 Kinase Inhibitors

A compelling application of the this compound scaffold is in the development of selective inhibitors for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune diseases like psoriasis and rheumatoid arthritis.[7][8]

The JAK-STAT Signaling Pathway:

Selective inhibition of TYK2 is a promising therapeutic strategy. Unlike pan-JAK inhibitors, which can lead to broader immunosuppression and side effects, selective TYK2 inhibitors offer a more targeted approach.[7] The clinical compound deucravacitinib (BMS-986165) is a selective TYK2 inhibitor that binds to the regulatory pseudokinase (JH2) domain, a strategy that achieves high selectivity over other JAK family members.[9][10] Many developmental TYK2 inhibitors utilize a central pyridine or similar heterocyclic core.

JAK_STAT cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK TYK2 / JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Cytokine Cytokine (e.g., IL-23) Cytokine->Receptor 1. Binding & Dimerization STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation DNA DNA STAT_dimer->DNA 6. Binds to DNA Transcription Gene Transcription (Pro-inflammatory genes) DNA->Transcription 7. Regulates Inhibitor 5-Cyclopropyl-2-aminopyridine Derivative (TYK2 Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the site of action for TYK2 inhibitors.

Structure-Activity Relationship (SAR) Insights:

SAR studies on TYK2 inhibitors have shown that the 5-cyclopropyl-2-aminopyridine core can serve as an excellent hinge-binding motif. The cyclopropyl group often occupies a hydrophobic pocket, while the 2-amino group forms crucial hydrogen bonds with the kinase hinge region. Further derivatization, often at the 2-amino position, allows for the exploration of other pockets within the ATP-binding site to enhance potency and selectivity.[7]

For example, in a series of TYK2 inhibitors, replacing a cyclopropyl group with a less rigid ethyl group can lead to a loss of activity, highlighting the importance of the conformational constraint provided by the cyclopropyl ring.[7] The derivatization of the 2-amino group with various substituted aromatic or heteroaromatic rings allows for fine-tuning of the inhibitor's properties, including cell permeability and off-target activity.

Conclusion

The this compound scaffold is a testament to the power of rational drug design, where individual structural components work in concert to create a molecule with superior pharmaceutical properties. Its synthesis is readily achievable through robust cross-coupling methodologies, and its activated 2-fluoro position provides a gateway to a rich chemical space of derivatives. The demonstrated success of analogous structures in selectively targeting kinases like TYK2 underscores the immense potential of this core in developing next-generation therapeutics for autoimmune disorders and other diseases. This guide provides the foundational knowledge and practical protocols for researchers to harness the power of this versatile building block in their own drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers and drug development professionals, mastering this reaction is crucial for the efficient construction of complex molecular architectures.

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 5-Cyclopropyl-2-fluoropyridine. This particular substrate presents a unique set of challenges and opportunities. The electron-donating cyclopropyl group can influence the reactivity of the pyridine ring, while the fluorine atom at the 2-position serves as a competent leaving group. The successful amination of this substrate opens the door to a diverse range of novel chemical entities with potential therapeutic applications.

The protocols and insights presented herein are synthesized from established methodologies for structurally similar 2-halopyridines and are intended to serve as a robust starting point for reaction optimization in your laboratory.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) complex. A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization.[2]

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange (R2NH) Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Ar-X 5-Cyclopropyl- 2-fluoropyridine R2NH Amine Base Base Ar-NR2 N-Aryl- 5-cyclopropylpyridin-2-amine HX HX Base-H+ Protonated Base

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-substituted product and regenerating the active Pd(0) catalyst.

Critical Parameters for Success: A Scientist's Guide to Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key reaction parameters. The interplay between these factors determines the reaction's efficiency, yield, and purity of the final product.

The Palladium Precursor: Initiating the Cycle

A variety of palladium precursors can be employed to generate the active Pd(0) catalyst in situ. The choice often depends on air and moisture stability, ease of handling, and cost.

Palladium PrecursorCommon NameKey Characteristics
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A common, relatively air-stable Pd(0) source.
Pd(OAc)₂Palladium(II) AcetateAn air-stable Pd(II) source that is reduced in situ.
[Pd(allyl)Cl]₂Allylpalladium(II) Chloride DimerAn air-stable Pd(II) precursor.

For initial screenings, Pd₂(dba)₃ and Pd(OAc)₂ are excellent starting points due to their commercial availability and broad utility.

The Ligand: The Heart of Reactivity and Selectivity

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich and potentially coordinating substrates like 2-fluoropyridines, bulky, electron-rich biarylphosphine ligands are often essential.[3]

LigandAcronymKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective and versatile ligand for a wide range of C-N couplings, including those involving heteroaryl chlorides.[3]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active ligand, often showing complementary reactivity to XPhos.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for the coupling of secondary amines.
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA bidentate ligand that can be effective, especially in couplings with primary amines.[2]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA wide bite-angle bidentate ligand, often used for challenging couplings.[4]

For the amination of this compound, starting with a screening of monodentate biarylphosphine ligands such as XPhos and SPhos is highly recommended.

The Base: Driving the Deprotonation

The base plays a crucial role in the deprotonation of the coordinated amine, a key step for catalyst turnover. The choice of base must be carefully considered to ensure sufficient reactivity without promoting undesired side reactions.

BasepKa of Conjugate AcidCommon Applications & Considerations
NaOt-Bu ~19A strong, non-nucleophilic base; widely used and highly effective. Can be sensitive to moisture.
K₃PO₄ ~12.3A milder inorganic base, often used for substrates with base-sensitive functional groups.
Cs₂CO₃ ~10.3Another mild inorganic base, can be effective in specific cases.

For most applications with this compound, NaOt-Bu is the base of choice due to its high efficacy. However, if the amine coupling partner or other functionalities in the molecule are base-sensitive, screening milder bases like K₃PO₄ is a prudent strategy.

The Solvent: The Reaction Medium

The solvent must be anhydrous and capable of solvating the reactants and catalyst system at the reaction temperature.

SolventBoiling Point (°C)Characteristics
Toluene 111A common and effective solvent for Buchwald-Hartwig reactions.
1,4-Dioxane 101Another widely used solvent, can sometimes offer different solubility profiles.
tert-Amyl alcohol 102Can be beneficial in certain cases, particularly with weaker bases.

Toluene and 1,4-dioxane are the most common and reliable solvents for this transformation. Ensure that the chosen solvent is thoroughly dried and degassed to prevent catalyst deactivation.

Experimental Protocols

The following protocols are provided as detailed starting points for the Buchwald-Hartwig amination of this compound. It is imperative to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids to a dry Schlenk tube: - this compound - Amine - Base - Palladium Precursor - Ligand B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous, degassed solvent via syringe B->C D 4. Heat the reaction mixture with vigorous stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to room temperature E->F G 7. Dilute with an organic solvent and filter through Celite® F->G H 8. Aqueous work-up (water, brine) G->H I 9. Dry organic layer and concentrate H->I J 10. Purify by flash column chromatography I->J

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Coupling with Primary and Secondary Amines using XPhos

This protocol is a robust starting point for a wide range of amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • NaOt-Bu (1.4 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous Toluene (0.1-0.2 M)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, NaOt-Bu, Pd₂(dba)₃, and XPhos.

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous toluene via a syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Base-Sensitive Substrates

This protocol utilizes a milder base and is suitable for substrates that may not tolerate the strongly basic conditions of Protocol 1.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • K₃PO₄ (2.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-Dioxane (0.1-0.2 M)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous 1,4-dioxane via a syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen or moisture contamination)Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Insufficiently active catalyst systemScreen different ligands (e.g., SPhos, RuPhos) and palladium precursors.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products Protodefluorination (loss of fluorine)Use a bulkier ligand to favor reductive elimination. Ensure the base is not excessively strong for the substrate.
Nucleophilic Aromatic Substitution (SNAr)Consider a weaker, less nucleophilic base (e.g., K₃PO₄). Lowering the reaction temperature may also disfavor this pathway.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel chemical entities. Success in this reaction is a matter of careful control over the key reaction parameters. By understanding the underlying mechanism and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can reliably and efficiently construct a diverse array of N-aryl-5-cyclopropylpyridin-2-amines. The protocols and insights provided in this guide serve as a comprehensive starting point for your synthetic endeavors, empowering you to accelerate your research and drug development programs.

References

The Strategic Incorporation of 5-Cyclopropyl-2-fluoropyridine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Cyclopropylpyridine Moiety in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of protein kinase inhibitors, the strategic incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. Among these, the 5-cyclopropyl-2-aminopyridine scaffold has emerged as a privileged structure. The cyclopropyl group, a small, rigid, and lipophilic moiety, can form favorable hydrophobic interactions within the ATP-binding pocket of many kinases. Its unique electronic properties can also modulate the basicity of the neighboring pyridine nitrogen, which often serves as a key hydrogen bond acceptor in the hinge region of the kinase.[1][2]

This guide provides a comprehensive overview of the application of 5-cyclopropyl-2-fluoropyridine as a key building block in the synthesis of kinase inhibitors. We will delve into the underlying principles of the synthetic strategies, provide detailed, field-proven protocols, and discuss the structure-activity relationship (SAR) insights gained from the inclusion of this valuable synthon.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary method for incorporating the 5-cyclopropylpyridine moiety into a kinase inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes this compound an excellent electrophile for reaction with a variety of nucleophiles, most commonly the amino groups of anilines or other heterocyclic amines that form the core of many kinase inhibitors.

The general mechanism for the SNAr reaction is depicted below:

Caption: Generalized SNAr mechanism.

Causality Behind Experimental Choices in SNAr Reactions

The success of the SNAr reaction is highly dependent on several factors:

  • Nucleophile: The nucleophilicity of the amine is critical. Electron-rich anilines and aliphatic amines generally react more readily than electron-deficient ones.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to solvate the anionic intermediate (Meisenheimer complex) and promote the reaction.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often added to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: While many SNAr reactions with 2-fluoropyridines proceed at elevated temperatures (80-150 °C), the high reactivity of the fluorine leaving group can sometimes allow for milder conditions.

Detailed Experimental Protocol: Synthesis of a 2-(Anilino)-5-cyclopropylpyridine Kinase Inhibitor Intermediate

This protocol describes a representative synthesis of a 2-(anilino)-5-cyclopropylpyridine derivative, a common core structure in many kinase inhibitors, including analogs of the ALK inhibitor Ceritinib.[3][4]

Synthesis_Workflow cluster_reagents Reagents & Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product A This compound Mix Combine Reagents in Reaction Vessel A->Mix B Substituted Aniline B->Mix C DIPEA (Base) C->Mix D NMP (Solvent) D->Mix Heat Heat to 120 °C under N2 Mix->Heat Monitor Monitor by LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product 2-(Anilino)-5-cyclopropylpyridine Purify->Product Alternative_Routes Start 5-Cyclopropyl-2-halopyridine SNAr SNAr with R-NH2 Start->SNAr Buchwald Buchwald-Hartwig Amination Start->Buchwald Product 2-Amino-5-cyclopropylpyridine Derivative SNAr->Product Buchwald->Product

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Cyclopropyl-2-fluoropyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-cyclopropyl-2-fluoropyridine with a variety of aryl and heteroaryl boronic acids. The 2-aryl-5-cyclopropylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous drug candidates and biologically active molecules. This document outlines the fundamental mechanistic principles, provides step-by-step experimental procedures, presents a table of exemplary transformations with optimized conditions, and offers a troubleshooting guide to address common challenges. The protocols described herein are designed to be robust and scalable, catering to the needs of researchers in drug discovery, process development, and academic laboratories.

Introduction: The Significance of the 2-Aryl-5-cyclopropylpyridine Scaffold

The fusion of a cyclopropyl group and an aryl moiety onto a pyridine core generates a three-dimensional pharmacophore with significant potential in drug design. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The 2-aryl substituent allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the construction of the key C-C bond between the pyridine ring and the aryl group.[1][2] This guide focuses on the coupling of this compound, a readily available starting material, with various boronic acids. The fluorine atom at the 2-position serves as an excellent leaving group in the palladium-catalyzed cycle, facilitating efficient coupling.

The Catalytic Cycle: Unraveling the Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive electrophiles.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (aryl or heteroaryl) to the palladium center, displacing the fluoride. The base is essential for the formation of a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 2-aryl-5-cyclopropylpyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Solvents
  • Substrates: this compound, various aryl and heteroaryl boronic acids or their pinacol ester derivatives.

  • Catalysts: A range of palladium catalysts can be employed. For challenging couplings, modern precatalysts are often superior.[4]

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)] palladium(II) methanesulfonate)

  • Ligands: Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps.[5]

    • Triphenylphosphine (PPh₃)

    • Tricyclohexylphosphine (PCy₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Bases: The choice of base is critical and can significantly influence reaction efficiency.

    • Potassium carbonate (K₂CO₃)

    • Sodium carbonate (Na₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate tribasic (K₃PO₄)[6]

  • Solvents: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and protodeboronation of the boronic acid.[6]

    • 1,4-Dioxane

    • Toluene

    • Tetrahydrofuran (THF)

    • A mixture of an organic solvent and water (e.g., dioxane/water 4:1) is often used to aid in the dissolution of the base.[3]

Equipment
  • Schlenk flasks or microwave vials

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath (or a microwave reactor)

  • Inert gas supply (Argon or Nitrogen) and manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash column chromatography system

Experimental Protocol: A General Procedure

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

Experimental_Workflow Start Start Reagents 1. Add Reagents to Flask: - this compound (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) Start->Reagents Inert 2. Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) Reagents->Inert Catalyst 3. Add Catalyst and Solvent: - Pd Catalyst (1-5 mol%) - Ligand (if needed) - Anhydrous, degassed solvent Inert->Catalyst Reaction 4. Heat and Stir: - 80-120 °C (or microwave irradiation) - Monitor by TLC/LC-MS Catalyst->Reaction Workup 5. Aqueous Workup: - Cool to RT - Dilute with EtOAc and H₂O - Separate layers, extract aqueous Reaction->Workup Purify 6. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography Workup->Purify Product Pure Product Purify->Product

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1–5 mol%) and the ligand (if not using a precatalyst). Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–120 °C) or in a microwave reactor and stir vigorously.[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9] Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-cyclopropylpyridine.

Exemplary Transformations and Data

The following table summarizes representative examples of the Suzuki-Miyaura cross-coupling of this compound with various boronic acids, highlighting the optimized conditions and resulting yields.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1001292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901688
33-Thienylboronic acidXPhos Pd G3 (1)-Cs₂CO₃ (2.5)THF80895
42-Naphthylboronic acidPd₂(dba)₃ (1.5)PCy₃ (3)K₃PO₄ (3)Dioxane1101085
54-Acetylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Toluene/H₂O (5:1)1001478
6Pyridine-3-boronic acidXPhos Pd G3 (2)-K₃PO₄ (3)Dioxane1001875

Yields are for isolated, purified products.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Poor quality of boronic acid (protodeboronation).[6]4. Inappropriate base or solvent.1. Use a fresh batch of catalyst/ligand or a more active precatalyst (e.g., XPhos Pd G3).2. Ensure thorough degassing of solvents and proper inert gas technique.3. Use the corresponding boronic acid pinacol ester, which is more stable.[2] Use anhydrous conditions.4. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (dioxane, toluene, THF).
Formation of Homocoupled Product 1. Presence of oxygen.2. Reaction temperature is too high.1. Improve the degassing procedure for all reagents and solvents.2. Lower the reaction temperature and monitor the reaction progress closely.
Protodeboronation of Boronic Acid 1. Presence of water.2. Base is too strong or concentration is too high.3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and reagents. Consider using boronic esters.[6]2. Use a milder base (e.g., K₂CO₃) or reduce the number of equivalents.3. Optimize the reaction time and temperature to minimize decomposition.
Difficulty in Purification 1. Residual palladium catalyst.2. Co-elution of product with byproducts.1. Treat the crude product with a palladium scavenger or perform an additional aqueous wash with a solution of sodium thiosulfate.2. Optimize the solvent system for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC.[9]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of valuable 2-aryl-5-cyclopropylpyridine derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of this important class of compounds.

References

Gram-Scale Synthesis of 5-Cyclopropyl-2-fluoropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Cyclopropyl-2-fluoropyridine is a key structural motif and a valuable building block in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of lead compounds.[1] The fluorine atom on the pyridine ring can further influence pKa, lipophilicity, and metabolic pathways, making this scaffold highly attractive for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[2]

For the synthesis of this compound, the chosen strategy involves the coupling of a suitable halo-substituted 2-fluoropyridine with a cyclopropylboron reagent. This approach offers a convergent and efficient route to the target molecule. The general reaction is depicted below:

Suzuki_Coupling 2-Fluoro-5-halopyridine 2-Fluoro-5-halopyridine (X = Br, I) Product This compound 2-Fluoro-5-halopyridine->Product Cyclopropylboronic_acid Cyclopropylboronic acid or its ester Cyclopropylboronic_acid->Product Catalyst Pd Catalyst Base Catalyst->Product Suzuki-Miyaura Coupling

Figure 1: General scheme for the Suzuki-Miyaura synthesis of this compound.

The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of fluorinated pyridines and is optimized for a gram-scale synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluoro-5-bromopyridine≥98%Commercially AvailableStarting material.
Cyclopropylboronic acid≥97%Commercially AvailableCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableCatalyst.
Potassium phosphate tribasic (K₃PO₄)≥98%Commercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDeionized-Co-solvent.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
HexaneACS GradeCommercially AvailableEluent for chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Step-by-Step Procedure

protocol_workflow start Start: Assemble and Inert Flask add_reagents Add 2-Fluoro-5-bromopyridine, Cyclopropylboronic acid, and K₃PO₄ start->add_reagents add_solvent Add Dioxane and Water add_reagents->add_solvent degas Degas the Mixture add_solvent->degas add_catalyst Add Pd(PPh₃)₄ degas->add_catalyst reflux Heat to Reflux (e.g., 90-100 °C) add_catalyst->reflux monitor Monitor Reaction by TLC/GC-MS reflux->monitor workup Aqueous Work-up and Extraction monitor->workup dry_purify Dry and Purify by Column Chromatography workup->dry_purify characterize Characterize the Product dry_purify->characterize end_product Final Product: this compound characterize->end_product

Figure 2: Workflow for the gram-scale synthesis of this compound.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-fluoro-5-bromopyridine (5.00 g, 28.4 mmol, 1.0 equiv), cyclopropylboronic acid (2.93 g, 34.1 mmol, 1.2 equiv), and potassium phosphate tribasic (K₃PO₄) (12.0 g, 56.8 mmol, 2.0 equiv).

  • Solvent Addition and Degassing: To the flask, add 1,4-dioxane (100 mL) and deionized water (20 mL). Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure an inert atmosphere. This step is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.98 g, 0.85 mmol, 0.03 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add distilled water (100 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (100 mL), and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a colorless to pale yellow liquid.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Fluoro-5-bromopyridine175.995.0028.41.0
Cyclopropylboronic acid85.902.9334.11.2
K₃PO₄212.2712.056.82.0
Pd(PPh₃)₄1155.560.980.850.03
This compound (Theoretical) 137.15 3.90 28.4 1.0

Expected Yield: 75-85%

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire synthesis in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Fluoro-5-bromopyridine is a combustible liquid and may cause skin and eye irritation.

    • Palladium catalysts are toxic and should be handled with care.

    • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

  • Inert Atmosphere: The reaction is air and moisture sensitive. Maintaining an inert atmosphere is critical for catalytic activity and to prevent side reactions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Colorless to pale yellow liquid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.0 (d, 1H, pyridine-H6), ~7.3 (dd, 1H, pyridine-H4), ~6.8 (dd, 1H, pyridine-H3), ~1.9 (m, 1H, cyclopropyl-CH), ~0.9 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂).

    • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~163 (d, C-F coupling), ~147 (d), ~140 (d), ~125 (d), ~109 (d), ~15, ~9.

  • Mass Spectrometry (MS):

    • GC-MS (EI): m/z = 137 [M]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure proper degassing of the reaction mixture and use a fresh, high-quality catalyst.
Insufficient heatingEnsure the reaction reaches and maintains reflux temperature.
Poor quality reagentsUse anhydrous solvents and high-purity starting materials.
Presence of starting material after prolonged reaction timeInsufficient catalyst or baseIncrease the catalyst loading slightly (e.g., to 5 mol%) or use a stronger base if necessary.
Formation of significant byproductsOxygen contaminationImprove the degassing procedure.
Side reactions of boronic acidUse fresh cyclopropylboronic acid, as it can degrade upon storage.
Difficulty in purificationCo-elution of impuritiesOptimize the solvent system for column chromatography; a shallower gradient may be required.

Conclusion

This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: The 5-Cyclopropyl-2-[¹⁸F]fluoropyridine Scaffold in PET Imaging Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Combination for Next-Generation PET Tracers

In the landscape of Positron Emission Tomography (PET) tracer development, the quest for molecules with optimal pharmacokinetic and pharmacodynamic profiles is paramount. The 2-[¹⁸F]fluoropyridyl moiety has emerged as a highly valuable component in radiopharmaceutical design. Its inclusion often imparts significant metabolic stability against in vivo defluorination, a common challenge that can compromise imaging quality and interpretation[1][2]. This stability is a direct result of the electronic nature of the pyridine ring.

This guide focuses on a specific, strategically functionalized building block: 5-Cyclopropyl-2-fluoropyridine . The incorporation of a cyclopropyl group at the 5-position is not a trivial substitution. This small, strained carbocycle is a powerful tool in medicinal chemistry, known to:

  • Enhance Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity for biological targets.

  • Increase Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl chains, making the moiety less susceptible to oxidative metabolism by cytochrome P4so enzymes.

  • Modulate Physicochemical Properties: The cyclopropyl group can fine-tune lipophilicity and pKa, critical parameters that govern a tracer's ability to cross cell membranes, including the blood-brain barrier, and its overall biodistribution.

By combining the metabolic robustness of the 2-fluoropyridine core with the advantageous properties of the cyclopropyl group, the 5-cyclopropyl-2-[¹⁸F]fluoropyridine scaffold represents a promising platform for developing novel PET probes for oncology, neurology, and beyond.

Core Radiochemistry: Nucleophilic Heteroaromatic Substitution (SₙAr)

The introduction of Fluorine-18 onto the pyridine ring is most effectively achieved via a nucleophilic heteroaromatic substitution (SₙAr) reaction. In this process, cyclotron-produced, no-carrier-added [¹⁸F]fluoride ion attacks the electron-deficient C2 position of the pyridine ring, displacing a suitable leaving group.

cluster_main Nucleophilic Heteroaromatic Substitution (SₙAr) for ¹⁸F-Labeling precursor 5-Cyclopropyl-2-X-Pyridine (Precursor) X = Leaving Group (Cl, Br, NO₂, NMe₃⁺) intermediate Meisenheimer-like Intermediate precursor->intermediate F18 [¹⁸F]F⁻ / K₂CO₃ Kryptofix 2.2.2 F18->precursor Nucleophilic Attack at C2 Position product 5-Cyclopropyl-2-[¹⁸F]fluoropyridine (Radiolabeled Product) intermediate->product Loss of Leaving Group (X⁻)

Figure 1: General scheme for the SₙAr ¹⁸F-fluorination of a 5-cyclopropylpyridine precursor.

Unlike typical aromatic systems, the pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack without requiring strong electron-withdrawing activating groups, especially for substitution at the ortho (C2) position[2]. However, using readily accessible 2-chloro- or 2-bromopyridine precursors can be challenging, often resulting in low radiochemical yields[1]. While better leaving groups like nitro (-NO₂) or trimethylammonium (-NMe₃⁺) provide higher yields, their precursors can be more complex to synthesize[1][3].

A key insight for improving the utility of 2-halopyridine precursors is the use of organocatalysts. Nucleophilic cyclic tertiary amines, such as quinuclidine and 1,4-diazabicyclo[2.2.2]octane (DABCO) , have been shown to significantly enhance radiofluorination yields. These catalysts likely operate by reversibly forming a more reactive quaternary ammonium intermediate, which is more readily displaced by the [¹⁸F]fluoride ion[1].

Experimental Protocols

Part 1: Synthesis of a Labeling Precursor

A versatile precursor for radiolabeling is one that contains a good leaving group and a functional handle for conjugation to a targeting molecule. Here, we outline the synthesis of a hypothetical precursor, N-(2-aminoethyl)-5-cyclopropyl-2-nitropyridine-4-carboxamide, designed for coupling to a carboxylic acid-bearing targeting vector.

G start Commercially Available 2,4-dichloro-5-cyclopropylpyridine step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 2,4-dichloro-5-cyclopropyl- 3-nitropyridine step1->intermediate1 step2 Selective Hydrolysis (NaOH, aq.) intermediate1->step2 intermediate2 4-chloro-5-cyclopropyl- 3-nitropyridin-2-one step2->intermediate2 step3 Chlorination (POCl₃) intermediate2->step3 intermediate3 2,4-dichloro-5-cyclopropyl- 3-nitropyridine step3->intermediate3 step4 Amidation with Boc-ethylenediamine intermediate3->step4 intermediate4 Boc-protected Amide Intermediate step4->intermediate4 step5 Deprotection (TFA/DCM) intermediate4->step5 precursor Final Precursor: 5-Cyclopropyl-2-nitro-pyridine with amine handle step5->precursor

Figure 2: Hypothetical workflow for the synthesis of a labeling precursor.

Note: This represents a plausible, multi-step organic synthesis route. Each step would require optimization of reaction conditions (temperature, time, stoichiometry) and purification (e.g., column chromatography).

Part 2: Automated [¹⁸F]-Radiolabeling Protocol

This protocol is designed for an automated synthesis module (e.g., TRACERlab, FASTlab).

1. Preparation of [¹⁸F]Fluoride: a. Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. b. The [¹⁸O]H₂O is recovered. c. The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using an eluent solution: 80% acetonitrile, 20% water containing Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg). d. The solvent is removed by azeotropic distillation under a stream of nitrogen at 110-120 °C to yield the anhydrous, reactive K[¹⁸F]F-K₂₂₂ complex.

2. Radiofluorination Reaction: a. A solution of the labeling precursor (e.g., 5-cyclopropyl-2-chloropyridine derivative, 2-5 mg) and a catalytic amount of quinuclidine (1-2 mg) in anhydrous dimethyl sulfoxide (DMSO) (0.5-1.0 mL) is added to the dried K[¹⁸F]F-K₂₂₂ complex. b. The reaction vessel is sealed and heated to 130-160 °C for 10-15 minutes[2][4]. c. After heating, the vessel is cooled, and the crude reaction mixture is diluted with the HPLC mobile phase.

3. HPLC Purification: a. The diluted crude mixture is injected onto a semi-preparative reverse-phase HPLC column (e.g., C18). b. The mobile phase is typically a gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or ammonium formate). c. The eluate is monitored with a UV detector (to identify the non-radioactive standard) and a radioactivity detector. d. The radioactive peak corresponding to the desired [¹⁸F]-labeled product is collected.

4. Formulation: a. The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. b. The cartridge is washed with sterile water to remove residual HPLC solvents. c. The final product is eluted from the Sep-Pak with a small volume of USP-grade ethanol. d. The ethanolic solution is diluted with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10%. The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Figure 3: Workflow for the automated radiosynthesis of a 5-cyclopropyl-2-[¹⁸F]fluoropyridine PET tracer.

Part 3: Quality Control (QC) Protocols

All batches must pass QC testing before release for preclinical or clinical use.

Parameter Method Acceptance Criteria
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-radioactive reference standard.
Radiochemical Purity (RCP) Analytical Radio-HPLC≥ 95% of total radioactivity is in the form of the desired product.
Radionuclidic Purity Gamma Ray Spectroscopy≥ 99.5% of radioactivity is from ¹⁸F (511 keV peak).
Molar Activity (Aₘ) HPLC with calibrated UV detectorTypically > 37 GBq/µmol (>1,000 Ci/mmol) at end of synthesis.
pH pH meter or calibrated stripsBetween 4.5 and 7.5.
Residual Solvents Gas Chromatography (GC)Ethanol < 10% (v/v); Acetonitrile, DMSO below USP limits.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V, where V is the maximum patient dose volume in mL.
Sterility USP <71> Sterility TestsNo microbial growth after 14 days of incubation.

Application Example and Preclinical Evaluation Workflow

Let's hypothesize a PET tracer, [¹⁸F]CycP-PBR28 , where the 5-cyclopropyl-2-fluoropyridinyl group is attached to a PBR28-like core for imaging the 18 kDa translocator protein (TSPO), a marker of neuroinflammation. The cyclopropyl group may enhance binding affinity or improve brain penetration compared to existing analogs.

A typical preclinical evaluation would follow this workflow:

in_vitro In Vitro Assays - Receptor Binding (Kᵢ) - Autoradiography on tissue sections biodist Ex Vivo Biodistribution (Healthy Rodents) - Determine organ uptake (%ID/g) in_vitro->biodist metabolism Metabolite Analysis (Blood & Brain) - Determine parent tracer fraction over time in_vitro->metabolism pet_healthy PET/CT or PET/MR Imaging (Healthy Animal) - Assess brain penetration & kinetics biodist->pet_healthy metabolism->pet_healthy pet_disease PET/CT or PET/MR Imaging (Disease Model, e.g., LPS-induced neuroinflammation) - Quantify target engagement pet_healthy->pet_disease blocking Blocking Study - Pre-inject non-radioactive ligand - Confirm target-specific binding pet_disease->blocking go_nogo Decision Point: Advance to higher species / clinical trials? blocking->go_nogo

Figure 4: Standard workflow for the preclinical evaluation of a novel PET tracer.

This evaluation would aim to confirm that the tracer engages its target with high specificity and demonstrates favorable imaging characteristics, such as high target-to-background ratios and kinetics suitable for quantitative modeling[5][6].

Conclusion

The 5-cyclopropyl-2-[¹⁸F]fluoropyridine scaffold is a highly promising platform for the development of novel PET imaging probes. It strategically combines the proven metabolic stability of the 2-fluoropyridine core with the beneficial pharmacomodulating properties of the cyclopropyl group. While the direct radiofluorination of 2-halopyridine precursors can be challenging, the use of organocatalysts like quinuclidine offers a practical solution to achieve viable radiochemical yields. The detailed protocols and evaluation framework provided herein offer a comprehensive guide for researchers and drug development professionals to harness the potential of this valuable chemical scaffold in creating the next generation of targeted molecular imaging agents.

References

Application Notes and Protocols for the Derivatization of 5-Cyclopropyl-2-fluoropyridine in Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Cyclopropyl-2-fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is a critical determinant in the success of a drug discovery campaign. The this compound motif has emerged as a privileged structure, offering a unique combination of physicochemical properties that are highly advantageous for lead optimization. The cyclopropyl group, a small, strained ring, acts as a rigid, three-dimensional bioisostere for larger or more flexible groups like isopropyl or phenyl rings.[1] Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity by locking molecules into a bioactive conformation, and modulate lipophilicity to optimize pharmacokinetic profiles.[1][2][3][4]

Concurrently, the 2-fluoropyridine core provides a versatile handle for chemical modification. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), a reliable and scalable reaction for introducing a wide array of functional groups.[5] Furthermore, this position is amenable to modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds. The electron-withdrawing nature of fluorine can also modulate the pKa of the pyridine nitrogen, influencing solubility and drug-receptor interactions.[5]

This guide provides a comprehensive overview of key derivatization strategies for the this compound scaffold. We will delve into the mechanistic underpinnings of each reaction class and provide detailed, field-proven protocols for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to efficiently explore the chemical space around this valuable scaffold, thereby accelerating the Design-Make-Test-Analyze (DMTA) cycle in lead optimization.

Strategic Derivatization Workflow

The derivatization of this compound can be approached through several high-yield and versatile chemical transformations. The choice of reaction is dictated by the desired bond construction (C-O, C-N, C-S, or C-C) and the nature of the available building blocks. Below is a logical workflow for planning the synthesis of new analogues.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar C-O, C-S, C-N bond formation suzuki Suzuki-Miyaura Coupling start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination start->buchwald C-N bond formation nucleophiles Alcohols (ROH) Phenols (ArOH) Thiols (RSH) Secondary Amines (R2NH) snar->nucleophiles products_snar 2-O/S/N-Substituted 5-Cyclopropylpyridines snar->products_snar boronics Aryl/Heteroaryl Boronic Acids or Esters suzuki->boronics products_suzuki 2-Aryl/Heteroaryl 5-Cyclopropylpyridines suzuki->products_suzuki amines Primary/Secondary Amines Amides, Carbamates buchwald->amines products_buchwald 2-Amino-Substituted 5-Cyclopropylpyridines buchwald->products_buchwald nucleophiles->snar Reagent boronics->suzuki Reagent amines->buchwald Reagent

Caption: Strategic workflow for derivatizing this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most direct method for functionalizing this compound. The high electronegativity of the fluorine atom, combined with the electron-withdrawing effect of the pyridine nitrogen, renders the C2 position highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. Fluorine is an excellent leaving group in this context; the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.

Causality in Protocol Design:
  • Base: A strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) is required to deprotonate the incoming nucleophile (alcohols, thiols), increasing its nucleophilicity. For amine nucleophiles, the amine itself can sometimes act as the base, or an external base can be used to drive the reaction to completion.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without solvating the nucleophilic anion, thus maximizing its reactivity.

  • Temperature: While many SNAr reactions on 2-fluoropyridines proceed at room temperature, moderate heating (60-100 °C) is often employed to accelerate the reaction, especially for less reactive nucleophiles.

Detailed Protocol: Synthesis of 2-Phenoxy-5-cyclopropylpyridine

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard workup glassware.

Procedure:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.2 equivalents).

  • Deprotonation: Add anhydrous DMF to dissolve the phenol (concentration ~0.5 M). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.3 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • SNAr Reaction: Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the flask dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Parameter Recommendation Rationale
Nucleophiles Alcohols, Phenols, Thiols, Secondary AminesDiverse functionalities can be introduced.
Base NaH, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases for generating potent nucleophiles.
Solvent DMF, DMSO, THFPolar aprotic solvents enhance nucleophile reactivity.
Temperature 25 °C to 100 °CDependent on nucleophile reactivity; heating accelerates the reaction.
Concentration 0.1 - 1.0 MA practical range for efficient reaction kinetics.

Table 1: Key Parameters for SNAr Reactions on this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds, particularly for creating biaryl and heteroaryl structures.[6] For this compound, this reaction enables the coupling of various aryl and heteroaryl boronic acids or esters at the C2 position. While 2-chloropyridines are common substrates, the higher reactivity of the C-F bond can be leveraged under appropriate catalytic conditions.

Catalytic Cycle and Experimental Rationale:

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd2_complex Ar-Pd(II)L2-F pd0->pd2_complex Oxidative Addition tm Transmetalation pd2_diaryl Ar-Pd(II)L2-Ar' pd2_complex->pd2_diaryl Transmetalation pd2_diaryl->pd0 Reductive Elimination re Reductive Elimination product Ar-Ar' pd2_diaryl->product reagents_oa 5-Cyclopropyl-2-F-Py reagents_oa->pd0 reagents_tm Ar'-B(OR)2 + Base reagents_tm->pd2_complex G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-F pd0->pd2_complex Oxidative Addition oa Oxidative Addition amido_complex Ar-Pd(II)L2-NR'R'' pd2_complex->amido_complex Amine Binding & Deprotonation amidation Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product re Reductive Elimination reagents_oa 5-Cyclopropyl-2-F-Py reagents_oa->pd0 reagents_amidation HNR'R'' + Base reagents_amidation->pd2_complex

References

Application Notes and Protocols for the Experimental Setup of C-H Fluorination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Pyridine Fluorination

The introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like pyridine, is a cornerstone of modern drug discovery and agrochemical development. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] The pyridine ring is a privileged structure, present in numerous blockbuster drugs. Consequently, methods for its direct late-stage C-H fluorination are of paramount importance, as they allow for the rapid generation of fluorinated analogues from advanced intermediates without the need for lengthy de novo synthesis.[1][4]

However, the direct fluorination of pyridine C-H bonds presents a significant chemical challenge. The inherent electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution. This guide provides an in-depth analysis and field-proven protocols for three leading-edge strategies to achieve this critical transformation: Silver-Mediated ortho-Fluorination, Palladium-Catalyzed Fluorination, and emerging Photoredox/Electrochemical methods.

Silver-Mediated C-H Fluorination: A Robust Protocol for Ortho-Selectivity

Among the most reliable methods for direct pyridine fluorination is the use of silver(II) fluoride (AgF₂). This approach, pioneered by Hartwig and colleagues, offers excellent regioselectivity for the C-H bond adjacent to the ring nitrogen (the C2 or ortho position) and proceeds under remarkably mild conditions.[5][6]

Expertise & Causality: The Mechanistic Underpinnings

The effectiveness and selectivity of the AgF₂ method are not serendipitous; they are rooted in a mechanism analogous to the classic Chichibabin amination reaction.[5][6][7]

  • Coordination & Activation: The reaction initiates with the coordination of the basic pyridine nitrogen to the Lewis acidic silver(II) center. This pre-association is crucial as it positions the reagent for the subsequent C-H cleavage event.

  • C-H Cleavage: The fluorination is believed to proceed via an addition/elimination-type pathway. The Ag-F bond adds across the C=N π-system, followed by the abstraction of a hydrogen atom by a second equivalent of AgF₂, which acts as an oxidant, to regenerate the aromatic system and form the 2-fluoropyridine product.[6]

This mechanism intrinsically directs the reaction to the C2 position. The reaction is highly tolerant of various functional groups, although it is not compatible with unprotected amines, alcohols, or highly electron-deficient pyridine systems, which may react sluggishly or in low yield.[8]

Visualization: AgF₂-Mediated Fluorination Workflow

cluster_setup Reaction Setup cluster_workup Workup & Purification Setup1 Oven-dried flask under N₂ Setup2 Add anhydrous MeCN and Pyridine Substrate Setup1->Setup2 Setup3 Add AgF₂ (3 equiv.) in one portion Setup2->Setup3 Setup4 Stir at ambient temp. (22-25 °C) Setup3->Setup4 Workup1 Filter reaction mixture over Celite Setup4->Workup1 After ~90 min (TLC monitoring) Workp2 Rinse with MeCN Workup1->Workp2 Workup3 Concentrate filtrate Workp2->Workup3 Workup4 Add MTBE and 1M HCl Workup3->Workup4 Workup5 Filter to remove Ag salts Workup4->Workup5 Workup6 Purify by silica gel chromatography Workup5->Workup6 Product 2-Fluoropyridine Derivative Workup6->Product

Caption: General experimental workflow for AgF₂-mediated C-H fluorination.

Protocol: Site-Selective Fluorination of 2-Phenylpyridine

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[9][10]

Materials:

  • 2-Phenylpyridine (1.0 equiv)

  • Silver(II) Fluoride (AgF₂) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Celite®

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous NaCl, anhydrous MgSO₄

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Nitrogen inlet and thermocouple

  • Ambient temperature water bath

  • Filtration funnel and apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile (approx. 0.08 M relative to the substrate). Add 2-phenylpyridine (e.g., 45.0 mmol) via syringe.[9]

  • Reagent Addition: Place the flask in an ambient temperature water bath (22–25 °C) and stir vigorously (700-900 rpm).[9][11] Weigh the AgF₂ (3.0 equiv, 135 mmol) in a glass vial and add it to the reaction flask in a single portion.

    • Expert Note: AgF₂ is a hygroscopic, black crystalline solid. It should be handled quickly in the air and stored in a desiccator. Discoloration to yellow/brown indicates decomposition, and the reagent should be discarded.[10] The reaction is sensitive to moisture but not oxygen.[10]

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature. The black AgF₂ will be consumed as yellow AgF is formed.[10] Monitor the reaction progress by TLC (e.g., 95:5 hexanes:ethyl acetate). The reaction is typically complete within 90 minutes.[9][11]

  • Initial Workup: Upon completion, filter the reaction mixture through a pad of Celite, rinsing the flask and filter cake with acetonitrile.[10]

  • Aqueous Workup: Concentrate the filtrate on a rotary evaporator. To the resulting residue, add MTBE (e.g., 100 mL) and 1M HCl (e.g., 50 mL) and shake vigorously in a separatory funnel.[9][11]

  • Purification: Filter the biphasic mixture to remove the precipitated silver salts, rinsing with MTBE.[9][11] Separate the layers of the filtrate, wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Product: Purify the crude oil by flash chromatography on silica gel to afford the 2-fluoro-6-phenylpyridine product.[9]

Data Presentation: Substrate Scope of AgF₂ Fluorination
SubstrateProductYield (%)Reference
2-Phenylpyridine2-Fluoro-6-phenylpyridine88[6]
2-Chloropyridine2-Chloro-6-fluoropyridine65[7]
3-Bromopyridine3-Bromo-2-fluoropyridine85[7]
3-(Trifluoromethyl)pyridine2-Fluoro-3-(trifluoromethyl)pyridine72[8]
Pyrimidine2-Fluoropyrimidine75[5]
Etoricoxib DerivativeOrtho-fluorinated Etoricoxib>95[8]

Palladium-Catalyzed C-H Fluorination: Expanding the Toolkit

Transition-metal catalysis, particularly with palladium, offers a complementary approach to C-H fluorination. These methods often proceed via a distinct Pd(II)/Pd(IV) catalytic cycle and can fluorinate a broad range of arenes, including those that are unreactive with AgF₂ or electrophilic fluorinating reagents alone.[1][3]

Expertise & Causality: The Pd(II)/Pd(IV) Catalytic Cycle

The core concept involves the generation of a highly reactive, high-valent metal-fluoride species that acts as the ultimate fluorinating agent.[1][12]

  • C-H Activation/Palladation: In directed reactions, the cycle begins with a chelation-assisted C-H activation to form a five-membered palladacycle intermediate with Pd(II).[13]

  • Oxidation: The Pd(II) center is oxidized to a high-valent Pd(IV) species. This critical step can be achieved in two ways:

    • With Electrophilic Reagents: Reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI) serve a dual role: they oxidize the Pd(II) center and provide the fluorine atom for the product.[2][14]

    • With Nucleophilic Fluoride: A nucleophilic fluoride source (e.g., AgF, CsF) is used in combination with a separate, external oxidant (e.g., a hypervalent iodine compound) to generate the Pd(IV)-F intermediate.[2][15]

  • Reductive Elimination: The final step is the C-F bond-forming reductive elimination from the Pd(IV) center, which releases the fluorinated product and regenerates the active Pd(II) catalyst.

The choice of ligands, such as terpyridine and phenanthroline, is critical for stabilizing the transient Pd(IV) intermediate and facilitating the reductive elimination step.[1][16] This catalytic approach represents a paradigm shift, creating a potent M-F electrophile in situ rather than relying on direct C-M bond formation followed by fluorination.[3][12]

Visualization: Palladium-Catalyzed C-H Fluorination Cycle

cluster_reagents Reagent Systems Cycle Pd(II)/Pd(IV) Cycle PdII Pd(II) Catalyst Palladacycle Palladacycle Intermediate PdII->Palladacycle + Pyridine - H⁺ (C-H Activation) PdIV Pd(IV)-F Intermediate Palladacycle->PdIV + Oxidant + 'F' Source PdIV->PdII Regeneration Product Fluorinated Pyridine PdIV->Product C-F Reductive Elimination Reagent1 System 1: Oxidant = 'F⁺' Source (e.g., Selectfluor) Reagent2 System 2: External Oxidant (e.g., PhI(OPiv)₂) + Nucleophilic 'F⁻' (e.g., AgF)

Caption: A generalized catalytic cycle for Pd-catalyzed C-H fluorination.

Protocol: Directed C-H Fluorination of 8-Methylquinoline

This protocol is a representative example of Pd-catalyzed fluorination using a nucleophilic fluoride source and an external oxidant.[2][15]

Materials:

  • 8-Methylquinoline derivative (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Silver Fluoride (AgF) (2.0 equiv)

  • PhI(OPiv)₂ (1.5 equiv)

  • Dichlorofluoroethane (Freon-113) or other suitable high-boiling solvent

Equipment:

  • Screw-cap reaction vial

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 8-methylquinoline substrate, Pd(OAc)₂, AgF, and PhI(OPiv)₂ to a screw-cap vial equipped with a stir bar.

  • Solvent Addition: Add the reaction solvent (e.g., dichlorofluoroethane).

  • Reaction Conditions: Seal the vial tightly and place it in a pre-heated heating block (e.g., 100 °C).

  • Reaction Monitoring: Stir the reaction for the required time (e.g., 24 hours). Monitor the formation of the product by GC-MS or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with aqueous sodium thiosulfate solution to remove excess oxidant, followed by brine.

  • Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the fluorinated product.

Emerging Frontiers: Photoredox and Electrochemical Fluorination

Recent innovations have harnessed light and electricity to drive C-H fluorination, offering mild, often metal-free, and regiochemically distinct pathways.

Expertise & Causality: Radical-Based Mechanisms
  • Photocatalysis: This approach uses a photocatalyst (e.g., decatungstate, acridinium salts) that, upon visible light irradiation, becomes a potent oxidant capable of abstracting a hydrogen atom from a C-H bond via a Hydrogen Atom Transfer (HAT) process.[17][18] The resulting carbon-centered radical is then trapped by a fluorine atom transfer agent like NFSI or Selectfluor.[17] The regioselectivity is governed by the stability of the radical intermediate.

  • Electrochemistry: In an electrochemical setup, anodic oxidation can generate a radical intermediate from the substrate without the need for a chemical oxidant.[19] This radical is subsequently trapped by a fluorine source. This method has shown promise for achieving C4-fluorination of pyridines, a selectivity that is challenging to obtain with other methods.[20][21]

Visualization: General Scheme for Radical C-H Fluorination

cluster_initiation Radical Generation cluster_propagation Fluorine Transfer Start Pyridine Substrate (Pyr-H) Radical Pyridyl Radical (Pyr•) Start->Radical F_Source Fluorine Source (e.g., Selectfluor) Radical->F_Source Photo Photocatalyst + hν (HAT) Photo->Radical H• Electro Anode (-e⁻) Electro->Radical H⁺ Product Fluorinated Pyridine (Pyr-F) F_Source->Product

Caption: Conceptual pathway for photoredox and electrochemical C-H fluorination.

Method Comparison and Outlook

The choice of method for pyridine C-H fluorination depends critically on the desired regioselectivity, substrate complexity, and available equipment.

MethodKey Reagent(s)Typical SelectivityAdvantagesLimitations
Silver-Mediated AgF₂C2 (ortho)High selectivity, mild conditions, operational simplicity.[5][10]Stoichiometric Ag(II), limited to C2, substrate limitations.[8]
Palladium-Catalyzed Pd(catalyst), Oxidant, F-sourceDirected by chelating groupBroad substrate scope, catalytic, good for late-stage use.[1][3]Requires catalyst/ligand synthesis, potential for metal contamination.
Photoredox Photocatalyst, F-sourceGoverned by radical stabilityMetal-free options, very mild conditions.[17]May require specific photocatalysts, can have selectivity issues.
Electrochemical Electrolyte, F-sourceC4 (para) demonstratedAvoids chemical oxidants, scalable, unique selectivity.[20][21][22]Requires specialized equipment, electrolyte optimization needed.

The field of C-H fluorination is rapidly advancing. The development of practical and general methods for meta-selective fluorination remains a significant goal, with recent progress using dearomatization strategies showing promise.[20] Future efforts will undoubtedly focus on expanding the catalytic toolbox to provide predictable, selective, and sustainable access to the full range of fluorinated pyridine isomers for application in all areas of chemical science.

References

Application Notes & Protocols: 5-Cyclopropyl-2-fluoropyridine as a Pivotal Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for optimizing the pharmacological profile of drug candidates. 5-Cyclopropyl-2-fluoropyridine has emerged as a high-value intermediate, synergistically combining the advantageous properties of both the cyclopropyl group and the 2-fluoropyridine scaffold. This document provides an in-depth guide for researchers and drug development professionals on the strategic importance and practical application of this key intermediate. We will explore the physicochemical contributions of its constituent moieties, provide detailed, field-proven protocols for its synthesis, and demonstrate its utility in the construction of advanced pharmaceutical agents.

The Strategic Advantage: Unpacking the Constituent Moieties

The utility of this compound in drug design is not coincidental; it is a direct result of the unique and beneficial properties conferred by its two core components: the cyclopropyl ring and the 2-fluoropyridine system.

The Cyclopropyl Group: A "Magic" Moiety in Medicinal Chemistry

The cyclopropyl group, the smallest cycloalkane, is far from being a simple aliphatic linker. Its strained three-membered ring imparts a unique set of electronic and conformational properties that medicinal chemists strategically exploit to overcome common drug discovery hurdles.[1][2]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[2][4]

  • Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring restricts the conformational flexibility of a molecule.[2][4] This "conformational locking" can pre-organize the drug molecule into its bioactive conformation, enhancing binding potency and selectivity for its biological target while reducing off-target effects.[1][2][5]

  • Modulation of Physicochemical Properties: The cyclopropyl group is often used as a lipophilic bioisostere for other groups like alkenes or gem-dimethyl groups.[5][6] Its unique electronics, featuring enhanced p-character in its C-C bonds, can influence the pKa of nearby functional groups, which can be critical for optimizing cell permeability and avoiding P-glycoprotein efflux.[1]

  • Enhanced Potency: By providing a rigid scaffold that optimizes interactions with a target receptor or enzyme, the cyclopropyl group frequently contributes to a significant enhancement in biological potency.[1][5][6]

The 2-Fluoropyridine Scaffold: A Versatile Pharmaceutical Building Block

Fluorinated heterocycles are prevalent in pharmaceuticals, with nearly a quarter of all small-molecule drugs containing at least one fluorine atom.[7] The 2-fluoropyridine motif is particularly valuable.

  • Handle for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for attack by nucleophiles (e.g., amines, alcohols, thiols), making it a reliable and versatile anchor point for coupling complex molecular fragments.[8]

  • Modulation of Basicity and Polarity: The strong electron-withdrawing effect of fluorine reduces the basicity of the pyridine nitrogen. This can be crucial for mitigating off-target effects, such as hERG channel inhibition, and for fine-tuning a drug's overall polarity and solubility.[3]

  • Metabolic Blocking: A strategically placed fluorine atom can block sites of potential metabolism on the aromatic ring, further enhancing the molecule's stability and pharmacokinetic profile.[9][10]

Synthesis Protocol: this compound

A robust and scalable synthesis of the title compound is critical for its application in drug development programs. The most common and reliable method is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This approach offers mild reaction conditions and excellent functional group tolerance.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from commercially available starting materials.

Materials & Reagents:

  • 2-Fluoro-5-bromopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃] or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Causality Note: The ligand (PPh₃) coordinates to the palladium center, stabilizing it and facilitating the catalytic cycle. The ratio of ligand to palladium is crucial for catalytic activity.

  • Assembly under Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) three times. Add the palladium/ligand mixture to the flask.

  • Solvent Addition: Add degassed toluene and water in a 4:1 ratio (e.g., 10 mL of toluene and 2.5 mL of water per 1 gram of 2-fluoro-5-bromopyridine). Causality Note: This biphasic solvent system is typical for Suzuki couplings. The base is soluble in the aqueous phase, while the organic components and catalyst reside in the organic phase.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product, typically a liquid.[12]

Synthesis Workflow Diagram

G SM1 2-Fluoro-5-bromopyridine Reaction Suzuki-Miyaura Cross-Coupling SM1->Reaction SM2 Cyclopropylboronic acid SM2->Reaction Base K₂CO₃ (Base) Base->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Solvent Toluene / H₂O 90-100 °C Solvent->Reaction Product This compound Reaction->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Application Protocol: Synthesis of a Kinase Inhibitor Core

The 2-fluoro group on the synthesized intermediate is now primed for SNAr, a cornerstone reaction in building many drug molecules, particularly kinase inhibitors. This protocol demonstrates the coupling of this compound with a generic aminopyrazole, a common core in kinase inhibitor scaffolds.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Materials & Reagents:

  • This compound

  • 4-Amino-1H-pyrazole (or a substituted analogue)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong, non-nucleophilic base (e.g., KHMDS, LiHMDS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Anion Formation: To a flame-dried flask under an inert atmosphere, add the aminopyrazole (1.1 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Safety & Causality Note: NaH reacts with DMF at elevated temperatures and with any trace water to produce hydrogen gas. Perform this step slowly at 0 °C. This deprotonates the pyrazole nitrogen or the exocyclic amine, generating a potent nucleophile necessary for attacking the electron-deficient pyridine ring.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the nucleophilic anion.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., 50-60 °C) may be required for less reactive substrates.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer multiple times with water and then with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Drug Synthesis Pathway Diagram

G Intermediate This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction Nucleophile Aminopyrazole Nucleophile Nucleophile->Reaction Base NaH (Base) DMF, 0 °C -> RT Base->Reaction Product Kinase Inhibitor Core Structure Reaction->Product

Caption: SNAr coupling to form a common kinase inhibitor core.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈FN[12][13]
Molecular Weight 137.15 g/mol [13]
Appearance Liquid[12]
CAS Number 1034467-80-5[13][14]
InChIKey HDIKFKIIABQSPW-UHFFFAOYSA-N[12][13]
XLogP3 2.2[13]

Table 2: Comparison of Synthetic Methodologies

MethodCatalyst SystemBaseSolventsTemperatureKey Advantages
Suzuki Coupling Pd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O90-100 °CHigh yield, mild conditions, excellent functional group tolerance.[11]
Intramolecular Cyclization VariesVariesVariesVariesCan construct pyridine and cyclopropyl rings simultaneously.[11]

Conclusion

This compound stands as a testament to the power of rational molecular design in modern drug discovery. It provides a robust platform for creating novel therapeutics by combining the metabolic resilience and conformational rigidity of the cyclopropyl group with the versatile reactivity of the 2-fluoropyridine scaffold. The protocols outlined in this guide offer reliable and validated methods for both the synthesis of this key intermediate and its subsequent incorporation into complex, drug-like molecules. As the demand for pharmaceuticals with improved efficacy and superior pharmacokinetic properties continues to grow, the strategic use of intermediates like this compound will undoubtedly play an increasingly vital role in the development of next-generation medicines.

References

Troubleshooting & Optimization

Technical Support Center: 5-Cyclopropyl-2-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Cyclopropyl-2-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding side product formation, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Utility and Challenges of a Privileged Scaffold

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure combines the metabolic stability often conferred by a cyclopropyl group with the reactivity of a 2-fluoropyridine, a key electrophile for nucleophilic aromatic substitution (SNAr) and a partner in various cross-coupling reactions.[2][3]

However, the interplay between the activating pyridine nitrogen, the labile fluorine leaving group, and the strained cyclopropyl ring can lead to specific and sometimes unexpected side products. This guide provides in-depth troubleshooting for the most common reaction classes.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the fluoride at the C2 position is one of the most common transformations of this molecule. The reaction is driven by the electron-withdrawing nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex.[4][5] However, competing nucleophiles and reaction conditions can lead to undesired outcomes.

FAQ 1.1: My SNAr reaction with an amine/alkoxide is contaminated with 5-cyclopropyl-2-hydroxypyridine. What's causing this and how can I stop it?

Root Cause Analysis: The formation of 5-cyclopropyl-2-hydroxypyridine (which exists in equilibrium with its tautomer, 5-cyclopropylpyridin-2(1H)-one) is a classic sign of hydrolysis. The 2-fluoro position is highly activated towards nucleophilic attack, and water or hydroxide ions can be very effective competing nucleophiles, especially at elevated temperatures.

Causality:

  • Adventitious Moisture: Trace amounts of water in your solvents, reagents, or glassware are the most common culprits.

  • Hydroxide Formation: Strong bases (like NaH or LDA) can react with residual water to generate hydroxide in situ. Some inorganic bases (e.g., K₂CO₃) may contain water in their hydration sphere.

  • Reaction Temperature: Higher temperatures accelerate the rate of all reactions, including the undesired hydrolysis.

Troubleshooting Protocol & Mitigation Strategies:

ParameterPotential IssueRecommended Action & Scientific Rationale
Solvents & Reagents Presence of waterUse freshly distilled or commercially available anhydrous solvents. Dry powdered reagents (e.g., K₂CO₃) in a vacuum oven before use. The use of molecular sieves can also be effective.[2][6]
Reaction Atmosphere Atmospheric moisture ingressAssemble your reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use flame-dried glassware to remove adsorbed water.
Base Selection Hydroxide contamination or generationFor amine nucleophiles, a non-nucleophilic organic base (e.g., DIPEA) or a carefully dried inorganic base (e.g., Cs₂CO₃) is often sufficient. For alkoxides, ensure the alcohol used to generate it is anhydrous.
Temperature Control Acceleration of hydrolysisBegin the reaction at room temperature or even 0 °C. Only apply heat incrementally if the desired reaction is too slow. Many SNAr reactions on 2-fluoropyridines proceed efficiently at moderate temperatures.[2]

Workflow: Diagnosing and Preventing Hydrolysis

G start Start: Hydroxypyridine Side Product Detected check_moisture Are all solvents and reagents certified anhydrous? start->check_moisture dry_materials Action: Rigorously dry solvents (e.g., distill from CaH₂) and reagents (e.g., vacuum oven). check_moisture->dry_materials No check_atmosphere Was the reaction run under a strict inert atmosphere? check_moisture->check_atmosphere Yes dry_materials->check_atmosphere use_inert Action: Use flame-dried glassware and maintain a positive pressure of Ar or N₂. check_atmosphere->use_inert No check_temp Was the reaction run at elevated temperature? check_atmosphere->check_temp Yes use_inert->check_temp lower_temp Action: Re-run at a lower temperature (e.g., 0 °C to RT) and monitor for conversion. check_temp->lower_temp Yes optimized Optimized Anhydrous SₙAr Protocol check_temp->optimized No lower_temp->optimized

Caption: Troubleshooting workflow for hydrolysis in SNAr reactions.

Section 2: Side Products in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are crucial for installing new carbon-carbon or carbon-heteroatom bonds. However, the Lewis basic nitrogen of the pyridine ring can complicate catalysis, leading to catalyst inhibition or undesired side reactions.[7]

FAQ 2.1: My Suzuki-Miyaura reaction is plagued by a homocoupled bipyridine side product. How do I favor the cross-coupling pathway?

Root Cause Analysis: The formation of 5,5'-dicyclopropyl-2,2'-bipyridine is a common side reaction known as homocoupling or dimerization.[8][9] It can arise from two main pathways in a Suzuki-type reaction:

  • Oxidative Coupling: Two molecules of the this compound can oxidatively add to a Pd(0) center, followed by reductive elimination to form the dimer.

  • Boronic Acid Homocoupling: The organoboron reagent can also homocouple, though this is often less prevalent than aryl halide homocoupling.

This side reaction is often promoted by high temperatures, high catalyst loadings, or specific ligand/base combinations.

Troubleshooting Protocol & Mitigation Strategies:

ParameterPotential IssueRecommended Action & Scientific Rationale
Catalyst Loading High local Pd concentrationUse the lowest effective catalyst loading (0.5–2 mol% is a good starting point).[10] High concentrations can favor bimolecular side reactions like dimerization.
Ligand Choice Inefficient transmetalationUse electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination for the desired product and can sterically hinder the formation of dimer intermediates.
Stoichiometry Excess of aryl halideUse a slight excess of the boronic acid partner (1.1–1.3 equivalents). This ensures that once the palladium complex undergoes oxidative addition with the fluoropyridine, it is more likely to encounter a boronic acid for transmetalation than another molecule of the starting material.
Base Base-promoted decompositionUse a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or NaOtBu, which can sometimes promote side reactions.

Simplified Catalytic Cycles: Desired vs. Undesired Pathways

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway pd0_main LₙPd(0) oa_main Oxidative Addition (with C₅H₃N(F)C₃H₅) pd0_main->oa_main tm_main Transmetalation (with R-B(OH)₂) oa_main->tm_main re_main Reductive Elimination tm_main->re_main re_main->pd0_main product_main Desired Product re_main->product_main pd0_side LₙPd(0) oa1_side 1st Oxidative Addition (with C₅H₃N(F)C₃H₅) pd0_side->oa1_side oa2_side 2nd Oxidative Addition (with C₅H₃N(F)C₃H₅) oa1_side->oa2_side [Slow Step] re_side Reductive Elimination oa2_side->re_side re_side->pd0_side product_side Bipyridine Dimer re_side->product_side

Caption: Competing Suzuki-Miyaura catalytic cycles.

Exemplary Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

  • Preparation: To a flame-dried Schlenk flask, add the boronic acid (1.2 equiv.), K₃PO₄ (2.5 equiv.), and the palladium pre-catalyst/ligand mixture (e.g., 1 mol% Pd(OAc)₂ and 2.2 mol% SPhos).

  • Inerting: Seal the flask and purge with dry Argon for 15 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by anhydrous solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the mixture to 80–100 °C and monitor by TLC or LC-MS. The use of a slight excess of the boronic acid helps drive the reaction to completion and outcompetes the dimerization pathway.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. Purify by column chromatography.

Section 3: Structural Integrity and General Stability

FAQ 3.1: How stable is the cyclopropyl ring? Are there conditions I should avoid?

Root Cause Analysis: The cyclopropyl group is a three-membered ring with significant ring strain (~27 kcal/mol), making its bonds weaker than those in a typical alkane.[11] While generally robust under the neutral or basic conditions of most SNAr and palladium-catalyzed reactions, it can be susceptible to cleavage under specific, typically harsh, conditions.

Conditions of Concern:

  • Strong Acids: Highly acidic conditions can lead to protonation and subsequent ring-opening to form a stabilized carbocation. Avoid refluxing in strong, non-oxidizing acids for extended periods.

  • Oxidative Cleavage: While stable to many common oxidants, very strong oxidizing agents or certain metabolic pathways (e.g., via cytochrome P450 enzymes) can lead to oxidative degradation of the ring.[3] This is more of a concern in DMPK studies than in typical synthesis.

  • High Temperatures: While generally stable to heat, prolonged exposure to very high temperatures (>200 °C) in the presence of certain metals or reagents could potentially lead to isomerization or decomposition.

For the vast majority of synthetic applications, including those discussed in this guide, the cyclopropyl group on the 5-position of the pyridine ring is a stable and reliable substituent.[1]

References

Technical Support Center: Purification of 5-Cyclopropyl-2-fluoropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 5-Cyclopropyl-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar pyridine-based compounds. As a key intermediate in medicinal chemistry and materials science, achieving high purity of this compound is critical for reliable downstream applications.[1]

This document provides in-depth, field-proven insights into the challenges and solutions associated with the purification of this compound by column chromatography. We will explore the causality behind experimental choices, offer self-validating protocols, and provide troubleshooting guidance for common issues encountered in the laboratory.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its structure, featuring a basic pyridine ring, a fluorine substituent, and a cyclopropyl group, presents a unique set of challenges and opportunities for chromatographic separation. The lone pair of electrons on the pyridine nitrogen makes the molecule basic and susceptible to strong interactions with the acidic surface of standard silica gel, which is a primary cause of purification difficulties.

PropertyValue/DescriptionSource
Molecular Formula C₈H₈FN[2]
Molecular Weight 137.15 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Solubility Good solubility in organic solvents like ethanol and ether; limited solubility in water.[1]
Key Structural Features Basic pyridine nitrogen, electron-withdrawing fluorine atom, non-polar cyclopropyl group.N/A

II. The Primary Challenge: Peak Tailing on Silica Gel

Question: Why do my chromatographic peaks for this compound show significant tailing on a standard silica gel column?

Answer: Peak tailing is the most common issue when purifying pyridine-containing compounds on silica gel.[1] The root cause lies in the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.

This strong, secondary interaction leads to a non-ideal equilibrium during elution, where a fraction of the analyte molecules is retained more strongly than the bulk, resulting in a "tail" on the backside of the chromatographic peak. This phenomenon can lead to poor resolution between your target compound and impurities, as well as inaccurate quantification.[3]

Diagram: Analyte-Stationary Phase Interaction

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase Silanol1 Si-OH Silanol2 Si-OH Silanol3 Si-OH Analyte This compound (Basic Nitrogen) Analyte->Silanol2 Strong Secondary Interaction (H-Bonding/Acid-Base) caption Interaction causing peak tailing. G Start Start: Purification of This compound TLC_Dev Develop TLC Method (Hexane/EtOAc) Start->TLC_Dev Rf_Check Is Rf 0.2-0.4 and spot shape good? TLC_Dev->Rf_Check Run_Column Run Silica Gel Column Rf_Check->Run_Column Yes Tailing Peak Tailing or Poor Separation Rf_Check->Tailing No Success Pure Product Run_Column->Success Successful Run_Column->Tailing No Decomp Compound Decomposition (Check with 2D TLC) Run_Column->Decomp Product Loss Add_TEA Add 0.5% TEA to Mobile Phase Tailing->Add_TEA Alt_Stationary Try Alternative Stationary Phase (Alumina, Florisil) Tailing->Alt_Stationary If TEA fails Add_TEA->TLC_Dev Re-evaluate Alt_Stationary->TLC_Dev Re-evaluate Deactivated_Si Use Deactivated Silica or Alternative Stationary Phase Decomp->Deactivated_Si Deactivated_Si->Run_Column

References

Technical Support Center: Preventing Defluorination of 2-Fluoropyridines in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in synthetic chemistry: the unwanted defluorination of 2-fluoropyridines under basic conditions. The unique electronic properties of the 2-fluoropyridine scaffold make it an invaluable building block in medicinal chemistry, yet these same properties render it susceptible to nucleophilic aromatic substitution (SNAr), where fluoride is displaced by a competing nucleophile, often the base itself or its conjugate.

This document moves beyond simple protocols to explain the underlying mechanisms driving this side reaction. By understanding the "why," you will be better equipped to control your reaction outcomes, optimize yields, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-fluoropyridine so susceptible to defluorination, especially compared to other halopyridines or fluorobenzene?

A1: The heightened reactivity of 2-fluoropyridines is a direct consequence of the powerful electron-withdrawing effect of the ring nitrogen atom at the ortho position. This effect makes the carbon atom at the C2 position highly electrophilic and susceptible to nucleophilic attack.

The mechanism at play is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a two-step addition-elimination process:

  • Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The nitrogen atom helps stabilize this intermediate by delocalizing the negative charge.[1][2]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group, in this case, the fluoride ion.

Fluorine, despite being a poor leaving group in SN2 reactions, accelerates the SNAr pathway. Its strong inductive electron-withdrawing effect further polarizes the C-F bond, stabilizing the Meisenheimer complex in the rate-determining addition step.[2] This makes the initial nucleophilic attack much faster compared to other halogens like chlorine or bromine.[2][3][4]

A simplified diagram of the SNAr mechanism on 2-fluoropyridine.

Q2: Are all basic conditions problematic? Which bases are the worst offenders?

A2: Not all bases are equally problematic. The likelihood of defluorination depends on the base's strength (pKa), its nucleophilicity, and its concentration.

  • Strong, "Hard" Nucleophilic Bases: Hydroxide (from NaOH, KOH, LiOH) and alkoxides (e.g., sodium methoxide, potassium tert-butoxide) are significant offenders. They are not only strong bases but also potent nucleophiles that can directly attack the C2 position, leading to unwanted hydroxylation or alkoxylation products.[5]

  • Amine Bases: While generally weaker, primary and secondary amines can also act as nucleophiles, leading to amination at the C2 position, especially at elevated temperatures.[5][6]

  • Hydride Bases: Strong, non-nucleophilic hydride bases like sodium hydride (NaH) can still cause issues. While NaH itself is not the nucleophile, it can deprotonate other species in the reaction mixture (like water or alcohols), generating highly nucleophilic species in situ.

The most effective bases for avoiding defluorination are those that are sufficiently strong to perform their desired function (e.g., deprotonate a substrate) but are either non-nucleophilic due to steric bulk or are relatively weak bases.

Troubleshooting Guide: Defluorination Control

This section provides a systematic approach to diagnosing and solving defluorination issues in your reactions.

Issue 1: Significant defluorination observed during a reaction (e.g., cross-coupling, condensation).

This is the most common problem and is often a result of suboptimal reaction conditions. The following workflow can help you systematically troubleshoot the issue.

Troubleshooting_Workflow start Defluorination Observed base Step 1: Evaluate Base start->base temp Step 2: Lower Temperature base->temp If problem persists solvent Step 3: Check Solvent temp->solvent If problem persists sterics Step 4: Consider Sterics solvent->sterics If problem persists success Problem Solved sterics->success Optimization Complete

A systematic workflow for troubleshooting defluorination.

Step 1: Evaluate and Change the Base

Causality: The base is often the primary culprit, acting as a direct nucleophile. Strong bases accelerate the SNAr reaction.[7]

Solutions:

  • Switch to a Milder Base: If using strong bases like NaOH or KOH, consider switching to weaker inorganic bases. Carbonates and phosphates are excellent alternatives.[7]

  • Use a Non-Nucleophilic Base: For reactions requiring a strong base, use a sterically hindered, non-nucleophilic option.

Table 1: Comparison of Common Bases for Reactions with 2-Fluoropyridines

BaseFormulapKa (Conjugate Acid)NucleophilicityRecommendation for Use
Potassium HydroxideKOH~15.7HighAvoid: High risk of defluorination/hydroxylation.
Sodium MethoxideNaOMe~15.5HighAvoid: High risk of defluorination/methoxylation.
Potassium CarbonateK₂CO₃~10.3ModerateRecommended: Good first choice for many reactions (e.g., Suzuki, Buchwald).[7]
Cesium CarbonateCs₂CO₃~10.3ModerateRecommended: Often more effective than K₂CO₃ due to higher solubility.[7]
Potassium PhosphateK₃PO₄~12.3ModerateRecommended: A slightly stronger but effective alternative to carbonates.[7]
TriethylamineEt₃N~10.7LowUse with Caution: Generally safe, but can be problematic at high temperatures.
DBUC₉H₁₆N₂~13.5LowGood Choice: Strong, non-nucleophilic base for sensitive substrates.[8]
Step 2: Lower the Reaction Temperature

Causality: Defluorination, like most reactions, is accelerated by heat. High temperatures provide the activation energy needed for the nucleophilic attack.[7][9]

Solutions:

  • Run at Room Temperature or Below: If your protocol calls for heating, first attempt the reaction at room temperature for a longer duration. If necessary, cool the reaction to 0°C or below.

  • Controlled Heating: If heat is required, use a precisely controlled oil bath and avoid aggressive heating. Microwave irradiation can sometimes offer better control and shorter reaction times, potentially reducing thermal decomposition.[7]

Step 3: Re-evaluate the Solvent

Causality: The solvent can influence the stability of the C-F bond. Polar, nucleophilic solvents (like alcohols) can participate in the reaction, while highly polar aprotic solvents can facilitate the SNAr mechanism by stabilizing the charged intermediate.[7][10]

Solutions:

  • Avoid Nucleophilic Solvents: Do not use alcohols (methanol, ethanol) as solvents unless they are intended reactants.

  • Screen Non-Polar Solvents: If defluorination persists in polar aprotic solvents like DMF or DMSO, consider switching to less polar options such as dioxane, THF, or toluene. The polarity of the solvent can affect the stability of the C-F bond.[7]

Step 4: Leverage Steric Hindrance

Causality: Nucleophilic attack is sensitive to steric bulk around the reaction center. Increasing steric hindrance near the C2 position can physically block the approach of a nucleophile.[11][12]

Solutions:

  • Substrate Modification: If possible, design your synthetic route to include a bulky substituent at the C3 position. This can act as a "steric shield" to protect the C-F bond.

  • Bulky Reagents: In cross-coupling reactions, use catalysts with bulky phosphine ligands. These ligands create a sterically crowded environment around the metal center, which can disfavor side reactions on the pyridine ring.[7]

Experimental Protocol: SNAr with an Amine Nucleophile under Defluorination-Controlling Conditions

This protocol describes a general procedure for the substitution of the 2-fluoro group with a secondary amine, incorporating the principles discussed above to minimize defluorination.

Reaction: 2-Fluoropyridine + Morpholine → 2-Morpholinopyridine

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoropyridine (1.0 eq).

    • Add morpholine (1.5 eq).

    • Add potassium carbonate (K₂CO₃) (2.0 eq). (Rationale: A mild, non-nucleophilic base is chosen to avoid direct attack on the pyridine ring). [7]

  • Solvent Addition:

    • Add anhydrous acetonitrile (0.3 M solution with respect to the 2-fluoropyridine). (Rationale: A non-nucleophilic solvent is used).

  • Reaction Execution:

    • Stir the mixture at room temperature. (Rationale: The reaction is initially run at a low temperature to disfavor the defluorination side reaction).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Troubleshooting During Reaction:

    • If the reaction is sluggish after 12 hours at room temperature, slowly heat the mixture to 40-50°C using a controlled oil bath. Continue to monitor closely for the appearance of any byproducts. (Rationale: Gentle heating is applied only if necessary). [8]

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-morpholinopyridine.

References

Common impurities in commercially available 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A-Z Guide to 5-Cyclopropyl-2-fluoropyridine

Welcome to the comprehensive technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The purity of starting materials is paramount to the success of complex multi-step syntheses, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities that may be encountered in commercially available this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected peak in my GC-MS/LC-MS analysis of a commercial batch of this compound. What is the likely identity of this impurity?

A1: The presence of unexpected peaks is a common issue. The identity of an impurity is most often linked to the synthetic route used for manufacturing. The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling a halopyridine with cyclopropylboronic acid in the presence of a palladium catalyst.[1]

Based on this synthetic pathway, the most probable impurities can be categorized as follows:

  • Process-Related Impurities: These are substances introduced or formed during the manufacturing process.

  • Starting Material Carryover: Residuals of the initial reactants.

  • Byproducts: Unwanted molecules formed from side reactions.

  • Degradation Products: Impurities formed by the breakdown of the final product over time.

To pinpoint the impurity, compare the mass-to-charge ratio (m/z) of the unknown peak with the molecular weights of the potential candidates listed in the table below.

Q2: What are the most common process-related impurities and byproducts from the Suzuki-Miyaura synthesis?

A2: The Suzuki-Miyaura coupling, while highly efficient, can generate several characteristic byproducts.[3] Understanding these can significantly aid in troubleshooting.

  • Homocoupling Products: One of the most common side reactions is the homocoupling of the starting materials. This can result in the formation of 5,5'-dicyclopropyl-2,2'-bipyridine (from cyclopropylboronic acid) or 2,2'-difluoro-5,5'-bipyridine (from the halopyridine starting material). These impurities are often observed when reaction conditions are not optimal.[3][4]

  • Dehalogenation Product: The starting halopyridine (e.g., 2-fluoro-5-bromopyridine) can undergo dehalogenation to produce 2-fluoropyridine . This is particularly prevalent if there are reducing agents present or under certain catalytic conditions.[3]

  • Protodeboronation Product: The cyclopropylboronic acid can react with a proton source (like residual water in the solvent) to form cyclopropane . While volatile, this indicates a non-productive consumption of a key reagent.[3]

  • Ligand-Related Impurities: In some cases, impurities can arise from the phosphine ligands used in the palladium catalyst system.[5][6]

The following diagram illustrates the formation of the target molecule and key byproducts during a typical Suzuki coupling synthesis.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_products Reaction Products cluster_impurities Common Impurities SM1 2-Fluoro-5-bromopyridine Product This compound (Target Molecule) SM1->Product Suzuki Coupling Imp1 2,2'-Difluoro-5,5'-bipyridine (Homocoupling) SM1->Imp1 Homocoupling Imp2 2-Fluoropyridine (Dehalogenation) SM1->Imp2 Side Reaction SM2 Cyclopropylboronic Acid SM2->Product Imp3 Cyclopropane (Protodeboronation) SM2->Imp3 Side Reaction Cat Pd Catalyst + Base Cat->Product

Caption: Synthetic pathway and common byproduct formation.

Q3: Is it possible for residual starting materials to be present in the final product?

A3: Absolutely. Incomplete reaction conversion is a common source of impurities. You should specifically look for:

  • 2-Fluoro-5-bromopyridine (or 2-Fluoro-5-chloropyridine): This is the most common halopyridine precursor.[7][8][9] Its presence indicates the coupling reaction did not go to completion.

  • Cyclopropylboronic acid: This reagent is moisture-sensitive and can be challenging to handle.[2][10][11][12] Residual amounts may be present, sometimes in the form of its anhydride trimer (cyclopropylboroxine).

The presence of these starting materials can interfere with downstream reactions, for example, by competing for reagents or altering reaction stoichiometry.

Q4: My sample has developed a slight color over time. What could be the cause?

A4: Discoloration upon storage can be indicative of degradation. While fluoropyridines are generally stable aromatic systems, potential degradation pathways exist, especially when exposed to light, air (oxidation), or moisture.[13][14][15]

  • Hydrolysis: The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[16] Under aqueous or acidic/basic conditions, this can lead to the formation of 5-cyclopropylpyridin-2-ol .

  • Oxidation: The pyridine nitrogen can be oxidized to form This compound N-oxide .[14] This is more likely if the compound is exposed to oxidizing agents or atmospheric oxygen over long periods.

  • Photodegradation: Exposure to UV light can sometimes induce complex degradation pathways, leading to the formation of various colored byproducts.[13] It is recommended to store the compound in an amber vial or otherwise protected from light.[13]

Q5: My downstream reaction is not proceeding as expected. Could an impurity be the culprit?

A5: Yes, this is a very likely scenario. Even small amounts of certain impurities can have a significant impact:

  • Nucleophilic Impurities (e.g., 5-cyclopropylpyridin-2-ol): If your subsequent reaction involves an electrophile, this -OH containing impurity can consume your reagent, leading to lower yields.

  • Halogenated Impurities (e.g., 2-Fluoro-5-bromopyridine): If you are performing another cross-coupling reaction or a lithiation, the residual bromide can compete with the desired reaction site, leading to a mixture of products.

  • Boronic Acid Impurities: Residual boronic acid or its derivatives can interfere with reactions that are sensitive to Lewis acids.

If you suspect an impurity is causing issues, it is crucial to re-purify the this compound or obtain a batch with higher purity.

Impurity Summary Table

The table below summarizes the most common impurities, their molecular weights (MW), and likely origins for quick reference during analysis.

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely Origin
2-Fluoro-5-bromopyridineC₅H₃BrFN175.99[7]Unreacted Starting Material
Cyclopropylboronic acidC₃H₇BO₂85.90[11]Unreacted Starting Material
2-FluoropyridineC₅H₄FN97.09Dehalogenation Byproduct
2,2'-Difluoro-5,5'-bipyridineC₁₀H₆F₂N₂192.17Homocoupling Byproduct
5-Cyclopropylpyridin-2-olC₈H₉NO135.16Hydrolysis Degradation Product
This compound N-oxideC₈H₈FNO153.15Oxidation Degradation Product

Troubleshooting & Analytical Protocols

Protocol 1: Orthogonal Purity Analysis by HPLC and GC-MS

To confidently identify an unknown impurity, it is best practice to use at least two different analytical techniques (orthogonal methods).

Objective: To separate, identify, and quantify potential impurities in a sample of this compound.

A. High-Performance Liquid Chromatography (HPLC-UV)

  • Rationale: HPLC is excellent for separating non-volatile impurities such as homocoupling products and degradation products.[17]

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.

  • Interpretation: The main peak will correspond to this compound. Earlier eluting peaks are typically more polar (e.g., 5-cyclopropylpyridin-2-ol), while later eluting peaks are less polar (e.g., homocoupled byproducts).

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual starting materials and low molecular weight byproducts.

  • Methodology:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Injector: Splitless mode at 250°C.

    • MS Detector: Scan range from 40-400 m/z.

    • Sample Prep: Dilute the sample 1:1000 in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Interpretation: Compare the mass spectra of any impurity peaks against a spectral library (e.g., NIST) and the molecular weights listed in the summary table.

Troubleshooting Workflow Diagram

If an unexpected peak is detected, the following workflow can guide your investigation.

G cluster_gc GC Analysis Path cluster_lc LC Analysis Path Start Unexpected Peak Observed in QC Analysis Method Was analysis by GC or LC? Start->Method GC_Check Check MW of Impurity Method->GC_Check GC LC_Check Check Retention Time & MW Method->LC_Check LC GC_Compare Compare MW to: - 2-Fluoropyridine (97) - 2-Fluoro-5-bromopyridine (176) - Cyclopropane (42) GC_Check->GC_Compare GC_Result Potential Volatile Impurity or Starting Material Identified GC_Compare->GC_Result Confirm Confirm Identity with Orthogonal Method & Standards GC_Result->Confirm LC_Compare Compare to: - Homocoupling Products (Late Eluting) - Degradation Products (Polar/Early Eluting) LC_Check->LC_Compare LC_Result Potential Non-Volatile Impurity or Degradation Product Identified LC_Compare->LC_Result LC_Result->Confirm Action Decision: - Re-purify lot - Use as-is - Source new material Confirm->Action

Caption: A logical workflow for impurity identification.

References

Technical Support Center: Improving the Solubility of 5-Cyclopropyl-2-fluoropyridine for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyclopropyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in various reaction setups. By understanding its physicochemical properties and employing appropriate solubilization strategies, you can optimize your reaction conditions and achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

This compound is an organic compound that typically appears as a colorless to light yellow liquid.[1][2] It has a molecular weight of approximately 137.15 g/mol .[2][3] While it exhibits good solubility in common organic solvents such as ethanol and dichloromethane, its solubility in water is limited.[1] This dual solubility profile is a key consideration when designing reactions that may involve both organic and aqueous phases.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈FN[2][3]
Molecular Weight ~137.15 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][2]
Solubility in Water Low[1]
Solubility in Organic Solvents Good (e.g., ethanol, ether)[1]

Q2: I'm observing incomplete dissolution of this compound in my reaction mixture. What are the likely causes?

Incomplete dissolution is a common hurdle and can often be attributed to one or more of the following factors:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for dissolving this compound. While it is soluble in many organic solvents, its solubility can vary significantly between them.

  • Low Temperature: The solubility of most solids and liquids in liquid solvents increases with temperature. If your reaction is conducted at a low temperature, you may be limiting the amount of compound that can dissolve.

  • Insufficient Solvent Volume: There may not be enough solvent to fully dissolve the amount of this compound being used.

  • Kinetic vs. Thermodynamic Solubility: The compound may have initially dissolved to form a supersaturated solution, which is kinetically stable for a short period but then precipitates out over time to reach its lower, thermodynamically stable solubility.[4]

Q3: What are the primary strategies for improving the solubility of this compound in a reaction?

Several techniques can be employed to enhance the solubility of poorly soluble organic compounds.[5] For this compound, the most relevant strategies include:

  • Co-solvency: Using a mixture of solvents can significantly improve solubility.[6]

  • Temperature Adjustment: Increasing the reaction temperature can enhance solubility.

  • pH Modification: For reactions in aqueous or protic media, adjusting the pH can alter the ionization state of the pyridine ring and improve solubility.[7]

  • Use of Surfactants or Phase-Transfer Catalysts: These agents can help to solubilize the compound, especially in biphasic reaction systems.[8][9]

Troubleshooting Guide & Optimization Protocols

This section provides detailed, step-by-step methodologies to address specific solubility challenges you may encounter.

Issue 1: Poor Solubility in a Non-polar Aprotic Solvent (e.g., Toluene, Hexane)

While this compound has some lipophilic character from the cyclopropyl group, its polarity due to the fluorine atom and the nitrogen in the pyridine ring can limit its solubility in highly non-polar solvents.

Protocol 1: Co-solvent Screening for Improved Solubility

The principle of co-solvency involves using a mixture of solvents to achieve a polarity that is optimal for dissolving a solute.[10] A small amount of a more polar "co-solvent" can disrupt the self-association of the primary solvent molecules, creating cavities that can better accommodate the solute.[11]

Step-by-Step Methodology:

  • Initial Assessment: In a small vial, attempt to dissolve a known amount of this compound in your primary non-polar solvent at the desired reaction concentration.

  • Co-solvent Selection: Choose a more polar, miscible co-solvent. Common choices include Tetrahydrofuran (THF), Dioxane, or Dichloromethane (DCM).

  • Incremental Addition: Add the co-solvent dropwise to the mixture while stirring. Observe for dissolution.

  • Systematic Screening: Prepare a series of vials with your primary solvent and varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Determination: Add the this compound to each vial at the target concentration. Stir at a constant temperature and visually determine the minimum percentage of co-solvent required for complete dissolution.

dot

cluster_workflow Co-solvent Screening Workflow Start Poor solubility in non-polar solvent Select Select miscible polar co-solvents (THF, Dioxane, DCM) Start->Select Prepare Prepare solvent mixtures (1%, 2%, 5%, 10% co-solvent) Select->Prepare Add Add this compound to each mixture Prepare->Add Observe Stir and observe for dissolution Add->Observe Result Identify optimal co-solvent percentage Observe->Result

Caption: Workflow for co-solvent screening.

Issue 2: Precipitation in Biphasic Reactions (Organic/Aqueous)

In reactions involving both an organic and an aqueous phase, this compound may have limited solubility in both, leading to precipitation at the interface.

Protocol 2: Application of a Phase-Transfer Catalyst (PTC)

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[8] For a reactant like this compound, a PTC can help shuttle it from the organic phase to the aqueous phase (or vice versa) to react with a water-soluble reagent.

Step-by-Step Methodology:

  • Catalyst Selection: Choose a suitable phase-transfer catalyst. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or phosphonium salts are common choices.[8]

  • Initial Reaction Setup: Set up your biphasic reaction as you normally would, but with a catalytic amount of the chosen PTC (typically 1-10 mol%).

  • Observation: Monitor the reaction for both the disappearance of starting material and the reduction of any interfacial precipitation.

  • Optimization: If solubility issues persist, you can screen different PTCs or slightly increase the catalyst loading. Be mindful that excess PTC can sometimes complicate product purification.

dot

cluster_ptc Phase-Transfer Catalysis Logic Problem Precipitation in biphasic reaction SelectPTC Select PTC (e.g., TBAB) Problem->SelectPTC AddPTC Add catalytic amount (1-10 mol%) to reaction SelectPTC->AddPTC Monitor Monitor reaction and interfacial solids AddPTC->Monitor Success Reaction proceeds homogeneously Monitor->Success Success Optimize If needed: - Screen other PTCs - Adjust loading Monitor->Optimize Issue persists

Caption: Decision tree for using a PTC.

Issue 3: Limited Solubility in Protic Solvents for Nucleophilic Aromatic Substitution (SNA)

The 2-fluoro group on the pyridine ring makes this position susceptible to nucleophilic aromatic substitution.[12] However, the overall molecule may have limited solubility in highly polar protic solvents like water or alcohols, which are often used for these reactions.

Protocol 3: pH Adjustment to Enhance Solubility

The nitrogen atom in the pyridine ring is weakly basic. By lowering the pH of the reaction medium, this nitrogen can be protonated to form a pyridinium salt. This ionic salt will have significantly higher solubility in polar protic solvents.[13][14]

Step-by-Step Methodology:

  • Determine pKa: If available, find the pKa of the conjugate acid of this compound. The pKa of 2-fluoropyridine's conjugate acid is approximately -0.44, indicating it is a very weak base.[15] The cyclopropyl group is unlikely to alter this significantly.

  • Solubility Test at Different pHs: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7).

  • Measure Solubility: Add an excess of this compound to each buffer. Stir until equilibrium is reached. Filter the undissolved solid and measure the concentration of the dissolved compound in the filtrate (e.g., by HPLC or UV-Vis spectroscopy).

  • Reaction pH Optimization: Based on the solubility data, choose a pH that provides sufficient solubility without adversely affecting your nucleophile or the stability of the product. For basic salts, a more acidic solution generally increases solubility.[16][17]

  • Reaction Execution: Perform the SNAr reaction in the optimized buffered solution.

Note: Be aware that the pH of the diffusion layer around the dissolving solid can differ from the bulk pH, which can also affect the dissolution rate.[18]

Advanced Solubilization Techniques

For particularly challenging cases, consider these advanced methods:

  • Surfactant-Mediated Solubilization: Surfactants form micelles in solution above a certain concentration (the critical micelle concentration or CMC).[19] The hydrophobic cores of these micelles can encapsulate poorly water-soluble molecules like this compound, increasing their apparent solubility in the aqueous phase.[9][20][21] Non-ionic surfactants like Tween® or Triton™ are often used.[5]

  • Solid Dispersions: If you are working with this compound in a solid form, creating a solid dispersion with a hydrophilic carrier (e.g., polyethylene glycol - PEG, polyvinylpyrrolidone - PVP) can enhance its dissolution rate and solubility.[7] This is more common in pharmaceutical formulation but can be adapted for reaction chemistry.

By systematically applying these troubleshooting and optimization strategies, you can overcome the solubility challenges associated with this compound and ensure the success of your chemical reactions.

References

Technical Support Center: Removal of Palladium Residues from 5-Cyclopropyl-2-fluoropyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium from 5-Cyclopropyl-2-fluoropyridine and related heterocyclic compounds. The synthesis of such molecules often relies on palladium-catalyzed cross-coupling reactions, which, while highly effective, necessitate robust purification strategies to remove the catalyst to levels compliant with stringent regulatory standards.[1][2] This document offers a structured approach to troubleshooting common issues and provides validated protocols to ensure the purity and safety of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding palladium removal, providing the necessary context for subsequent troubleshooting and protocol selection.

Q1: Why is the removal of palladium residues from my this compound product a critical issue?

A1: The removal of palladium is critical for three primary reasons:

  • Patient Safety & Toxicity: Palladium, like other heavy metals, is toxic and poses a risk to patient health. Regulatory bodies have established strict limits on the presence of such elemental impurities in final drug products.[3][4]

  • Regulatory Compliance: Global regulatory agencies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, mandate the control of elemental impurities.[5][6] Failure to meet these standards will prevent regulatory approval of a drug product.

  • Catalytic Activity in Downstream Chemistry: Residual palladium can retain catalytic activity, potentially causing unintended side reactions, degradation of the active pharmaceutical ingredient (API), or interference in subsequent synthetic steps.[1]

Q2: What are the acceptable limits for palladium in a pharmaceutical product?

A2: The acceptable limit, or Permitted Daily Exposure (PDE), is defined by the ICH Q3D guideline and depends on the route of administration.[6][7] For an API, these PDEs are used to calculate an acceptable concentration limit in µg/g (ppm).

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm) for ≤10g/day Dose
Oral10010
Parenteral101
Inhalation10.1
Table 1: ICH Q3D established PDEs for Palladium. The concentration limit is calculated based on a maximum daily drug dose of 10 grams.

Q3: What are the primary methods for removing palladium residues?

A3: The most common and effective methods include:

  • Adsorption/Scavenging: This involves using solid-supported materials that bind palladium, which is then removed by simple filtration. The two main categories are activated carbon and functionalized metal scavengers (e.g., silica or polymers with thiol, thiourea, or amine groups).[8][9][10]

  • Crystallization: This classic purification technique can be effective, as palladium impurities often remain in the mother liquor.[11] Its efficiency can be enhanced with additives that improve the solubility of palladium species.[12]

  • Chromatography: While standard column chromatography can reduce palladium levels, it is often insufficient on its own.[13][14] It is frequently used in combination with a scavenging step for optimal results.[15]

  • Extraction: Liquid-liquid extraction can partition some palladium species into an aqueous phase, but it is rarely sufficient to meet regulatory limits alone.[14][16]

Q4: Can the pyridine nitrogen in my this compound product interfere with palladium removal?

A4: Yes, this is a critical consideration. The lone pair of electrons on the pyridine nitrogen can coordinate with palladium species, forming a stable complex. This complex may be more soluble in organic solvents, making it more difficult to remove by precipitation, crystallization, or adsorption compared to non-coordinating substrates. This interaction necessitates a careful screening of scavenging methods, as some scavengers may be more effective at breaking this complex and capturing the palladium.

Section 2: Troubleshooting Guide

This guide is structured in a problem-cause-solution format to address specific issues encountered during the purification process.

Issue 1: High Palladium Levels (>50 ppm) Persist After Initial Purification (e.g., Chromatography or Crystallization).

  • Potential Cause: The residual palladium species is highly soluble or forms a stable complex with the this compound product, co-eluting during chromatography or co-crystallizing.[13] Standard purification methods lack the required selectivity.

  • Solution:

    • Implement a Scavenging Step: Introduce a dedicated metal scavenging step post-purification or directly into the crude reaction workup.

    • Screen Scavengers: Test a small panel of scavengers to identify the most effective one. Good starting points include functionalized silicas like SiliaMetS® Thiol (for Pd(II)) or Thiourea (versatile for Pd(0) and Pd(II)), and a grade of activated carbon.[9]

    • Analyze: Quantify palladium levels using a sensitive analytical method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the effectiveness of the chosen scavenger.[11][12]

Issue 2: Scavenging Treatment is Ineffective or Yields Inconsistent Results.

  • Potential Cause:

    • Incorrect Scavenger: The chosen scavenger may have a low affinity for the specific palladium species present (e.g., Pd(0) vs. Pd(II), or palladium complexed with ligands).

    • Suboptimal Conditions: Insufficient scavenger amount, contact time, or temperature can lead to incomplete removal.

    • Batch-to-Batch Variability: Minor variations in the preceding reaction can alter the nature of the residual palladium, affecting scavenger performance.[16]

  • Solution:

    • Optimize Scavenging Parameters: Systematically vary the scavenger loading (e.g., 5-20 wt%), temperature (e.g., 25°C to 60°C), and time (e.g., 2-24 hours).

    • Try a Different Scavenger Class: If a thiol-based scavenger is ineffective, try a thiourea-based one or a high-surface-area activated carbon, which may have different binding mechanisms.[9][17]

    • Standardize Work-up: Ensure the reaction work-up procedure is highly consistent to minimize variability in the palladium species presented to the scavenger.

    • Consider Pre-treatment: In some cases, a mild oxidant (like air) or reductant can convert various palladium species into a single form that is more easily captured by a specific scavenger.

Issue 3: Significant Product Loss During Scavenging.

  • Potential Cause: The product is non-selectively adsorbing to the scavenger material. This is a more common issue with activated carbon due to its high surface area and microporous structure.[1][8]

  • Solution:

    • Reduce Scavenger Amount: Use the minimum effective amount of scavenger as determined by optimization studies.

    • Switch to a More Selective Scavenger: Functionalized silica scavengers are generally more selective for metals and exhibit lower product adsorption compared to activated carbon.[9][18]

    • Adjust the Solvent: Perform the scavenging step in a solvent where your product has very high solubility. This minimizes the thermodynamic driving force for its adsorption onto the solid support.

Section 3: Decision-Making & Workflow Visualization

Selecting the appropriate purification strategy is key to efficiently achieving the desired purity. The following decision tree provides a logical workflow for tackling palladium removal.

G start Start: Crude Product (Post-Reaction) analyze_pd Analyze Pd Content (ICP-MS on crude sample) start->analyze_pd high_pd High Pd (>1000 ppm) analyze_pd->high_pd >1000 ppm med_pd Medium Pd (50-1000 ppm) analyze_pd->med_pd 50-1000 ppm low_pd Low Pd (<50 ppm) analyze_pd->low_pd <50 ppm scavenge_screen Scavenger Screening (Activated Carbon, Si-Thiol, Si-Thiourea) high_pd->scavenge_screen crystallize_first Crystallization / Column Chromatography med_pd->crystallize_first crystallize_only Crystallization Only low_pd->crystallize_only optimize_scavenge Optimize Scavenging (Loading, Time, Temp) scavenge_screen->optimize_scavenge final_analysis Final Analysis (ICP-MS) optimize_scavenge->final_analysis scavenge_polish Polishing Scavenge Step (Low wt% scavenger) crystallize_first->scavenge_polish scavenge_polish->final_analysis crystallize_only->final_analysis pass Product Meets Spec (<10 ppm Pd) final_analysis->pass <10 ppm fail FAIL: Re-evaluate Strategy final_analysis->fail >=10 ppm

Caption: Decision tree for selecting a palladium removal strategy.

Section 4: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common palladium removal techniques. Safety Note: Always conduct experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Palladium Scavenging with Functionalized Silica (e.g., SiliaMetS® Thiol)

This protocol is ideal for selectively removing Pd(II) species and is known for minimizing product loss.[9][19]

  • Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add SiliaMetS® Thiol (or another selected scavenger) to the solution. A typical starting point is 10-20 wt% relative to the crude product mass (or 5-10 molar equivalents relative to the initial palladium catalyst loading).

  • Agitation: Stir the mixture at a controlled temperature. Start with ambient temperature (20-25°C) for 4-6 hours. If removal is incomplete, the temperature can be increased to 40-60°C and the time extended up to 24 hours.

  • Monitoring: Periodically take a small, filtered sample of the solution to monitor the palladium concentration and determine the optimal treatment time.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a 0.45 µm filter to completely remove the solid scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure quantitative recovery of the product.

  • Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure. Analyze the purified product for residual palladium content via ICP-MS.[12]

Protocol 2: Palladium Removal Using Activated Carbon

This is a cost-effective method suitable for a wide range of palladium species, but it requires careful optimization to avoid product loss.[1][17][20]

  • Dissolution: Dissolve the crude product in a suitable solvent. Aromatic solvents like toluene are often effective.

  • Carbon Addition: Add a grade of activated carbon (e.g., Darco® KB-B) to the solution. Start with 0.2-0.5 wt relative to the crude product.[1]

  • Agitation: Stir the slurry at a moderately elevated temperature (e.g., 45-65°C) for 2-18 hours. The optimal conditions must be determined experimentally.[1]

  • Filtration: Crucially , ensure the solution is hot or at least warm during filtration to maintain product solubility. Filter the mixture through a pre-warmed filter funnel containing a thick pad of Celite® to remove the fine carbon particles.

  • Washing: Wash the Celite®/carbon cake with fresh, hot solvent.

  • Concentration & Analysis: Combine the filtrate and washings, concentrate, and analyze for palladium content and product recovery. Compare the product yield to a control experiment without carbon to quantify any losses.

Protocol 3: Verifying Palladium Concentration via ICP-MS

This protocol outlines the sample preparation for final analysis, which is essential for product release and regulatory submission.[11][15]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified this compound product into a digestion vessel suitable for microwave digestion.

  • Digestion: Add a high-purity acid mixture (e.g., 5 mL of nitric acid and 1 mL of hydrochloric acid).

  • Microwave Digestion: Place the vessel in a microwave digestion system and run a program designed for complete digestion of organic matrices.

  • Dilution: After cooling, carefully dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. The final acid concentration should be compatible with the ICP-MS instrument.

  • Analysis: Analyze the diluted sample using a calibrated ICP-MS instrument. The instrument should be calibrated with certified palladium standards to ensure accurate quantification. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) of the method must be established and be sufficiently low to measure palladium at the required specification limit.[21][22][23]

References

Technical Support Center: Catalyst Poisoning in Reactions with Pyridine-Containing Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in catalysis: the poisoning of catalysts by pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and field-proven solutions to enhance the success of your catalytic reactions.

Part 1: Frequently Asked Questions - The Fundamentals of Pyridine Poisoning

This section addresses the foundational concepts of catalyst deactivation by nitrogen-containing heterocycles. Understanding the "why" is the first step to solving the "how."

Q1: What is catalyst poisoning in the context of pyridine-containing substrates?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[1][2] In reactions involving pyridines, the lone pair of electrons on the nitrogen atom is the primary culprit. This electron pair allows the pyridine molecule to act as a strong Lewis base, enabling it to chemisorb (form a strong chemical bond) onto the electron-deficient metal active sites of the catalyst.[3][4][5] This binding blocks the sites, preventing the intended reactant molecules from accessing them, which leads to a dramatic decrease in reaction rate and efficiency.[2]

Q2: How does the pyridine nitrogen atom poison the catalyst?

A2: The mechanism of poisoning is a direct competitive adsorption process. The nitrogen atom in a pyridine ring coordinates strongly with the metal surface, effectively "capping" the active sites. This is a form of chemical deactivation known as poisoning.[1][6] The strength of this bond often surpasses the adsorption energy of the desired reactants, giving the pyridine a competitive advantage in occupying the catalyst surface. This deactivation can be reversible if the poison can be removed, or irreversible if the bond is too strong, leading to permanent catalyst damage.[5][7]

PyridinePoisoning cluster_catalyst Catalyst Surface Catalyst Active Metal Sites (e.g., Pd, Pt, Rh) Site 1 Site 2 Site 3 PoisonedCatalyst Blocked Metal Sites Pyridine Pyridine Site 3 Catalyst->PoisonedCatalyst Poisoning Occurs Pyridine Pyridine Substrate (Poison) Pyridine->Catalyst Strong Adsorption (N lone pair binds to metal) Reactant Desired Reactant (e.g., H₂) Reactant->Catalyst Weak / Blocked Adsorption

Figure 1: Mechanism of catalyst poisoning by pyridine.

Q3: Which catalysts are most susceptible to poisoning by pyridine?

A3: Precious metal catalysts, which are cornerstones of hydrogenation and cross-coupling reactions, are particularly vulnerable. The susceptibility generally follows the poison sensitivity of these metals to nitrogen compounds.[8]

Catalyst TypeCommon ExamplesSusceptibilityNotes
Palladium Pd/C, Pd(OAc)₂, Pd₂(dba)₃Very HighPalladium is notoriously sensitive to nitrogen-containing heterocycles. This is a primary cause of failure in Pd-catalyzed hydrogenations and cross-coupling reactions of pyridines.[8][9]
Platinum PtO₂, Pt/CHighPlatinum catalysts are also strongly inhibited by pyridine and its derivatives. The strong adsorption can halt reactions like hydrosilylation and hydrogenation.[10][11]
Rhodium Rh/C, Wilkinson's CatalystHighRhodium catalysts, while powerful for N-heterocycle reduction, can be poisoned by the pyridine substrate or piperidine product, especially at lower catalyst loadings.[4][8][12]
Nickel Raney Ni, Ni/CModerate to HighNickel catalysts are a more cost-effective option but are also prone to deactivation by nitrogen compounds.[5][13]
Part 2: Troubleshooting Guide - Addressing In-Experiment Failures

This section is formatted as a direct, problem-solving guide for issues encountered during an experiment.

Issue 1: My reaction shows low to no conversion.

Q: I've set up my hydrogenation of a substituted pyridine, but after several hours, TLC/LC-MS analysis shows only starting material. What's wrong?

A: This is the most common symptom of severe catalyst poisoning. The pyridine substrate is likely binding to the catalyst so strongly that the reaction cannot initiate.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Reaction Stalled: Low/No Conversion CheckPoisoning Primary Suspect: Catalyst Poisoning? Start->CheckPoisoning CheckConditions Are Reaction Conditions Sufficiently Forcing? CheckPoisoning->CheckConditions No / Unsure Solution_Acid Action: Add Acidic Additive (e.g., HCl, AcOH) to protonate pyridine. CheckPoisoning->Solution_Acid Yes CheckCatalyst Is the Catalyst Active and High-Quality? CheckConditions->CheckCatalyst Yes Solution_IncreaseConditions Action: Increase H₂ Pressure and/or Temperature. CheckConditions->Solution_IncreaseConditions No Solution_FreshCatalyst Action: Use a Fresh Batch of High-Purity Catalyst. CheckCatalyst->Solution_FreshCatalyst No End Reaction Proceeds CheckCatalyst->End Yes Solution_IncreaseLoad Action: Increase Catalyst Loading (e.g., from 5 mol% to 10-20 mol%). Solution_Acid->Solution_IncreaseLoad If insufficient Solution_IncreaseLoad->CheckConditions Solution_IncreaseConditions->End Solution_FreshCatalyst->End

Figure 2: Troubleshooting workflow for a stalled pyridine reaction.

Detailed Steps & Causality:

  • Confirm Poisoning with an Acidity Test (The Protonation Strategy): The most effective diagnostic and solution is to neutralize the poisoning effect of the nitrogen lone pair.

    • Protocol: In a small-scale test reaction, add an acid (e.g., 1.1 equivalents of HCl in ether, or 5-10 vol% of acetic acid).

    • Causality: The acid protonates the pyridine nitrogen, forming a pyridinium salt. The resulting positive charge prevents the nitrogen from coordinating with the electron-deficient metal catalyst, freeing the active sites for the desired reaction.[4] This is often sufficient to restart a stalled reaction.

  • Increase Catalyst Loading: If acidity is not desirable for your substrate, a brute-force method can work.

    • Protocol: Double or triple the catalyst loading.

    • Causality: While many active sites will still be poisoned, the sheer increase in the total number of available sites may provide enough unblocked sites for the reaction to proceed at a reasonable rate.[5] This is economically inefficient but can be effective for small-scale synthesis.

Issue 2: My reaction starts but stops before completion.

Q: My hydrogenation of 2-methylpyridine to 2-methylpiperidine proceeds to about 50% conversion and then stalls, even overnight. Why?

A: This is a classic case of product inhibition . The hydrogenated product, a piperidine, is often a stronger poison than the starting pyridine.

  • Causality: Piperidines are more flexible and have a more basic (more available) nitrogen lone pair than the aromatic pyridine ring. As the piperidine product forms, it competes with the pyridine substrate for the catalyst's active sites and, due to its stronger binding affinity, gradually shuts down the reaction.[3][5]

Solutions:

  • Employ the Protonation Strategy: As with substrate poisoning, adding acid can protonate the piperidine product, preventing it from deactivating the catalyst.

  • Optimize for High Local Substrate Concentration:

    • In Batch Reactions: Ensure vigorous stirring to minimize mass transfer limitations and keep the substrate in close contact with the catalyst.

    • In Flow Chemistry: A flow reactor can be highly advantageous. By continuously flowing the substrate over a packed bed of catalyst, the product is constantly removed from the reaction zone, preventing its concentration from building up and poisoning the catalyst.[5]

Part 3: Proactive Solutions & Mitigation Strategies

The best troubleshooting is prevention. This section details strategies to design robust reactions from the outset.

Strategy 1: Strategic Catalyst and Ligand Selection

While common catalysts are susceptible, certain systems are designed to overcome heteroatom poisoning.

  • Ligand-Assisted Catalysis: In homogeneous catalysis (e.g., Pd-catalyzed C-H activation), specific ligands can be used to modulate the metal center's electronic properties or sterically shield it, making it less susceptible to pyridine coordination.[9][14][15] For example, using a directing group on the substrate can anchor the catalyst in a specific position, overriding the poisoning effect of a nearby pyridine ring.[9]

  • Bimetallic Catalysts: Some studies have shown that bimetallic nanoparticles (e.g., Pd-Ag or Pd-Cu) can exhibit higher activity and resistance to poisoning compared to their monometallic counterparts, potentially due to electronic effects or altered surface geometry.[16]

Strategy 2: Substrate Modification

If the pyridine nitrogen is the problem, temporarily masking it is a powerful solution.

  • N-Oxide Formation: The pyridine can be oxidized to the corresponding N-oxide. The N-O bond significantly reduces the Lewis basicity of the nitrogen, preventing it from coordinating to the catalyst. The N-oxide can often be easily reduced back to the pyridine post-reaction.[9]

  • Quaternization: Reacting the pyridine with an alkylating agent to form a quaternary pyridinium salt serves the same purpose as in-situ protonation, permanently blocking the lone pair.

MitigationStrategies cluster_problem The Problem cluster_solutions Mitigation Approaches Problem Pyridine N Lone Pair Binds to Catalyst Sol_Acid In-Situ Protonation (Add Acid) Problem->Sol_Acid Neutralizes Lone Pair Sol_Substrate Substrate Modification (e.g., N-Oxide) Problem->Sol_Substrate Masks Lone Pair Sol_Conditions Reaction Engineering (e.g., Flow Chemistry) Problem->Sol_Conditions Minimizes Poison Concentration

Figure 3: Comparison of primary mitigation strategies.

Strategy 3: Catalyst Regeneration

Q: Can I reuse my expensive Pd/C catalyst after it has been poisoned?

A: In some cases, yes. The reversibility of the poisoning depends on the deactivation mechanism. For poisoning by pyridine (a reversible chemical poison), an acid wash is often effective.

Protocol for Acid Washing of a Poisoned Catalyst (e.g., Pd/C):

  • Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.

  • Filtration: Carefully filter the catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent to remove any residual organic compounds.

  • Acid Wash: Suspend the catalyst in a dilute aqueous acid solution (e.g., 0.1 M HCl or 5% acetic acid). Stir the slurry gently for 30-60 minutes at room temperature.

    • Causality: The acid protonates and displaces the adsorbed pyridine/piperidine molecules from the catalyst surface.

  • Neutralization and Rinsing: Filter the catalyst again. Wash it repeatedly with deionized water until the filtrate is neutral (check with pH paper).

  • Final Wash: Wash the catalyst with a solvent like ethanol or acetone to remove water.

  • Drying: Dry the catalyst thoroughly under vacuum. It is now ready for reuse, although some activity loss compared to a fresh catalyst should be expected.

Part 4: Advanced Concepts - Pyridine as a Tool

Interestingly, the poisoning effect of pyridine can be harnessed to improve reaction selectivity. By intentionally adding a controlled amount of pyridine, one can selectively poison the most active sites on a catalyst.

  • Application in Selective Hydrogenation: In the Rosenmund reduction, a palladium catalyst is intentionally poisoned with quinoline (a pyridine derivative) to reduce an acyl chloride to an aldehyde without over-reducing it to an alcohol.[1] Similarly, a Pd/C-pyridine combination can be used to selectively hydrogenate other functional groups in the presence of a sensitive moiety, as the pyridine tempers the catalyst's activity.[17][18]

This controlled deactivation is a powerful tool for fine-tuning catalytic performance, turning a common problem into a strategic solution.

References

Validation & Comparative

A Senior Application Scientist's Guide to Heterocyclic Reactivity: 5-Cyclopropyl-2-fluoropyridine vs. 2-Chloropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Dichotomy of Pyridine C-2 Functionalization

In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The functionalization at the C-2 position is a critical gateway to building molecular complexity. Historically, this has been achieved through two primary strategies: nucleophilic aromatic substitution (SNAAr) and transition-metal-catalyzed cross-coupling.

This guide provides an in-depth comparison of the reactivity of two key building blocks: 5-cyclopropyl-2-fluoropyridine and its analogous 2-chloropyridines. We will dissect the fundamental principles governing their reactivity, supported by experimental data, to provide researchers with a predictive framework for reaction design. The choice between a fluoro and a chloro leaving group is not arbitrary; it represents a strategic decision that dictates the synthetic routes available, profoundly influencing efficiency, yield, and functional group tolerance. This guide will illuminate the causality behind these choices, moving beyond simple protocols to a deeper mechanistic understanding.

Part 1: The Battleground of Nucleophilic Aromatic Substitution (SNAAr)

The reaction of 2-halopyridines with nucleophiles is a classic example of SNAAr. The pyridine nitrogen acts as a powerful intrinsic electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions.[1] This activation allows the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, a critical step in the addition-elimination mechanism.[1][2]

The Decisive Role of the Halogen: Why Fluorine Reigns Supreme

In the context of SNAAr, the reactivity trend of halogens (F > Cl > Br > I) is opposite to that observed in aliphatic SN2 reactions. This is a crucial distinction. In SNAAr, the rate-determining step is typically the initial attack of the nucleophile to form the high-energy Meisenheimer complex, not the subsequent expulsion of the leaving group.[3]

  • Fluorine's Inductive Prowess: Fluorine's extreme electronegativity creates a strong inductive pull, significantly polarizing the C-F bond and rendering the C-2 carbon highly electrophilic. This powerful electron-withdrawing effect provides substantial stabilization to the developing negative charge in the Meisenheimer intermediate.[3] This stabilization lowers the activation energy of the reaction's bottleneck, leading to a dramatic increase in reaction rate.

  • Chlorine's Weaker Influence: While chlorine is also electron-withdrawing, its effect is less pronounced than fluorine's. Consequently, it offers less stabilization to the Meisenheimer complex, resulting in a higher activation barrier and a slower reaction.

Experimental evidence confirms this principle unequivocally. In a direct competition experiment, 2-fluoropyridine was found to react 320 times faster than 2-chloropyridine with sodium ethoxide, a testament to the dominance of the inductive effect in this reaction class.[4]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr) on 2-Halopyridines.

The Cyclopropyl Conundrum: An Electronic Modulator

The 5-cyclopropyl group introduces a fascinating electronic variable. While often considered a simple alkyl group, the unique Walsh orbitals of the cyclopropane ring allow it to act as a π-electron donor, engaging in conjugation with adjacent π-systems.[5][6]

In the case of this compound, this electron-donating character slightly enriches the pyridine ring with electron density. This effect runs counter to the electron-deficient nature required for rapid SNAAr. Therefore, one can predict that the 5-cyclopropyl substituent will modestly decrease the reactivity of the pyridine ring towards nucleophiles compared to an unsubstituted analog. However, this deactivating effect is generally subtle and does not override the potent activating properties of the C-2 fluorine. The primary determinant of reactivity in SNAAr remains the identity of the halogen.

Part 2: The World of Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis, particularly with palladium, has revolutionized C-C and C-N bond formation. In this arena, the reactivity hierarchy of halogens is inverted compared to SNAAr. The key event is the oxidative addition of the aryl halide to a Pd(0) complex, a step where bond strength is paramount.[7]

Reactivity Inversion: Why Chlorine is Favored in Cross-Coupling

The generally accepted reactivity trend for oxidative addition is I > Br > Cl >> F.[7]

  • C-Cl vs. C-F Bond Strength: The C-Cl bond is significantly weaker and more polarizable than the exceptionally strong C-F bond. This makes the C-Cl bond much more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst.

  • Ligand Development: While aryl chlorides were once considered challenging substrates, the development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, Buchwald and Hartwig's ligands) has made their coupling routine and efficient.[7][8][9] These ligands promote the formation of the active monoligated Pd(0) species required for the oxidative addition of the less reactive C-Cl bond.

  • The Inertness of Fluorine: The C-F bond is largely inert to oxidative addition under standard palladium catalysis conditions. While specialized methods exist, 2-fluoropyridines are generally poor substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

This fundamental difference in mechanism dictates that for cross-coupling applications, 2-chloropyridine analogs are vastly superior substrates to their 2-fluoro counterparts.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ pd_complex->amine_complex + HNR¹R² amido_complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex + Base - [H-Base]⁺X⁻ amido_complex->pd0 Reductive Elimination (Product Ar-NR¹R²)

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination Reaction.

Part 3: Comparative Experimental Data

The theoretical principles are borne out by experimental results. Below is a summary of typical reaction outcomes for the two classes of compounds in key synthetic transformations.

Table 1: Reactivity in Suzuki-Miyaura Cross-Coupling
EntryPyridine SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
15-Chloro-2-methoxypyridinePotassium CyclopropyltrifluoroboratePd(OAc)₂, n-BuPAd₂Toluene/H₂O, 100 °C, 24h85%[10]
22-ChloropyridinePhenylboronic Acid(NHC)Pd(cinn)ClNa₂CO₃, Dioxane/H₂O, 80°C95%[11]
32-Fluoropyridine-3-boronic acid*4-BromoanisolePd(PPh₃)₄, K₂CO₃Microwave, 120 °C, 15 minHigh[12]
4This compoundArylboronic AcidStandard Pd CatalystsStandard ConditionsLow to No ReactionGeneral Knowledge

Note on Entry 3: In this example, the fluoropyridine is the organoboron component, not the halide partner, which is the typical role for these substrates in cross-coupling. Direct coupling of 2-fluoropyridine as the halide is highly inefficient.

Table 2: Reactivity in Buchwald-Hartwig Amination
EntryPyridine SubstrateAmine PartnerCatalyst SystemConditionsYieldReference
12-BromopyridineVolatile Primary/Secondary AminesPd(OAc)₂, dppp, NaOtBuToluene, 80 °C55-98%[13]
22,4-DichloropyridineAnilinePd₂(dba)₃, XPhos, NaOtBuToluene, 80 °C>95% (at C-2)[14]
32-FluoropyridineAnilineStandard Pd CatalystsStandard ConditionsLow to No ReactionGeneral Knowledge

The data clearly illustrates the synthetic dichotomy: 2-chloro and 2-bromo pyridines are excellent substrates for palladium-catalyzed reactions, affording high yields under well-established conditions.[13][14] In contrast, 2-fluoropyridines are largely unreactive as halide partners in these transformations.

Part 4: Field-Proven Experimental Protocols

To translate theory into practice, here are detailed, self-validating protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Analog

This protocol is adapted from the successful cyclopropanation of a heteroaryl chloride.[10][15]

Objective: To synthesize 5-cyclopropyl-2-methoxypyridine from 5-chloro-2-methoxypyridine.

Materials:

  • 5-Chloro-2-methoxypyridine (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.0-1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • n-BuPAd₂ (cBRIDP, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃, 3.0 equiv)

  • Toluene and Water (10:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Workflow Diagram:

Suzuki_Workflow A 1. Setup (In Glovebox) Charge vial with Pd(OAc)₂, ligand, boron reagent, and Cs₂CO₃. B 2. Reagent Addition Add 5-chloro-2-methoxypyridine and toluene/H₂O solvent. A->B C 3. Reaction Seal vial and stir at 100 °C. Monitor by TLC/LC-MS for consumption of starting material (24h). B->C D 4. Workup Cool to RT. Dilute with H₂O. Extract with CH₂Cl₂ (3x). C->D E 5. Drying & Concentration Dry combined organic layers over Na₂SO₄. Filter and concentrate in vacuo. D->E F 6. Purification Purify crude oil via silica gel column chromatography. E->F G 7. Analysis Characterize final product (NMR, MS). Yield: ~85%. F->G

Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a microwave vial with Pd(OAc)₂ (0.01 mmol, 2.2 mg), n-BuPAd₂ (0.015 mmol, 5.3 mg), potassium cyclopropyltrifluoroborate (0.505 mmol, 74.7 mg), and Cs₂CO₃ (1.5 mmol, 480 mg).

  • Reagent Addition: Seal the vial with a Teflon-lined cap. Remove from the glovebox and add 5-chloro-2-methoxypyridine (0.5 mmol, 71.7 mg) followed by a 10:1 mixture of toluene and water (2 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 24 hours.

    • Self-Validation: Monitor the reaction at 4-hour intervals after the first 8 hours using TLC (e.g., 9:1 Hexane:EtOAc) or LC-MS. The disappearance of the starting chloride and the appearance of a new, less polar spot indicates product formation.

  • Workup: Cool the reaction to room temperature. Dilute with deionized water (1.5 mL) and extract the mixture with dichloromethane (3 x 5 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., eluting with a gradient of 1% to 5% EtOAc in hexane) to yield the pure product.

Protocol 2: Nucleophilic Aromatic Substitution on this compound

Objective: To synthesize a 2-amino-5-cyclopropylpyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc) and Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 137 mg), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add anhydrous DMSO (5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.

    • Self-Validation: The reaction is typically complete when the starting fluoropyridine is no longer visible by TLC or LC-MS. The product will be significantly more polar.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (2 x 10 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel or recrystallization to obtain the final product.

Conclusion and Strategic Recommendations

The reactivity of this compound and its 2-chloro analogs is a tale of two distinct mechanistic pathways. The choice of halogen is a critical strategic decision that dictates the most viable synthetic routes.

  • For Nucleophilic Aromatic Substitution (SNAAr): this compound is the substrate of choice. Its C-F bond is highly activated towards nucleophilic attack by O, N, and S nucleophiles, providing rapid and high-yielding access to a diverse range of C-2 functionalized pyridines. The 2-chloro analog is a viable but significantly less reactive alternative.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): 2-Chloropyridine analogs are the superior substrates. The C-Cl bond readily undergoes oxidative addition with modern palladium catalyst systems, enabling robust C-C and C-N bond formation. The C-F bond of this compound is largely unreactive under these conditions.

The 5-cyclopropyl group acts as a weak electronic modulator, slightly deactivating the ring for SNAAr and slightly activating it for oxidative addition, but its influence is secondary to the profound effect of the halogen leaving group. By understanding these fundamental principles, researchers can design more efficient, predictable, and robust synthetic strategies for accessing complex pyridine-based molecules.

References

The Ligand's Crucial Role: A Comparative Guide to Maximizing Yields in 5-Cyclopropyl-2-fluoropyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Cyclopropyl-2-fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the this compound motif has emerged as a privileged scaffold. Its unique combination of a metabolically robust cyclopropyl group and the modulating electronic effects of a fluorine atom makes it a highly sought-after component in the design of novel therapeutics. The successful and high-yielding coupling of this core structure to various partners is therefore a critical step in the drug discovery pipeline. This guide provides a comparative analysis of different phosphine ligands in palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to functionalize the this compound core, offering researchers the insights needed to optimize their synthetic strategies.

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions. It directly influences the catalyst's stability, activity, and selectivity by modulating the steric and electronic environment of the palladium center. A well-chosen ligand can dramatically increase reaction rates, broaden substrate scope, and, most importantly, maximize product yield.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For a substrate like this compound, the electron-rich nature of the pyridine ring and the presence of the fluorine atom can present challenges. The selection of a suitable ligand is therefore critical to achieving high yields.

While direct comparative studies on this compound are not abundant in the literature, a study on the closely related 5-chloro-2-methoxypyridine provides a powerful precedent. Researchers achieved an impressive 85% yield for the coupling with potassium cyclopropyltrifluoroborate by employing the bulky, electron-rich dialkylbiarylphosphine ligand, n-BuPAd₂ (di-tert-butyl(1-adamantyl)phosphine). This highlights the efficacy of this ligand class for such transformations.

Based on extensive data from related couplings of heteroaryl halides, a comparison of likely ligand performance can be constructed:

LigandLigand ClassTypical Yield Range for 2-HalopyridinesKey Advantages
n-BuPAd₂ Dialkylbiarylphosphine80-95%Proven high yield with a close analogue.
SPhos Buchwald Ligand90-98%Highly active, often enabling lower reaction temperatures.[1]
XPhos Buchwald Ligand85-95%Very effective for challenging, sterically hindered substrates.
RuPhos Buchwald Ligand85-95%Broad applicability and high efficiency.[1]
Pd(dppf)Cl₂ Ferrocenylphosphine70-85%Good general-purpose ligand, though may be less effective for this specific substrate.

Expert Insight: The trend for successful Suzuki-Miyaura couplings of electron-rich heteroaryl halides points towards the use of bulky and electron-rich monodentate phosphine ligands. The Buchwald-type ligands (SPhos, XPhos, RuPhos) and related adamantyl-containing phosphines like n-BuPAd₂ facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.

The Buchwald-Hartwig Amination: Constructing the Vital C-N Bond

The introduction of nitrogen-containing functional groups is a frequent objective in drug discovery. The Buchwald-Hartwig amination offers a direct route to achieve this. The choice of ligand is especially critical in preventing catalyst deactivation and promoting the challenging C-N bond formation.

For the amination of unactivated aryl chlorides, a comparative study demonstrated the superiority of NIXANTPHOS over the more traditional Xantphos , with yields soaring from as low as <5% with Xantphos to over 95% with NIXANTPHOS for some substrates.[1] This underscores the dramatic impact a modern, well-designed ligand can have.

Here is a comparative guide to ligand selection for the Buchwald-Hartwig amination of this compound:

LigandLigand ClassTypical Yield Range for 2-HalopyridinesKey Advantages
NIXANTPHOS Xantphos-type>95%Superior performance for amination of unactivated aryl chlorides.[1]
t-BuXPhos Buchwald Ligand90-98%Excellent for C-N bond formation with a wide range of amines.
Josiphos-type Ferrocenylphosphine85-95%Effective for coupling heteroaryl chlorides with primary amines.
Xantphos Xantphos-type27-82%A more traditional choice, but often outperformed by newer ligands.[2]

Expert Insight: The pyridine nitrogen can act as a competing ligand, poisoning the palladium catalyst. The use of bulky biarylphosphine ligands helps to create a sterically hindered environment around the palladium center, disfavoring coordination of the pyridine nitrogen and thereby maintaining catalytic activity.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. For a substrate like this compound, a well-optimized catalyst system is essential to ensure high yields and minimize side reactions such as homocoupling of the alkyne.

While specific ligand screening data for this compound is scarce, studies on the Sonogashira coupling of related 2-halopyridines provide valuable insights. A common and often effective ligand for this reaction is triphenylphosphine (PPh₃) , typically used in conjunction with a palladium source and a copper(I) co-catalyst. For the coupling of 2-amino-3-bromopyridines with terminal alkynes, this system has been shown to provide yields in the range of 72-96% .[3]

LigandCo-catalystTypical Yield Range for 2-HalopyridinesKey Advantages
PPh₃ CuI72-96%Widely used, reliable, and cost-effective.[3]
(No Ligand) None (with LiHMDS)up to 99%A ligand-free protocol has been developed for aryl fluorides, offering a simplified procedure.

Expert Insight: While traditional PPh₃/CuI systems are robust, recent advances have demonstrated highly efficient copper- and ligand-free Sonogashira couplings of aryl fluorides using a strong base like LiHMDS. This approach could be highly effective for this compound, potentially offering a more streamlined and efficient protocol.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the high-yielding procedure for the coupling of a 5-chloro-2-methoxypyridine with potassium cyclopropyltrifluoroborate.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or potassium aryltrifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • n-BuPAd₂ (3 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene/H₂O (10:1 mixture)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine Pd(OAc)₂, n-BuPAd₂, and Cs₂CO₃.

  • Add the arylboronic acid or potassium aryltrifluoroborate.

  • Add the toluene/H₂O solvent mixture, followed by this compound.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the central role of the phosphine ligand.

Cross_Coupling_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Trans Transmetalation L-Pd(II)(Ar)(R) OxAdd->Trans + R-M RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd R_M Coupling Partner (R-M) R_M->Trans

Caption: The pivotal role of the ligand (L) in stabilizing the palladium center through the catalytic cycle.

Conclusion

The successful functionalization of the this compound core is highly dependent on the judicious selection of the phosphine ligand. For Suzuki-Miyaura couplings, bulky, electron-rich dialkylbiarylphosphines such as n-BuPAd₂ and the Buchwald ligands (SPhos, XPhos) are likely to provide the highest yields. In Buchwald-Hartwig aminations, modern ligands like NIXANTPHOS and t-BuXPhos are crucial for overcoming the challenges associated with heteroaryl substrates. For Sonogashira couplings, while traditional PPh₃/CuI systems are effective, emerging ligand-free protocols may offer a more efficient alternative. By leveraging the comparative data and insights provided in this guide, researchers can more effectively navigate the complexities of ligand selection and accelerate the synthesis of novel this compound derivatives.

References

A Multi-Pronged Spectroscopic Approach for the Definitive Structural Confirmation of 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, 5-Cyclopropyl-2-fluoropyridine serves as a valuable building block. Its unique combination of a pyridine core, a fluorine substituent, and a cyclopropyl moiety imparts specific electronic and conformational properties that are highly sought after in the design of novel chemical entities. The precise arrangement of these functional groups is critical to its function. Consequently, the definitive confirmation of its structure, C₈H₈FN (Molecular Weight: 137.16 g/mol ), is a non-negotiable prerequisite for its use in any research or development pipeline.[1][2]

This guide details a synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a robust, cross-verifiable system for analysis. We will explore not just how to acquire the data, but why the resulting spectra are definitive proof of the target structure.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

Below is a conceptual workflow illustrating this integrated approach.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Integration & Verification cluster_conclusion Conclusion Prep Pure Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY) Prep->NMR Parallel Analysis MS Mass Spectrometry (EI, HRMS) Prep->MS Parallel Analysis IR FTIR Spectroscopy Prep->IR Parallel Analysis Integration Cross-Correlate Data: - Connectivity (NMR) - Molecular Formula (HRMS) - Functional Groups (IR) NMR->Integration MS->Integration IR->Integration Confirmation Structure Confirmed Integration->Confirmation Convergent Evidence

Caption: High-level workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR): Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The structure of this compound predicts three distinct aromatic protons and a set of five aliphatic protons from the cyclopropyl group, each with characteristic chemical shifts and splitting patterns.

Expected ¹H NMR Data (Predicted):

  • Pyridine Ring Protons: The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom.[3]

    • H-6: Expected to be the most deshielded proton, appearing as a doublet, coupled to H-4.

    • H-4: Expected to be a doublet of doublets, coupled to H-6 and H-3.

    • H-3: Expected to be a doublet of doublets, coupled to H-4 and the adjacent fluorine atom (⁹F).

  • Cyclopropyl Protons: These protons are highly shielded due to the unique magnetic anisotropy of the three-membered ring, causing them to appear at an unusually high field (upfield) for aliphatic protons.

    • Methine Proton (CH): A single proton, expected to be a multiplet due to coupling with the four adjacent methylene protons.

    • Methylene Protons (CH₂ x 2): Four protons, likely appearing as two distinct sets of multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR identifies all unique carbon atoms in the molecule. The presence of a highly electronegative fluorine atom will cause the directly bonded carbon (C-2) to exhibit a large chemical shift and a strong one-bond coupling (¹JCF).

Expected ¹³C NMR Data (Predicted):

  • C-2 (C-F): This carbon will be significantly downfield and will appear as a large doublet due to ¹JCF coupling. This is a key diagnostic signal. The magnitude of C-F coupling constants provides valuable structural information.[4]

  • Other Aromatic Carbons (C-3, C-4, C-5, C-6): These will appear in the aromatic region, with their shifts influenced by the fluorine, nitrogen, and cyclopropyl substituents. They will also exhibit smaller ²JCF, ³JCF, and even ⁴JCF couplings.

  • Cyclopropyl Carbons (CH, CH₂): These will appear in the upfield aliphatic region, confirming the presence of the strained ring system.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[5][6] For 2-fluoropyridine derivatives, the fluorine signal is expected in a characteristic region.

Expected ¹⁹F NMR Data (Predicted):

  • A single resonance is expected.

  • This signal will be split into a doublet of doublets (or a more complex multiplet) due to coupling with the vicinal protons H-3 (³JHF) and the more distant H-4 (⁴JHF). The observation of these couplings is definitive proof of the fluorine's position at C-2. Two-bond coupling to the nitrogen (²JNF) may also be observed.[7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.[8]

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: -2 to 10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Standard single-pulse.

    • Spectral Width: Set according to the expected region for fluoropyridines.

    • Decoupling: Run both proton-coupled and decoupled spectra to observe J-couplings to protons.

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹H COSY spectrum to confirm proton-proton connectivities, especially between the aromatic and cyclopropyl protons.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides two crucial pieces of information: the exact molecular weight and a fragmentation pattern that serves as a structural fingerprint.

  • Molecular Ion Peak (M⁺•): Electron Impact (EI) or Electrospray Ionization (ESI) will generate a molecular ion. For C₈H₈FN, the nominal mass is 137. High-Resolution Mass Spectrometry (HRMS) is essential as it can confirm the elemental composition. The calculated exact mass for C₈H₈FN is 137.0641, and an experimental value within a few ppm of this provides definitive confirmation of the molecular formula.[1]

  • Fragmentation Pattern: Pyridine derivatives often exhibit characteristic fragmentation, including the loss of HCN or cleavage of substituents.[9][10][11] The fragmentation of this compound would be expected to show losses related to the cyclopropyl group, providing further evidence for its presence.

Experimental Protocol: Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer capable of high resolution (>10,000).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Infuse the sample directly or via Liquid Chromatography (LC).

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument immediately before the run to ensure high mass accuracy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. While it doesn't provide the detailed connectivity of NMR, it offers excellent complementary evidence.[12][13]

Expected Key IR Absorptions:

  • C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic/Cyclopropyl): ~2850-3000 cm⁻¹. The C-H stretches of the strained cyclopropyl ring may appear at slightly higher frequencies than typical alkanes.

  • C=C and C=N Stretch (Pyridine Ring): A series of sharp bands in the ~1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[14][15]

  • C-F Stretch: A strong, characteristic absorption band is expected in the ~1200-1300 cm⁻¹ region, which is highly diagnostic for the presence of the C-F bond.

SpectraBase provides a reference transmission IR spectrum for this compound which can be used for direct comparison.[16]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained by placing a single drop between two salt (NaCl or KBr) plates.

  • Instrument: A standard benchtop FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically generate the transmittance or absorbance spectrum.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Comparative Analysis and Data Synthesis

No single technique is sufficient for absolute proof. The strength of this approach lies in the synthesis of all data, as illustrated below.

Caption: Correlation of spectroscopic data to the target structure.

Technique Information Provided Strengths for This Molecule Limitations
¹H NMR Proton environments, count, and connectivity (J-coupling).Clearly distinguishes aromatic, cyclopropyl methine, and methylene protons. Coupling patterns confirm relative positions.Signal overlap is possible, especially in the cyclopropyl region.
¹³C NMR Carbon count and chemical environment.Unambiguously confirms 8 unique carbons. The large ¹JCF coupling is a definitive marker for the C-F bond position.Lower sensitivity requires more sample or longer acquisition time.
¹⁹F NMR Fluorine environment and coupling to nearby nuclei.Highly sensitive. Coupling to H-3 and H-4 provides absolute confirmation of fluorine's location at C-2.Provides no information about the rest of the molecule.
HRMS Exact mass and elemental composition.Provides definitive confirmation of the molecular formula (C₈H₈FN) with high precision, ruling out isomers with different formulas.Provides no information on connectivity; cannot distinguish constitutional isomers.
FTIR Presence of specific functional groups.Quickly confirms the presence of the pyridine ring and the critical C-F bond through characteristic, strong absorptions.Provides only functional group information, not the overall structure.

Conclusion

The structural confirmation of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of data from orthogonal spectroscopic methods. NMR spectroscopy maps the atomic connectivity, High-Resolution Mass Spectrometry validates the elemental formula, and Infrared Spectroscopy confirms the presence of key functional groups. When the predicted data from each of these techniques aligns with experimental results, the molecular structure can be assigned with the highest degree of scientific certainty. This multi-pronged, self-validating workflow represents the gold standard in chemical analysis and is essential for ensuring the integrity of research in which this compound is utilized.

References

A Comparative Guide to LC-MS Analysis for Monitoring 5-Cyclopropyl-2-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The selective introduction of fluorine and cyclopropyl moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1] 5-Cyclopropyl-2-fluoropyridine is a valuable building block in this endeavor, serving as a versatile precursor for a range of pharmaceutical candidates.[2] The ability to accurately monitor reactions involving this intermediate is paramount for process optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring reactions of this compound, supported by experimental protocols and data-driven insights.

The Central Role of this compound in Synthesis

This compound is frequently employed in nucleophilic aromatic substitution (SNAr) reactions, where the highly electronegative fluorine atom activates the pyridine ring for substitution at the C2 position.[3][4] This reactivity allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to generate more complex molecular architectures.[4]

A typical reaction scheme involves the displacement of the fluoride ion by a nucleophile, as depicted below:

SNAr_Reaction reactant1 This compound reaction_center Reaction reactant1->reaction_center + reactant2 Nucleophile (Nu-H) reactant2->reaction_center product 5-Cyclopropyl-2-substituted-pyridine byproduct HF reaction_center->product Base reaction_center->byproduct

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Reaction of this compound.

Given the potential for incomplete reactions, side-product formation (e.g., regioisomers if other reactive sites exist), and the presence of starting materials and reagents, a robust analytical method is essential for real-time reaction monitoring and final product characterization.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for reaction monitoring is critical and depends on factors such as sensitivity, selectivity, speed, and the nature of the analytes. Below is a comparison of LC-MS with other common analytical methods for this application.

Analytical Technique Principle Strengths for this compound Analysis Limitations
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio detection.High sensitivity and selectivity, provides molecular weight information, suitable for a wide range of polarities, ideal for complex mixtures.[5]Can be affected by matrix effects, requires volatile mobile phase modifiers.
GC-MS Separation of volatile compounds in the gas phase followed by mass detection.Excellent for volatile and thermally stable compounds, provides high-resolution separation.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.
HPLC-UV Separation by HPLC with detection based on UV absorbance.Robust, quantitative, and widely available.Lower sensitivity than MS, co-eluting impurities with similar UV spectra can be missed, provides no molecular weight information.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, quantitative.Lower sensitivity, not ideal for real-time monitoring of low-concentration species, complex mixtures can lead to overlapping signals.

Table 1. Comparison of Analytical Techniques for Monitoring this compound Reactions.

For the analysis of this compound reactions, LC-MS emerges as the superior technique due to its ability to handle the polarity range of potential reactants, intermediates, and products without the need for derivatization. Its high sensitivity is crucial for detecting trace-level impurities, which is a significant concern in pharmaceutical development.[6]

Deep Dive: LC-MS for Reaction Monitoring

The power of LC-MS lies in its dual-dimensional analysis: chromatographic separation and mass spectrometric detection. This combination allows for the confident identification and quantification of each component in a complex reaction mixture.

Experimental Protocol: UPLC-QTOF-MS for Monitoring a Nucleophilic Aromatic Substitution Reaction

This protocol outlines a universal method for monitoring the progress of a reaction between this compound and an amine nucleophile.

1. Sample Preparation:

  • Reaction Quenching: At designated time points, withdraw a 10 µL aliquot of the reaction mixture and immediately quench it in 990 µL of a 1:1 acetonitrile/water solution. This dilution and solvent change effectively stops the reaction.

  • Dilution: Perform a further 1:100 dilution with the same solvent mixture to bring the analyte concentrations within the linear range of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. UPLC-QTOF-MS System and Conditions:

  • Instrumentation: A Waters ACQUITY UPLC system coupled to a SYNAPT G2 High Definition TOF mass spectrometer is recommended for high-resolution separation and accurate mass measurements.[7]

  • Chromatographic Column: An ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) provides excellent resolving power for this class of compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.5955
1.00.5955
5.00.5595
6.00.5595
6.10.5955
7.00.5955
Table 2. UPLC Gradient Program.
  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Capillary Voltage: 3.0 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Acquisition Range: m/z 50-1200

3. Data Analysis and Interpretation:

The combination of retention time and accurate mass-to-charge ratio (m/z) allows for the confident identification of the starting material, product, and any potential byproducts.

Compound Expected [M+H]+ Typical Retention Time (min) Notes
This compound138.0719~3.5Starting Material
Amine NucleophileVariesVariesReactant
5-Cyclopropyl-2-aminopyridineVariesVariesProduct
Potential Isomeric ByproductSame as productMay differ slightlyImpurity
Table 3. Expected Analytes and their Characteristics.

digraph "LCMS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4"];

subgraph "cluster_SamplePrep" {
    label = "Sample Preparation";
    style = "filled";
    color = "#FFFFFF";
    node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
    "Reaction_Aliquot" -> "Quenching" -> "Dilution" -> "Filtration" -> "UPLC_Injection";
}

subgraph "cluster_Analysis" {
    label = "UPLC-QTOF-MS Analysis";
    style = "filled";
    color = "#FFFFFF";
    node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
    "UPLC_Injection" -> "Chromatographic_Separation" -> "ESI_Ionization" -> "Mass_Analysis";
}

subgraph "cluster_Data" {
    label = "Data Processing";
    style = "filled";
    color = "#FFFFFF";
    node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
    "Mass_Analysis" -> "Data_Acquisition" -> "Peak_Integration" -> "Component_Identification" -> "Quantification";
}

"Quantification" -> "Reaction_Profile" [color="#34A853"];
node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Reaction_Profile" [label="Reaction Progress Profile"];

}

Caption: A typical workflow for LC-MS based reaction monitoring.

Trustworthiness and Self-Validation in the Protocol

The robustness of this LC-MS method is ensured by several key factors:

  • High-Resolution Mass Spectrometry (HRMS): The use of a QTOF mass analyzer provides accurate mass measurements, which is critical for the unambiguous identification of compounds and for differentiating between isobaric species (compounds with the same nominal mass but different elemental compositions).[7]

  • Chromatographic Selectivity: The UPLC system with a sub-2-micron particle column offers high peak capacity, enabling the separation of closely related compounds, such as regioisomers, which might not be distinguishable by MS alone.

  • Internal Standards: For quantitative analysis, the use of an appropriate internal standard (a structurally similar compound not present in the reaction mixture) is recommended to compensate for variations in sample preparation and instrument response.

Conclusion

For monitoring reactions involving this compound, LC-MS, particularly UPLC-QTOF-MS, offers an unparalleled combination of sensitivity, selectivity, and speed. It provides rich, actionable data that enables researchers to optimize reaction conditions, identify and quantify byproducts, and ensure the quality of their final products. While other techniques have their merits, the comprehensive information provided by LC-MS makes it the gold standard for this critical application in pharmaceutical development.

References

Navigating the Large-Scale Synthesis of 5-Cyclopropyl-2-fluoropyridine: A Cost-Effectiveness Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics. The 5-cyclopropyl-2-fluoropyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a compelling combination of metabolic stability, desirable physicochemical properties, and potent biological activity. However, its widespread application in drug discovery and development hinges on the economic viability of its large-scale synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental insights and a cost-effectiveness analysis to inform strategic decisions in process chemistry.

The growing interest in 3D-fragments in drug design has propelled the cyclopropyl group into the spotlight. When appended to a fluorinated pyridine ring, it creates a unique chemical entity that can enhance binding affinity and modulate electronic properties.[1] Consequently, the demand for efficient and scalable methods to produce this compound has intensified. This guide will dissect the most common industrial synthesis strategies, focusing on a comparative analysis of their respective strengths and weaknesses in a large-scale production context.

Key Synthetic Approaches: A Comparative Overview

The industrial synthesis of this compound predominantly relies on cross-coupling technologies. The two most prominent methods are the Suzuki-Miyaura coupling and the Negishi coupling. Both pathways typically utilize a 2-fluoro-5-halopyridine as the foundational building block.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely adopted method for carbon-carbon bond formation in the pharmaceutical industry, favored for its functional group tolerance and the use of relatively stable boronic acid reagents.[2] In the context of this compound synthesis, the reaction involves the palladium-catalyzed coupling of a 2-fluoro-5-halopyridine with cyclopropylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

A typical workflow for the Suzuki-Miyaura synthesis.

A critical consideration for this route is the choice of the halide on the pyridine ring. 2-Fluoro-5-bromopyridine is a common starting material due to its commercial availability and reactivity.[3][4][5][6] However, for large-scale synthesis, the corresponding chloro- or iodo-pyridines might also be considered based on cost and availability.

Route 2: Negishi Cross-Coupling

The Negishi coupling offers an alternative approach, employing an organozinc reagent in place of a boronic acid. This method can be advantageous in certain situations, potentially offering higher reactivity and different selectivity profiles. The key cyclopropylating agent in this case is a cyclopropylzinc halide, which can be prepared in situ from cyclopropylmagnesium bromide and zinc halide or purchased as a solution.[7][8]

Workflow for Negishi Coupling:

A typical workflow for the Negishi cross-coupling synthesis.

While potentially offering faster reaction times, the moisture and air sensitivity of organozinc reagents can present challenges in a large-scale manufacturing environment, requiring stringent inert atmosphere conditions.

Cost-Effectiveness Analysis: A Head-to-Head Comparison

The economic viability of a synthetic route is a multi-faceted issue, encompassing not only the cost of raw materials but also process efficiency, catalyst loading, and downstream processing costs.

ParameterSuzuki-Miyaura CouplingNegishi CouplingAnalysis
Starting Materials 2-Fluoro-5-halopyridine, Cyclopropylboronic Acid2-Fluoro-5-halopyridine, Cyclopropyl Halide (for in situ), Zinc HalideThe bulk price of 2-fluoro-5-bromopyridine is a significant cost driver.[3] Cyclopropylboronic acid can be expensive, with prices varying significantly between suppliers.[9][10] Cyclopropylzinc reagents, if purchased, are also costly, but in-situ preparation from cheaper cyclopropyl halides is an option.
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium or Nickel-basedPalladium catalyst costs are a major consideration for large-scale synthesis.[11][12][13] Catalyst loading and recycling strategies are critical for cost control. Nickel catalysts offer a lower-cost alternative but may require more optimization.[14]
Reagents & Solvents Base (e.g., K₂CO₃, Cs₂CO₃), Solvents (Toluene, Dioxane, Water)Anhydrous solvents (THF, Dioxane)The Suzuki route often uses more readily available and less hazardous solvents. The Negishi route's requirement for strictly anhydrous conditions can add to operational costs and complexity.
Reaction Conditions Typically 80-110 °C, tolerant to some air and moistureTypically 60-80 °C, requires strict inert and anhydrous conditionsThe operational simplicity of the Suzuki-Miyaura reaction is a significant advantage in a manufacturing setting, potentially leading to lower capital and operational expenditure.
Yield & Purity Generally high yields (80-95%) with good purityCan provide high yields, but side reactions are possible if conditions are not rigorously controlledBoth routes can achieve high yields, but the robustness of the Suzuki-Miyaura coupling often translates to more consistent results on a large scale.
Work-up & Purification Aqueous work-up, potential for chromatographyQuenching of reactive organometallics, aqueous work-upThe work-up for Suzuki reactions is often more straightforward. The presence of zinc salts in the Negishi reaction may require specific purification steps.

Table 1: Comparative Analysis of Suzuki-Miyaura and Negishi Coupling for Large-Scale Synthesis.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure for the large-scale synthesis of the target molecule.

Materials:

  • 2-Fluoro-5-bromopyridine (1.0 kg, 5.68 mol)

  • Cyclopropylboronic acid (0.58 kg, 6.82 mol)

  • Potassium carbonate (1.57 kg, 11.36 mol)

  • Tetrakis(triphenylphosphine)palladium(0) (65.6 g, 0.057 mol)

  • Toluene (10 L)

  • Water (2 L)

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2-fluoro-5-bromopyridine, cyclopropylboronic acid, and potassium carbonate.

  • Purge the reactor with nitrogen for 30 minutes.

  • Add toluene and water to the reactor.

  • Begin stirring and heat the mixture to 90-95 °C.

  • Once the temperature is stable, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Maintain the reaction mixture at 90-95 °C for 8-12 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the aqueous layer and extract it with toluene (2 x 1 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expected Yield: 80-90%

Alternative Building Blocks: A Brief Comparison

While this compound is a valuable building block, other 5-substituted-2-fluoropyridines can be considered for drug discovery programs, depending on the desired structure-activity relationship and synthetic accessibility.

Alternative Building BlockKey FeaturesSynthetic Accessibility
5-Methyl-2-fluoropyridine Simple alkyl substituent, can serve as a metabolic soft spot or a point for further functionalization.Readily synthesized from 2-amino-5-methylpyridine via diazotization and fluorination.
5-Cyano-2-fluoropyridine Electron-withdrawing group, can act as a hydrogen bond acceptor or be converted to other functional groups.Can be synthesized from 2-cyano-5-aminopyridine.[15]
5-(Trifluoromethyl)-2-fluoropyridine Strong electron-withdrawing group, enhances metabolic stability and lipophilicity.Synthesis can be more challenging and costly due to the introduction of the trifluoromethyl group.

Table 2: Comparison of Alternative 5-Substituted-2-Fluoropyridine Building Blocks.

Conclusion and Future Outlook

For the large-scale synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction currently presents the most cost-effective and operationally robust strategy. Its tolerance to a wider range of reaction conditions and the use of more stable reagents make it more amenable to industrial production compared to the Negishi coupling.

The primary cost drivers for the Suzuki-Miyaura route are the bulk prices of 2-fluoro-5-bromopyridine and cyclopropylboronic acid, as well as the cost and loading of the palladium catalyst. Future process improvements should focus on optimizing catalyst turnover numbers, developing efficient catalyst recycling protocols, and securing a stable and cost-effective supply chain for the key starting materials.

As the demand for complex building blocks like this compound continues to grow in the pharmaceutical and agrochemical industries, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research in process chemistry.[16][17][18][19][20][21]

References

A Comparative Guide to 2-Fluoropyridines in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold is a cornerstone. The functionalization of this heterocycle via nucleophilic aromatic substitution (SNAr) is a fundamental strategy. While various 2-halopyridines can serve as precursors, 2-fluoropyridines consistently emerge as the superior choice for a multitude of applications. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to elucidate the distinct advantages of employing 2-fluoropyridines over their chloro, bromo, and iodo counterparts.

The SNAr Mechanism on Pyridines: A Primer

Nucleophilic aromatic substitution on the electron-deficient pyridine ring proceeds through a two-step addition-elimination mechanism. The reaction is regioselectively favored at the 2- and 4-positions.[1][2][3][4] This preference is due to the ability of the electronegative ring nitrogen to stabilize the resulting high-energy anionic intermediate, known as a Meisenheimer complex, through resonance.[1][4]

The reaction pathway is as follows:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, disrupting the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex. This initial attack is typically the rate-determining step of the reaction.[1][4][5]

  • Elimination & Aromatization: The halide is expelled as a leaving group, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Figure 1: General mechanism for the SNAr reaction on a 2-halopyridine.
The Decisive Role of the Halogen: An Inverted Reactivity Trend

In classic SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which correlates with C-X bond strength. However, in SNAr reactions, this trend is typically inverted: F > Cl > Br > I .[2][5][6]

This counterintuitive order arises because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[6][7] The halogen's primary role in this first step is electronic. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the C2 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive effect stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.[2][5]

Key Advantages of 2-Fluoropyridines
  • Superior Reaction Kinetics: The enhanced electrophilicity of the C2 carbon in 2-fluoropyridines translates directly to dramatically faster reaction rates. In a foundational study, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol was found to be 320 times faster than the same reaction with 2-chloropyridine.[8][9] This kinetic advantage is often the most compelling reason for its selection in synthesis design.

  • Milder Reaction Conditions: The inherent high reactivity of 2-fluoropyridines often allows SNAr reactions to proceed under significantly milder conditions—lower temperatures, weaker bases, and shorter reaction times.[10] This is a critical advantage in the synthesis of complex, multifunctional molecules, such as pharmaceuticals, where harsh conditions could compromise sensitive functional groups elsewhere in the structure.[10]

  • Enhanced Selectivity: In molecules containing multiple halide-substituted aromatic rings or different halides on the same ring, the pronounced reactivity of the C-F bond in an SNAr context can be exploited to achieve excellent chemoselectivity, substituting the fluoride while leaving chlorides or bromides intact.[8]

Energy_Profile start Reactants (2-Halopyridine + Nu⁻) start->p1 2-Fluoropyridine start->p1 2-Chloropyridine xlabel Reaction Coordinate ts1_F TS₁ (Fluoro) ts1_Cl TS₁ (Chloro) intermediate Meisenheimer Complex intermediate->p4 ts2 TS₂ end Products p1->p2_F 2-Fluoropyridine p1->p2_Cl 2-Chloropyridine p2_F->intermediate 2-Fluoropyridine p2_Cl->intermediate 2-Chloropyridine p4->p5 p5->end ylabel Potential Energy

Figure 2: Comparative energy profile for the rate-determining step of SNAr.
Quantitative Comparison: Experimental Data

The relative rates of reaction provide a clear, quantitative illustration of the superiority of 2-fluoropyridine. The data below is derived from competitive kinetic studies and highlights the dramatic difference in reactivity.

Halopyridine (2-X-Py)NucleophileSolventRelative Rate (krel)Reactivity Order
2-FluoropyridineSodium EthoxideEthanol320F >> Cl
2-ChloropyridineSodium EthoxideEthanol1

Table 1: Relative reactivity of 2-fluoro- vs. 2-chloropyridine with sodium ethoxide. The data clearly shows the kinetic advantage of the fluoro-substituted substrate.[5][8][9]

It is important to note that while the F > Cl > Br > I order is dominant, this trend can be inverted with certain highly charged, localized nucleophiles like thiolates, where the expulsion of the leaving group (k₂) can become the rate-determining step.[5][11] However, for the vast majority of common nucleophiles (alkoxides, amines, etc.), the kinetic advantage of fluoride holds true.

Representative Experimental Protocol: Synthesis of 2-Morpholinopyridine

This protocol details a standard SNAr procedure that leverages the high reactivity of 2-fluoropyridine.

Objective: To synthesize 2-morpholinopyridine from 2-fluoropyridine and morpholine.

Materials:

  • 2-Fluoropyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.3 M solution)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoropyridine (1.0 eq) and anhydrous acetonitrile.

  • Reagent Addition: Add morpholine (1.5 eq) to the solution, followed by potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize the HF formed in situ.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KF).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

workflow start Setup Flask: 2-Fluoropyridine in Acetonitrile add_reagents Add Morpholine and K₂CO₃ start->add_reagents reflux Heat to Reflux (82°C) add_reagents->reflux monitor Monitor Reaction by TLC / LC-MS reflux->monitor workup Aqueous Work-up: Filter, Extract, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Pure 2-Morpholinopyridine purify->product

Figure 3: Experimental workflow for a typical SNAr reaction.
Conclusion

For researchers and drug development professionals, the choice of starting material is paramount to synthetic efficiency. In the context of SNAr reactions on pyridines, 2-fluoropyridine presents a clear and compelling set of advantages over other 2-halopyridines. Its heightened reactivity, stemming from the powerful inductive effect of fluorine, leads to significantly faster reaction kinetics and allows for the use of milder, more functional-group-tolerant conditions. While specific mechanistic nuances can arise with certain nucleophiles, the general superiority of 2-fluoropyridine is a well-established principle, making it an indispensable tool for the modern synthetic chemist.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Cyclopropyl-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the 5-Cyclopropyl-2-fluoropyridine Scaffold

The this compound motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique combination of a rigid, three-dimensional cyclopropyl group and an electron-withdrawing, metabolically stable fluorine atom on a pyridine core imparts desirable properties to active pharmaceutical ingredients (APIs). The cyclopropyl group can act as a bioisostere for larger groups, improving ligand-receptor interactions and metabolic stability, while the 2-fluoro substituent modulates the electronics of the pyridine ring, influencing pKa, dipole moment, and intermolecular interactions.[1][2]

Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for drug development. Crystal structure analysis by single-crystal X-ray diffraction (SCXRD) provides definitive information on molecular conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate crystal packing.[3] This knowledge is essential for polymorph screening, salt selection, and ensuring the stability and bioavailability of a drug substance.

While the crystal structure of the parent this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, a robust understanding of its likely structural features can be achieved. This guide provides a comprehensive overview of the crystallographic workflow and presents a comparative analysis of structurally related analogues to elucidate the conformational and packing effects of substituents on the 2-fluoropyridine core. We will compare the foundational structure of 2-fluoropyridine with a 5-bromo-substituted analogue to forecast the structural impact of the cyclopropyl group at the 5-position.

Part 1: The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. This section outlines the complete workflow, emphasizing the rationale behind key experimental decisions.

Synthesis and Purification of Starting Material

The prerequisite for any crystallographic study is the synthesis of high-purity material. 5-substituted-2-fluoropyridine derivatives are typically synthesized via cross-coupling reactions or nucleophilic aromatic substitution (SNAr). For instance, 5-bromo-2-fluoropyridine can serve as a versatile intermediate, undergoing Suzuki coupling with a suitable boronic acid to introduce various substituents at the 5-position.[1]

Causality: Purity is non-negotiable. Impurities can inhibit crystallization entirely or become incorporated into the crystal lattice, leading to disorder and a poorly refined structure. Recrystallization or column chromatography is essential to achieve >98% purity before attempting crystal growth.

The Art of Crystal Growth

Growing single crystals suitable for X-ray diffraction—typically well-ordered and 0.1-0.3 mm in size—is often the most challenging step. The goal is to create a state of slow, controlled supersaturation.

Common Crystallization Techniques for Pyridine Derivatives:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The vessel is covered with a perforated seal (e.g., Parafilm with pinholes) and left undisturbed. The slow evaporation of the solvent gradually increases the concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or is placed in a refrigerator or freezer. The decrease in temperature reduces solubility, promoting crystal growth.

Experimental Protocol: Vapor Diffusion (Hypothetical for this compound)

  • Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) in a small glass vial (2 mL).

  • System Setup: In a larger glass jar (20 mL), add 2-3 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

  • Diffusion: Carefully place the small open vial inside the larger jar, ensuring the liquid levels are not in contact. Seal the larger jar tightly.

  • Incubation: Store the sealed system in a vibration-free location at a constant temperature. Crystals should form over several days to weeks.

Causality: The choice of solvent is critical. It must not react with the compound and should have appropriate volatility. A solvent system is often chosen to balance solubility, allowing for a wide supersaturation window where nucleation is favored over amorphous precipitation.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). A detector records the position and intensity of the thousands of diffracted X-ray reflections.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization >98% Purity Mounting Crystal Mounting Crystallization->Mounting Select Single Crystal Diffractometer X-ray Diffractometer (100 K) Mounting->Diffractometer Diffraction Diffraction Pattern (Intensities & Positions) Diffractometer->Diffraction Irradiation & Rotation Integration Data Integration (Unit Cell Determination) Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Electron Density Map Refinement Structure Refinement (Model Fitting) Solution->Refinement Initial Atomic Model Validation Validation & CIF File Refinement->Validation Final Structure

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) is processed to determine the unit cell dimensions and space group. The primary challenge, known as the "phase problem," is then solved using computational methods to generate an initial electron density map. From this map, an initial molecular model is built.

This model is then refined against the experimental data. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (R1), which should typically be below 5% for a well-refined structure. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Part 2: Comparative Structural Analysis of 2-Fluoropyridine Analogues

As the crystal structure of this compound has not been reported, we can predict its key structural features by comparing its parent scaffold, 2-fluoropyridine (1) , with a derivative bearing a bulky, electronegative substituent at the 5-position, here represented by the 5-bromo moiety in 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine (2) .[4][5]

Parameter2-Fluoropyridine (1) [4]5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine (2) [5]Predicted Impact of 5-Cyclopropyl Group
CSD Deposition No. 742848N/A (Data from publication)-
Formula C₅H₄FNC₁₂H₉BrFNOC₈H₈FN
Crystal System OrthorhombicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁2₁2₁P2₁/nA common centrosymmetric or non-centrosymmetric space group
Key Bond Lengths (Å) C2-F: 1.353C2'-F1': 1.343C2-F: ~1.34-1.35 Å
C2-N1: 1.341C2'-N1': 1.338C2-N1: ~1.34 Å
C5-C6: 1.376C5'-C6': 1.385C5-C(cyclopropyl): ~1.48-1.50 Å
Key Bond Angles (°) F-C2-N1: 116.0F1'-C2'-N1': 116.3F-C2-N1: ~116°
C4-C5-C6: 118.8C4'-C5'-C6': 118.9C4-C5-C(c-pr): ~121°
Intermolecular Forces C-H···N and C-H···F hydrogen bondsvan der Waals forcesC-H···N, C-H···F interactions, potential π-stacking
Analysis of Molecular Geometry

The core geometry of the 2-fluoropyridine ring is largely unperturbed by substitution. The C2-F and C2-N1 bond lengths are nearly identical between the parent compound 1 and the substituted analogue 2 , and this is expected to hold true for a 5-cyclopropyl derivative. The introduction of a substituent at the C5 position slightly widens the internal C4-C5-C6 angle, a trend that would likely continue with the sterically demanding cyclopropyl group.

A key conformational variable for the target molecule is the torsion angle between the plane of the pyridine ring and the plane of the cyclopropyl ring. Studies have shown that cyclopropane rings conjugated to π-systems prefer a "bisected" conformation to maximize orbital overlap.[6] We can therefore predict that the C-H bond of the cyclopropyl's tertiary carbon will tend to be eclipsed with the C5-C4 or C5-C6 bond of the pyridine ring.

G cluster_mol Bisected Conformation of 5-Cyclopropylpyridine cluster_logic Driving Force mol Pyridine Ring Plane ↔ Cyclopropyl Ring Plane overlap Maximize π-Conjugation stability Minimize Steric Hindrance overlap->stability Leads to stability->mol Favors

Analysis of Crystal Packing

The most significant impact of the C5 substituent is on the crystal packing.

  • 2-Fluoropyridine (1): The packing is dominated by a network of weak C-H···N and C-H···F hydrogen bonds, creating a dense, herringbone-like arrangement. The fluorine atom acts as a weak hydrogen bond acceptor.

  • 5-Bromo Analogue (2): The large, bulky 5-(5-bromo-2-methoxyphenyl) group disrupts the potential for efficient C-H···N/F hydrogen bonding networks. The crystal packing is therefore governed by weaker, non-directional van der Waals forces, leading to a less dense structure. The dihedral angle between the two aromatic rings is significant (51.39°), indicating that steric hindrance prevents a planar conformation.[5]

Prediction for this compound: The cyclopropyl group is sterically bulky but lacks the strong halogen-bonding potential of bromine. Therefore, the packing of this compound will likely represent a middle ground.

  • Disruption of Herringbone Packing: The C5-cyclopropyl group will prevent the close-packed herringbone structure seen in unsubstituted 2-fluoropyridine.

  • Role of C-H···N/F Bonds: These interactions will still be present and will likely direct the formation of dimers or chains.

  • Potential for π-Stacking: Depending on the cyclopropyl group's orientation, offset π-π stacking interactions between pyridine rings may become a significant packing motif, which is less prevalent in the parent compound.

Conclusion

While a definitive crystal structure of this compound remains to be reported, a detailed comparative analysis of its parent scaffold and a C5-substituted analogue provides powerful predictive insights. The internal geometry of the 2-fluoropyridine ring is expected to be largely conserved. The most profound influence of the 5-cyclopropyl substituent will be on the crystal packing, where its steric bulk will disrupt the simple hydrogen-bonded networks of 2-fluoropyridine, likely leading to packing motifs driven by a combination of weaker C-H···N/F interactions and potential π-stacking. This guide underscores the importance of a systematic, comparative approach in structural chemistry, allowing researchers to make well-grounded predictions that can inform crystallization screening, polymorph studies, and ultimately, the successful development of new chemical entities.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyclopropyl-2-fluoropyridine is a critical structural motif and key building block in medicinal chemistry, integral to the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as even trace impurities can propagate through a synthetic sequence, ultimately compromising the safety, efficacy, and yield of the final drug product.[2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a logical framework for selecting the most appropriate technique based on specific analytical objectives.

The Industry Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quality control and purity verification of non-volatile organic intermediates like this compound, RP-HPLC is the undisputed workhorse. Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from structurally similar process-related impurities.[3]

The "Why": Rationale for Method Parameters

The selection of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation.

  • Column: A C18 (octadecylsilane) column is the standard choice. Its nonpolar stationary phase effectively retains the moderately polar this compound and related organic impurities through hydrophobic interactions.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. Starting with a higher water concentration allows for the retention of the main peak, while gradually increasing the organic solvent (acetonitrile) concentration elutes more nonpolar impurities. The addition of a small amount of an acid, like 0.1% formic acid, is crucial. It protonates the basic nitrogen atom on the pyridine ring, which prevents peak tailing by minimizing undesirable interactions with residual silanol groups on the silica support, leading to sharper, more symmetrical peaks.[3]

  • Detector: A UV detector is selected due to the presence of the pyridine ring, which is a strong chromophore. A detection wavelength of around 270 nm typically provides a good response for the analyte and potential aromatic impurities.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a synthesized batch of this compound by calculating the area percentage of the main peak.

Instrumentation and Materials:

  • HPLC system equipped with a UV detector and autosampler

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 270 nm

| Injection Volume | 5 µL |

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • System Suitability: Before sample analysis, inject a standard solution multiple times (n=5) to verify system performance. Key parameters like retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and tailing factor (< 1.5) must be met to ensure the system is trustworthy.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Sample (1 mg/mL in ACN/H2O) Injection Inject Sample (5 µL) SamplePrep->Injection MobilePhase Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) Separation Gradient Elution on C18 Column MobilePhase->Separation SystemSuit System Suitability Test (Standard Injection n=5) SystemSuit->Injection Proceed if Passed Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Integrate Chromatogram Detection->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Standard workflow for HPLC purity assessment.

Alternative Methodologies: A Comparative Overview

While HPLC is a powerful tool, it is not always the optimal solution, especially when impurity identification or absolute quantification is required. Here, we compare HPLC with two orthogonal techniques: GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for analyzing volatile and thermally stable compounds.[4] Its primary advantage over HPLC with UV detection is the mass spectrometer, which provides structural information, enabling the identification of unknown impurities.[5]

Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are fragmented and detected, providing a unique mass spectrum for each impurity.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane.

  • GC Conditions:

    • Injector: 250 °C, Split mode

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • Data Analysis: Identify impurities by comparing their mass spectra against a library (e.g., NIST). Quantify using peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands out as a primary analytical method capable of determining the absolute purity of a substance without needing a reference standard of the analyte itself.[6][7] It relies on an internal standard of known, certified purity.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a unique signal from the analyte with the integral of a signal from a known amount of an internal standard, the absolute mass and thus purity can be calculated.[8]

Experimental Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh ~25 mg of this compound.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Experiment: 1H NMR with quantitative parameters (e.g., long relaxation delay D1 of >5x T1, 90° pulse).

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

    • Calculate purity using the established qNMR equation, accounting for molecular weights, masses, number of protons, and integral values.

Head-to-Head Comparison

The choice of analytical method depends on the specific requirements of the analysis.

Table 1: Comparison of Key Analytical Parameters

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopy (Absolute Molar Ratio)
Quantification Relative (Area %)Relative (Area %)Absolute (w/w %)
Impurity ID Not possible without standardsExcellent (Mass Spectra) Possible for major impurities
Sensitivity High (ppm levels)Very High (ppb levels)Moderate (requires mg of sample)
Sample Throughput HighMediumLow
Volatile Impurities Poor DetectionExcellent Detection Good Detection
Reference Standard Analyte standard neededNot required for IDInternal standard needed

Table 2: Hypothetical Purity Assessment Data for a Single Batch

MethodResultKey Finding
HPLC-UV 99.2%Main peak with three minor impurities at 0.4%, 0.3%, and 0.1%.
GC-MS 99.1%Confirmed HPLC impurities. Identified a volatile impurity (0.1%) as residual starting material.
qNMR 98.5% w/wProvided absolute purity. Lower value suggests the presence of NMR-silent impurities (e.g., inorganic salts) or water.

Logical Framework for Method Selection

The stage of drug development and the analytical question being asked dictate the most appropriate technique.

Method_Selection cluster_goals cluster_methods Start Purity Assessment Goal? Routine_QC Routine QC / Batch Release (Known Impurity Profile) Start->Routine_QC Impurity_ID Impurity Identification (Unknown Peaks in HPLC) Start->Impurity_ID Absolute_Purity Reference Standard Qualification / Absolute Purity Needed Start->Absolute_Purity Use_HPLC Use HPLC Routine_QC->Use_HPLC High throughput, reliable relative purity Use_GCMS Use GC-MS (for volatile impurities) Impurity_ID->Use_GCMS Provides structural data (mass spectrum) Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Primary method, no analyte standard needed

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC remains the primary tool for routine quality control due to its precision and high throughput, it provides a relative purity value and cannot identify unknown impurities. GC-MS serves as a vital orthogonal method, particularly for identifying volatile impurities and providing crucial structural information that HPLC-UV cannot. For applications demanding the highest level of metrological certainty, such as the qualification of reference materials, qNMR is the superior choice, offering a direct, absolute measure of purity.

A robust quality control strategy, in line with regulatory expectations such as ICH guidelines, should leverage these techniques complementarily.[9][10] Initial screening and routine analysis can be efficiently handled by HPLC, with GC-MS and qNMR employed for deeper investigation, impurity characterization, and establishing the absolute purity of key batches. This integrated approach ensures the highest quality of this critical pharmaceutical intermediate, safeguarding the integrity of the entire drug development process.

References

A Comparative Guide to the Biological Activity of 5-Cyclopropyl-2-fluoropyridine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacological profile of a molecule. The 5-cyclopropyl-2-fluoropyridine scaffold has emerged as a promising pharmacophore, with its derivatives showing potential in various therapeutic areas. The unique combination of the rigid, three-dimensional cyclopropyl group and the electron-withdrawing fluorine atom on the pyridine ring can enhance metabolic stability, binding affinity, and cell permeability.[1][2]

This guide provides a comparative analysis of the biological activities of derivatives containing the this compound moiety and its close analogs. We will delve into their efficacy as kinase inhibitors and their potential as antibacterial agents, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.

Kinase Inhibition: Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. A notable series of compounds featuring a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group attached to a pyrrolo[2,1-f][1][2]triazine core has demonstrated potent VEGFR-2 inhibitory activity. While not exact derivatives of this compound, the presence of the cyclopropyl and difluorophenyl moieties provides valuable structure-activity relationship (SAR) insights applicable to this class of compounds.

Comparative Efficacy of Pyrrolotriazine-based VEGFR-2 Inhibitors

The following table summarizes the in vitro activity of a selection of these analogs against VEGFR-2, with Sorafenib, an approved multi-kinase inhibitor, as a comparator.

Compound IDR Group (at C-6 of pyrrolotriazine)VEGFR-2 IC50 (nM)
Analog 1 -H100
Analog 2 -CH350
Analog 3 -OCH325
Analog 4 -Cl15
Analog 5 1,3,5-oxadiazole<10
Sorafenib (Reference)90

Data is synthesized from representative findings in the field for illustrative purposes.[1]

The SAR from this series indicates that substitution at the C-6 position of the pyrrolotriazine core significantly impacts VEGFR-2 inhibition. Small alkyl and methoxy groups enhance potency compared to the unsubstituted analog. A chloro substituent further improves activity, and the introduction of a 1,3,5-oxadiazole ring leads to low nanomolar inhibition, surpassing the potency of Sorafenib in this assay. This suggests that extending into a specific vector space with heterocyclic rings is a favorable strategy for enhancing binding affinity to the VEGFR-2 kinase domain.

Causality Behind Experimental Choices

The selection of a pyrrolotriazine scaffold is strategic; it serves as a rigid and planar core to which substituents can be attached to probe the binding pocket of the target kinase. The 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety is designed to form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of VEGFR-2. The cyclopropyl group, in particular, is often favored in drug design for its ability to improve metabolic stability and introduce conformational rigidity. The fluorine atoms on the phenyl ring can modulate the pKa of the molecule and enhance binding through favorable electrostatic interactions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 values of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 5 µL of the diluted compounds to the wells of a 96-well plate. For control wells, add 5 µL of DMSO.

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate. Add 20 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 25 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 50 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then read the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Analog Inhibitor->VEGFR2 Inhibits Phosphorylation Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound derivative) SerialDilution Serial Dilution of Compound in 96-well plate Compound->SerialDilution Bacteria Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Standardized Bacteria Bacteria->Inoculation Media Growth Medium (CAMHB) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC

References

Safety Operating Guide

Proper Disposal of 5-Cyclopropyl-2-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the integrity of our work extends beyond discovery to the responsible management of the chemical tools we employ. 5-Cyclopropyl-2-fluoropyridine, a valuable building block in organic synthesis, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from authoritative sources like PubChem and analogous fluorinated pyridine compounds provide a clear risk profile.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause significant eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

  • Flammability: Like many organic pyridines, it is expected to be a flammable liquid and vapor.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral Harmful if ingested.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Skin Corrosion/Irritation Causes irritation and potential chemical burns.Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash skin thoroughly after handling.[1][2]
Serious Eye Damage/Irritation Can cause serious and potentially lasting eye damage.Wear safety glasses or chemical splash goggles.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Flammability Vapors may form flammable mixtures with air.Keep away from heat, sparks, open flames, and other ignition sources.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in creating an effective barrier against the specific hazards of the chemical.

  • Hand Protection: Nitrile or neoprene gloves are essential to prevent skin contact. Latex gloves are not recommended as they offer poor resistance to many organic solvents.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.

  • Body Protection: A flame-retardant lab coat should be worn to protect against skin contact and in case of a fire.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[4]

Spill Management: A Rapid and Controlled Response

Even with the utmost care, spills can occur. A well-rehearsed spill response plan is a critical component of laboratory safety.

For Small Spills (manageable by trained personnel):

  • Alert Colleagues: Immediately notify others in the vicinity.

  • Ensure Ventilation: Confirm the chemical fume hood is functioning correctly.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to absorb the spilled liquid.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated, sealable, and chemically compatible container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound spill debris" and follow the disposal procedures outlined below.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Secure the area and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by its classification as a halogenated organic compound. These compounds require specific disposal pathways to prevent environmental contamination and the formation of toxic byproducts during treatment.

Step 1: Waste Segregation

This is the most critical step. Halogenated organic waste must never be mixed with non-halogenated waste streams.[5] The fluorine atom in this compound places it firmly in the halogenated category.

  • Why Segregate? Mixing halogenated and non-halogenated waste complicates the disposal process and can lead to dangerous reactions. Furthermore, the incineration of mixed waste may not be suitable for the complete destruction of halogenated compounds, potentially leading to the release of harmful substances like hydrogen fluoride.

Step 2: Container Selection and Labeling
  • Choose the Right Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Proper Labeling: The container must be clearly labeled before the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (do not use abbreviations or chemical formulas)

    • An indication of the hazards (e.g., "Toxic," "Flammable")

    • The accumulation start date

Step 3: Waste Accumulation
  • Collect all waste containing this compound, including pure compound, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper), in your labeled hazardous waste container.

  • Keep the container securely closed when not in use.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong acids and oxidizing agents.

Step 4: Final Disposal
  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration. This process uses controlled, high temperatures (typically above 982°C) to break down the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen fluoride.[6] The hydrogen fluoride is then removed from the exhaust gas by "scrubbers."

  • Contact EHS: Arrange for the collection of your hazardous waste through your institution's Environmental Health and Safety (EHS) office. They will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) that can perform high-temperature incineration in compliance with all federal and state regulations.

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol A Identify Hazards: - Toxic - Irritant - Flammable B Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat A->B C Work in Fume Hood B->C D Generate Waste (Unused reagent, reaction mixture, contaminated materials) C->D E Segregate as HALOGENATED WASTE D->E F Select & Label Compatible Container E->F G Accumulate Waste in Satellite Area F->G H Arrange for EHS Pickup G->H I High-Temperature Incineration at Licensed Facility H->I

Caption: Workflow for Safe Disposal of this compound.

SpillResponse start Spill Occurs decision Is the spill large or unmanageable? start->decision evacuate Evacuate Area Isolate & Secure Call EHS/Emergency Services decision->evacuate Yes alert Alert Colleagues decision->alert No contain Contain with Inert Absorbent alert->contain collect Collect Debris into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Label as Hazardous Waste & Dispose via EHS decontaminate->dispose

Caption: Spill Response Decision Tree.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a collective and individual responsibility that upholds the integrity of our scientific pursuits.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-Cyclopropyl-2-fluoropyridine (CAS No. 1034467-80-5). In modern drug discovery and development, fluorinated pyridines are invaluable building blocks. However, their utility is matched by a need for rigorous safety protocols. This guide moves beyond a simple checklist to provide you, our trusted research colleagues, with the causal reasoning behind each safety recommendation, ensuring a self-validating system of protection for your laboratory operations.

Section 1: The Hazard Profile of this compound

Understanding the "why" is the foundation of laboratory safety. The personal protective equipment (PPE) recommendations outlined below are directly derived from the known and potential hazards associated with this compound and its structural class.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazard statements.[1] These classifications are not merely administrative; they are critical indicators of potential routes of exposure and biological effects.

  • H302: Harmful if swallowed: This indicates significant acute toxicity upon ingestion.

  • H315: Causes skin irritation: Direct contact can lead to inflammatory reactions on the skin.[1]

  • H319: Causes serious eye irritation: This is a critical risk, as splashes can result in significant, potentially lasting, damage to the eyes.[1]

  • H335: May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract, leading to discomfort and potential complications.[1][2]

Furthermore, while specific flammability data for this exact compound is not fully detailed, related 2-fluoropyridine compounds are classified as flammable liquids.[2][3] Therefore, it is prudent to treat this compound as potentially flammable and to control all sources of ignition.

Section 2: Core PPE Requirements: A Multi-Layered Defense

A robust safety plan begins with engineering controls and is supplemented by carefully selected PPE.

Primary Engineering Controls (First Line of Defense)

Your most critical piece of safety equipment is not worn, but rather worked within.

  • Chemical Fume Hood: All handling of this compound must be conducted inside a properly functioning and certified chemical fume hood.[4] This is the primary method to mitigate the risk of respiratory exposure (H335).[5]

  • Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[4]

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), protecting your eyes is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a full seal around the eyes and comply with ANSI Z87.1 (US) or EN 166 (EU) standards.[2][3][5]

  • Face Shield: When handling larger quantities (>10g) or performing operations with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[4][5] A face shield alone does not provide adequate protection.[5]

Hand Protection

To prevent skin irritation (H315), the selection of appropriate gloves is crucial.

  • Material Selection: Nitrile or butyl rubber gloves are recommended for handling fluoropyridine derivatives.[4] Latex gloves should not be used as they offer poor chemical resistance.[4] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Glove Inspection and Technique: Before each use, inspect gloves for any signs of degradation or puncture. Use proper glove removal techniques to avoid contaminating your skin.[3] Contaminated gloves should be disposed of immediately as hazardous waste.[3]

Body Protection

Protecting the skin from accidental contact is essential.

  • Laboratory Coat: A fully buttoned, flame-resistant lab coat should be worn at all times.[4][5] This provides a barrier against incidental splashes and contact.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

While the fume hood is the primary control, supplementary respiratory protection may be necessary in specific situations.

  • Respirator Use: In the rare event of a fume hood failure or a significant spill outside of containment, a NIOSH (US) or EN 149 (EU) approved respirator with organic vapor cartridges is required.[2][4] All personnel who may need to use a respirator must be part of your institution's official respiratory protection program, which includes fit testing and training.[5]

Section 3: PPE Selection Summary Table

This table provides a quick reference for the minimum PPE required for common laboratory scenarios involving this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<10g) Use in a Fume Hood Chemical Splash Goggles (ANSI Z87.1 / EN166)Single pair of Nitrile or Butyl rubber glovesFlame-resistant lab coatNot required with proper fume hood use
High-Volume (>10g) or Splash-Risk Operations in a Fume Hood Chemical Splash Goggles and a Full-Face ShieldDouble-gloving with Nitrile or Butyl rubber glovesChemical-resistant apron over a flame-resistant lab coatNot required with proper fume hood use
Emergency Spill or Ventilation Failure Chemical Splash Goggles and a Full-Face ShieldHeavy-duty chemical-resistant gloves (e.g., Butyl)Full chemical-resistant suit or coverallsNIOSH/EN 149 approved air-purifying respirator

Section 4: Operational Plan: Step-by-Step Safe Handling Workflow

A procedural approach ensures safety is integrated into every step of your work.

Preparation & Pre-Handling Checks
  • Verify the certification date of the chemical fume hood.

  • Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Don all required PPE as outlined in the summary table above.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Keep containers of this compound tightly closed when not in use.[2][6]

Handling the Chemical
  • Perform all weighing and transfers of the chemical deep within the fume hood.

  • Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, given the potential flammability.[2][7]

  • Avoid any direct contact with skin, eyes, and clothing.[2] Do not breathe vapors.[2]

Post-Handling and Decontamination
  • Carefully clean the work area using an appropriate solvent and absorbent materials. All cleaning materials must be treated as hazardous waste.

  • Remove PPE in the correct order to prevent cross-contamination: first gloves, then apron (if used), face shield, goggles, and finally the lab coat.

  • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[8]

Section 5: Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Section 6: Disposal Plan

All materials contaminated with this compound, including empty containers, used gloves, and absorbent pads, are considered hazardous waste.[10]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of this chemical down the drain.[2]

  • Arrange for disposal through a licensed professional waste disposal service, adhering to all local, regional, and national regulations.[3][10]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

G prep 1. Preparation ppe 2. Don PPE prep->ppe Verify Safety Equipment handle 3. Handle Chemical in Fume Hood ppe->handle Enter Work Zone decon 4. Decontaminate Work Area handle->decon Complete Task dispose 7. Dispose of Waste handle->dispose Generate Waste doff 5. Doff PPE decon->doff Clean Area decon->dispose wash 6. Wash Hands doff->wash Exit Work Zone doff->dispose

Caption: Workflow for handling this compound.

Conclusion

The responsible use of this compound demands a comprehensive understanding of its hazards and the disciplined application of safety protocols. By integrating these engineering controls, PPE requirements, and handling procedures into your daily workflow, you build a robust culture of safety that protects not only yourself but your entire research team. Your expertise in the lab is your greatest asset; let safety be its unwavering foundation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-2-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.